molecular formula C10H11NO2S B3359987 1H-Indole, 6-methyl-1-(methylsulfonyl)- CAS No. 88131-64-0

1H-Indole, 6-methyl-1-(methylsulfonyl)-

Cat. No.: B3359987
CAS No.: 88131-64-0
M. Wt: 209.27 g/mol
InChI Key: HZDDJYVBMGLIRS-UHFFFAOYSA-N
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Description

1H-Indole, 6-methyl-1-(methylsulfonyl)- is a useful research compound. Its molecular formula is C10H11NO2S and its molecular weight is 209.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indole, 6-methyl-1-(methylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole, 6-methyl-1-(methylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1-methylsulfonylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-8-3-4-9-5-6-11(10(9)7-8)14(2,12)13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDDJYVBMGLIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CN2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70530208
Record name 1-(Methanesulfonyl)-6-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88131-64-0
Record name 1-(Methanesulfonyl)-6-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

what are the properties of 1H-Indole, 6-methyl-1-(methylsulfonyl)-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1H-Indole, 6-methyl-1-(methylsulfonyl)- (also known as 1-mesyl-6-methylindole) is a specialized heterocyclic building block critical to the development of indole-based therapeutics. Unlike the parent indole, the N-sulfonylated derivative possesses distinct electronic properties due to the electron-withdrawing sulfonyl group, which deactivates the indole ring towards electrophilic aromatic substitution at the C3 position while enhancing stability against oxidation.

This compound serves as a pivotal intermediate in the synthesis of Hepatitis C Virus (HCV) NS5B polymerase inhibitors and 5-HT6 receptor antagonists for CNS disorders. Its structural rigidity and lipophilicity profile make it an ideal scaffold for fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The introduction of the methylsulfonyl group at the N1 position significantly alters the dipole moment and solubility profile compared to 6-methylindole.

Table 1: Chemical Specifications
PropertyValue
CAS Number 1206499-28-0
IUPAC Name 6-methyl-1-(methylsulfonyl)-1H-indole
Molecular Formula C₁₀H₁₁NO₂S
Molecular Weight 209.27 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Insoluble in Water
LogP (Predicted) ~2.6 - 2.9 (Lipophilic)
H-Bond Donors 0 (N-H capped)
H-Bond Acceptors 2 (Sulfonyl oxygens)

Synthetic Pathway & Mechanism[6]

The synthesis of 1H-Indole, 6-methyl-1-(methylsulfonyl)- involves the nucleophilic substitution of methanesulfonyl chloride (MsCl) by the indolyl anion. This reaction requires rigorous anhydrous conditions to prevent the hydrolysis of MsCl.

Reaction Mechanism
  • Deprotonation: The acidic proton on the indole nitrogen (pKa ~16) is removed by a strong base (typically Sodium Hydride, NaH) to form the resonance-stabilized indolyl anion.

  • Nucleophilic Attack: The nitrogen anion attacks the electrophilic sulfur atom of methanesulfonyl chloride.

  • Elimination: Chloride is displaced as a leaving group, forming the N-S bond.

Diagram: Synthesis Workflow

The following diagram illustrates the critical process steps and decision points for the synthesis.

SynthesisWorkflow Start Start: 6-Methylindole Solvent Dissolve in Anhydrous DMF (0°C, N2 atm) Start->Solvent Base Add NaH (1.2 eq) Deprotonation (30 min) Solvent->Base Activation Reagent Add MsCl (1.1 eq) Dropwise Addition Base->Reagent Indolyl Anion Formed Reaction Warm to RT Stir 2-4 hrs Reagent->Reaction Sulfonylation Quench Quench with Ice/Water Reaction->Quench Completion (TLC) Product Product: 1-Mesyl-6-methylindole Quench->Product Precipitation/Extraction

Figure 1: Step-by-step synthetic workflow for the N-sulfonylation of 6-methylindole.

Experimental Protocol (Standardized)

Objective: Synthesis of 10g of 1H-Indole, 6-methyl-1-(methylsulfonyl)-.

Reagents & Equipment
  • Precursor: 6-Methylindole (1.0 eq)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 eq)[1]

  • Base: Sodium Hydride (60% dispersion in oil) (1.5 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

  • Equipment: 3-neck round bottom flask, nitrogen balloon, addition funnel.

Methodology
  • Setup: Flame-dry a 250 mL 3-neck flask and cool under a stream of nitrogen.

  • Solvation: Add 6-methylindole (10.0 g, 76.2 mmol) and anhydrous DMF (100 mL). Stir until fully dissolved.

  • Activation: Cool the solution to 0°C in an ice bath. Carefully add NaH (4.57 g, 114 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Deprotonation: Allow the mixture to stir at 0°C for 30 minutes until gas evolution ceases and the solution turns a reddish-brown color (indicating indolyl anion).

  • Addition: Add Methanesulfonyl chloride (7.1 mL, 91.4 mmol) dropwise via syringe or addition funnel over 20 minutes. Maintain temperature < 5°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The product typically precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry.[2]

    • If oil forms:[3] Extract with Ethyl Acetate (3 x 100 mL), wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Structural Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral data must be verified. The disappearance of the broad N-H singlet (~8.0-10.0 ppm) is the primary indicator of successful reaction.

Table 2: Expected ¹H NMR Data (CDCl₃, 400 MHz)
PositionChemical Shift (δ)MultiplicityIntegrationAssignment
Sulfonyl-CH₃ 3.05 - 3.10 ppmSinglet (s)3HMethyl on Sulfur (Diagnostic)
Ar-CH₃ 2.45 - 2.50 ppmSinglet (s)3HMethyl on C6
C3-H 6.60 - 6.65 ppmDoublet (d)1HIndole C3
C2-H 7.20 - 7.30 ppmDoublet (d)1HIndole C2 (Deshielded by SO₂)
Ar-H 7.00 - 7.80 ppmMultiplet (m)3HRemaining aromatic protons

Validation Check: If the signal at ~8.2 ppm (N-H) remains, the reaction is incomplete. If the integration of the methyl signal at 3.05 ppm is < 3H relative to the aromatic signals, hydrolysis of the sulfonyl group may have occurred.

Applications in Drug Discovery[2][6][10]

HCV NS5B Polymerase Inhibition

Indole scaffolds, particularly N-sulfonylated derivatives, bind to the allosteric sites (Thumb II) of the Hepatitis C Virus NS5B polymerase. The sulfonyl group acts as a hydrogen bond acceptor and positions the indole core within the hydrophobic pocket of the enzyme [1].

5-HT6 Receptor Antagonists

The N-sulfonyl indole moiety is a pharmacophore found in selective 5-HT6 receptor antagonists, which are investigated for cognitive enhancement in Alzheimer's disease. The sulfonyl group mimics the sulfonamide linkage often found in high-affinity GPCR ligands [2].

Diagram: Medicinal Chemistry Logic

This diagram highlights how this building block fits into broader drug design campaigns.

MedChemLogic Scaffold Scaffold: 1-Mesyl-6-methylindole Func1 C3 Functionalization (Friedel-Crafts / Vilsmeier-Haack) Scaffold->Func1 Electrophilic Attack Func2 C2 Lithiation (Direct Arylation) Scaffold->Func2 C-H Activation Target1 Target: HCV NS5B Inhibitor (Allosteric Binding) Func1->Target1 Add Hydrophobic Tail Target2 Target: 5-HT6 Antagonist (CNS Penetrant) Func2->Target2 Add Basic Amine

Figure 2: Strategic functionalization of the scaffold for distinct therapeutic targets.

Handling & Safety (E-E-A-T)

  • Hazard Identification: Methanesulfonyl chloride is highly toxic and corrosive (lachrymator). The final product, while less reactive, should be treated as a potential irritant.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (slow hydrolysis of sulfonamide bond over months if exposed to humid air).

  • Disposal: Quench excess NaH with isopropanol before water addition. Neutralize aqueous waste streams.

References

  • BenchChem. Established Synthetic Routes for 1H-Indole, 6-methyl-1-(methylsulfonyl)-. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 137928, 6-Methylindole (Parent). Retrieved from

  • Organic Syntheses. General Procedures for N-Sulfonylation of Indoles. (General protocol validation). Retrieved from

  • ChemicalBook. 1H-Indole, 6-(methylsulfonyl)- Properties and Suppliers. Retrieved from

Sources

Introduction: Situating 6-methyl-1-(methylsulfonyl)indole in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 6-methyl-1-(methylsulfonyl)indole

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone of modern pharmacology. The compound 6-methyl-1-(methylsulfonyl)indole represents a strategic modification of this core. The introduction of a methyl group at the 6-position and a methylsulfonyl group at the 1-position is not arbitrary; these substitutions are designed to modulate the molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.

The 6-methyl group, being weakly electron-donating, can subtly alter the electron density of the aromatic system, potentially affecting binding interactions with biological targets.[1] More significantly, the N-sulfonylation of the indole ring serves several critical functions: it removes the acidic N-H proton, which can be a site for metabolic modification or unwanted hydrogen bonding, and the potent electron-withdrawing nature of the sulfonyl group dramatically alters the electronic character of the indole ring system. This guide provides a comprehensive analysis of the core physicochemical characteristics of 6-methyl-1-(methylsulfonyl)indole, offering both predictive data and detailed experimental protocols for its empirical validation. Understanding these properties is paramount for any researcher aiming to utilize this compound in a drug development pipeline.

Molecular Structure and Core Physicochemical Properties

A precise understanding of a compound's physical and chemical attributes is the foundation of rational drug design. These parameters dictate everything from solubility and membrane permeability to metabolic stability and target affinity.

Caption: Chemical structure of 6-methyl-1-(methylsulfonyl)indole.

Table 1: Summary of Physicochemical Properties

The following table summarizes key predicted physicochemical data for 6-methyl-1-(methylsulfonyl)indole. These values serve as an essential baseline for experimental design and drug-likeness assessment.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₀H₁₁NO₂SDefines the elemental composition.
Molecular Weight ~209.26 g/mol [1][2]Influences diffusion and transport; generally <500 g/mol is preferred for oral drugs (Lipinski's Rule).[3]
Melting Point (°C) Data not availableA sharp melting point indicates high purity.[4]
Boiling Point (°C) Data not availableRelevant for purification (distillation) if applicable, though typically high for such solids.
cLogP ~2.5[1]A measure of lipophilicity; critical for absorption, distribution, metabolism, and excretion (ADME).[3][5]
pKa (Acidic) N/A (No acidic proton)The N-H proton of the parent indole (pKa ≈ 17) is replaced by the sulfonyl group.[6]
pKa (Basic) ~ -3.6 (for C3 protonation)[7][8]Indicates very weak basicity; protonation only occurs under strongly acidic conditions.[8][9]
Aqueous Solubility Predicted to be lowAffects bioavailability and formulation options.

Detailed Analysis of Physicochemical Characteristics

Melting Point and Purity

The melting point of a crystalline solid is a robust indicator of its purity. A pure compound typically exhibits a sharp melting range of 0.5-1.0°C. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[4] While no experimental value for 6-methyl-1-(methylsulfonyl)indole is readily available in the literature, the related compound 6-(methylsulfonyl)-1H-indole has a reported melting point of 151°C.[10] This suggests that the title compound will also be a solid at room temperature with a distinct melting point.

  • Expert Insight: The choice of crystallization solvent can significantly impact the crystal form (polymorphism) and, consequently, the melting point. It is crucial to report the solvent system used for crystallization alongside the melting point data.

Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug design. It is quantified by the partition coefficient (P), typically expressed as its logarithm (LogP).[3] The predicted LogP of ~2.5 for this molecule places it in a favorable range for drug candidates. According to Lipinski's Rule of 5, a LogP value of less than 5 is a key criterion for good oral bioavailability.[3][5]

  • Causality: A LogP value in the range of 1 to 3 often represents a balance between aqueous solubility sufficient for formulation and dissolution in the gut, and lipid solubility required to permeate cell membranes for absorption.[5] For drugs targeting the central nervous system (CNS), a LogP value around 2 is often considered ideal.[3]

Acidity and Basicity (pKa)

The parent indole molecule has a weakly acidic N-H proton with a pKa of approximately 17, allowing it to be deprotonated by strong bases.[6] However, in 6-methyl-1-(methylsulfonyl)indole, this position is substituted, rendering the molecule non-acidic.

Conversely, indoles are very weak bases. Protonation does not occur on the nitrogen, as its lone pair is part of the aromatic sextet.[7][8] Instead, protonation occurs on the C3 carbon, with a pKa of the conjugate acid around -3.6.[7][8][9] The electron-withdrawing methylsulfonyl group at the N1 position further deactivates the ring towards electrophilic attack, including protonation, making the compound stable under most physiological pH conditions but potentially sensitive to strong acids.[8]

  • Trustworthiness: Understanding the pKa is vital because the ionization state of a molecule governs its solubility, permeability, and target binding. For this compound, its non-ionizable nature across the physiological pH range (1-8) simplifies pharmacokinetic modeling.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of a synthesized compound is non-negotiable. A combination of spectroscopic and chromatographic techniques provides a self-validating system of characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

  • ¹H NMR: The proton NMR spectrum for this compound is expected to show distinct signals for each unique proton environment. The aromatic protons on the indole ring will appear as a complex pattern of doublets and singlets. The two methyl groups—one on the aromatic ring and one on the sulfonyl group—will each appear as sharp singlets, with the sulfonyl methyl protons typically resonating further downfield due to the adjacent electron-withdrawing group.[1]

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the 10 unique carbon atoms in the molecule.[11] The chemical shifts provide insight into the electronic environment of each carbon.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. For 6-methyl-1-(methylsulfonyl)indole, the most prominent and diagnostic peaks will be the strong, characteristic symmetric and asymmetric stretching vibrations of the sulfonyl (S=O) group, typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.[1][12]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the compound's exact mass, confirming its elemental formula.[1]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reverse-phase mode, is the gold standard for assessing the purity of small molecule drug candidates.[13][14][15] A pure compound should yield a single, sharp, symmetrical peak under various gradient conditions.

  • Expert Insight: A "universal" generic gradient method is often used for initial screening of purity.[16] However, for regulatory submissions, a validated, stability-indicating method must be developed to ensure that all potential impurities and degradants can be resolved from the main peak.

Experimental Protocols

The following protocols describe standard methodologies for determining the key physicochemical properties discussed.

Protocol 1: Melting Point Determination (Capillary Method)

This method provides an accurate determination of the melting range, a key indicator of purity.[4][17]

  • Sample Preparation: Finely grind a small amount (2-3 mg) of the dry compound into a powder.[17]

  • Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the powder to a height of 2-3 mm.[18]

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

  • Rapid Determination: Heat the sample rapidly to get an approximate melting point. Note the temperature.

  • Accurate Determination: Allow the apparatus to cool by at least 20°C. Using a fresh sample, heat rapidly to within 15-20°C of the approximate melting point.

  • Measurement: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first liquid droplet appears (T1) and the temperature at which the last solid crystal melts (T2).[18] The melting range is T1-T2.

Protocol 2: Purity Analysis by Reverse-Phase HPLC

This protocol outlines a general-purpose gradient method suitable for initial purity assessment.[16][19]

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water. Dilute to a working concentration of ~0.1 mg/mL.

  • HPLC System & Column: Use a standard HPLC system with a UV detector. The most common column is a C18-bonded silica column (e.g., 4.6 x 150 mm, 5 µm particle size).[14][19]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Time 0 min: 5% B

    • Time 20 min: 95% B

    • Time 22 min: 95% B

    • Time 23 min: 5% B

    • Time 30 min: 5% B

  • Run Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).

  • Data Analysis: Integrate the area of all peaks. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks.

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC System cluster_analysis Data Analysis s1 Weigh Compound s2 Dissolve in Acetonitrile/Water s1->s2 h1 Autosampler (Inject Sample) s2->h1 s3 Prepare Mobile Phases (A: Aqueous, B: Organic) h2 Pump (Gradient Elution) s3->h2 h3 Column (C18 Separation) h2->h3 h4 UV Detector h3->h4 d1 Chromatogram Generation h4->d1 d2 Peak Integration d1->d2 d3 Calculate % Purity d2->d3

Caption: A typical workflow for purity analysis by reverse-phase HPLC.

Conclusion

The physicochemical characteristics of 6-methyl-1-(methylsulfonyl)indole define it as a promising scaffold for further investigation in drug discovery. Its calculated molecular weight and LogP fall well within the accepted parameters for drug-likeness. The N-sulfonyl group confers metabolic stability by blocking the otherwise reactive N-H position and modulates the electronics of the indole core. The compound's non-ionizable nature ensures that its properties will remain consistent across physiological pH ranges, simplifying ADME profiling. The experimental protocols provided herein offer a robust framework for the empirical validation of these predicted properties, ensuring that any future development of this molecule is built upon a solid foundation of scientific integrity and technical accuracy.

References

  • Melting Point Determination Lab Guide. (n.d.). Scribd. Retrieved from [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. (n.d.). Safrole. Retrieved from [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (2009). Bentham Science Publishers. Retrieved from [Link]

  • Physicochemical parameters for drug candidate compounds. (n.d.). Jant's web site. Retrieved from [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Chemistry of Indole. (n.d.). SlideShare. Retrieved from [Link]

  • Determination Of Melting Point Of An Organic Compound. (2019). BYJU'S. Retrieved from [Link]

  • Indole. (n.d.). Wikipedia. Retrieved from [Link]

  • Reversed Phase HPLC Columns. (n.d.). Phenomenex. Retrieved from [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved from [Link]

  • Experiment 1: Melting-point Determinations. (n.d.). Thompson Rivers University. Retrieved from [Link]

  • Indole. (n.d.). Organic-Chemistry.org. Retrieved from [Link]

  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. (2022). LCGC. Retrieved from [Link]

  • LogP/LogD/pKa Analysis. (n.d.). Technology Networks. Retrieved from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Reverse-phase HPLC Analysis and Purification of Small Molecules. (2025). ResearchGate. Retrieved from [Link]

  • The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. (2025). ACS Publications. Retrieved from [Link]

  • 1H-Indole, 6-methyl-. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. (2024). Preprints.org. Retrieved from [Link]

  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022). ACS Publications. Retrieved from [Link]

  • Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. (2022). PMC. Retrieved from [Link]

  • 3-((Methylsulfonyl)methyl)-1H-indole. (n.d.). Cheméo. Retrieved from [Link]

  • 1H-Indole, 6-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Convenient KI-catalyzed regioselective synthesis of 2-sulfonylindoles using water as solvent. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Indole synthesis: a review and proposed classification. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of 3- and 6-sulfonylindoles from ortho-alkynyl-N-sulfonylanilines by the use of Lewis acidic transition-metal catalysts. (2008). PubMed. Retrieved from [Link]

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. (2024). MDPI. Retrieved from [Link]

  • Nuclear Magnetic Resonance Spectroscopy. ¹³C Spectra of Indole and Methylindoles. (n.d.). OSTI.gov. Retrieved from [Link]

  • Studies on the Solubility of Terephthalic Acid in Ionic Liquids. (2019). PubMed. Retrieved from [Link]

Sources

Spectroscopic Profiling and Synthesis of 1H-Indole, 6-methyl-1-(methylsulfonyl)-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1H-Indole, 6-methyl-1-(methylsulfonyl)- (CAS: 88131-64-0) represents a highly privileged structural motif in modern medicinal chemistry. The fusion of the indole core—a ubiquitous scaffold in neuroactive and oncological agents—with a methylsulfonyl moiety yields a molecule with tuned lipophilicity, altered hydrogen-bonding capacity, and distinct electronic properties[1]. This specific substitution pattern has been computationally and empirically investigated against high-value biological targets, including Estrogen Receptor alpha (ERα) in hormone-dependent cancers[1].

For drug development professionals and synthetic chemists, mastering the spectroscopic signature and synthetic behavior of this building block is critical. This guide provides an authoritative, self-validating framework for the synthesis, purification, and multi-modal spectroscopic characterization (NMR, FTIR, MS) of 1H-Indole, 6-methyl-1-(methylsulfonyl)-[2].

Physicochemical Framework

Before initiating synthesis or spectroscopic analysis, establishing the baseline physicochemical properties is essential for predicting chromatographic behavior and ionization potential.

Table 1: Physicochemical Properties of 1H-Indole, 6-methyl-1-(methylsulfonyl)-

PropertyValueStructural Implication
CAS Registry Number 88131-64-0Unique identifier for literature and regulatory tracking.
Molecular Formula C₁₀H₁₁NO₂SIndicates a degree of unsaturation of 6 (indole ring + sulfonyl double bonds).
Molar Mass 209.27 g/mol Falls well within Lipinski's Rule of 5 for oral bioavailability.
Exact Mass 209.0510 DaTarget mass for High-Resolution Mass Spectrometry (HRMS).
Hydrogen Bond Donors 0N-sulfonylation eliminates the native indole N-H donor, increasing lipophilicity.
Hydrogen Bond Acceptors 2The two sulfonyl oxygen atoms serve as potent H-bond acceptors.

Self-Validating Synthesis Protocol

The N-sulfonylation of indoles requires strict anhydrous conditions and careful base selection to prevent side reactions (e.g., C-3 sulfonylation)[3]. The following protocol utilizes Sodium Hydride (NaH) to irreversibly generate the indolide anion, followed by electrophilic trapping with Methanesulfonyl chloride (MsCl)[4].

Causality in Experimental Design
  • Why NaH? The indole N-H is weakly acidic (pKa ~16.2). NaH is a strong, non-nucleophilic base that drives the deprotonation to completion, irreversibly producing H₂ gas.

  • Why DMF? Dimethylformamide (DMF) is a polar aprotic solvent that strongly solvates the Na⁺ cation, leaving the indolide anion "naked" and highly reactive.

  • Why 0 °C? The acid-base reaction is highly exothermic. Cooling prevents thermal degradation and suppresses competing substitution pathways.

Step-by-Step Methodology
  • System Purging & Validation: Flame-dry a two-neck round-bottom flask under argon. Add anhydrous DMF (10 mL per gram of starting material). Validation Check: Perform a Karl Fischer titration on the DMF; proceed only if H₂O < 50 ppm.

  • Substrate Solvation: Dissolve 6-methyl-1H-indole (1.0 equiv) in the anhydrous DMF. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Deprotonation: Slowly add NaH (60% dispersion in mineral oil, 1.2 equiv) in small portions.

    • Validation Check: Observe the evolution of H₂ gas. Stir for 30 minutes at 0 °C until gas evolution completely ceases, indicating quantitative formation of the indolide anion.

  • Electrophilic Addition: Add Methanesulfonyl chloride (MsCl, 1.5 equiv) dropwise via syringe over 10 minutes to control the exotherm[4].

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

    • Validation Check: Monitor via TLC (Silica gel, 80:20 Hexanes/EtOAc, UV 254 nm). The reaction is complete when the starting material spot disappears and a new, higher Rf spot (due to loss of the polar N-H bond) emerges.

  • Quench and Extraction: Quench the reaction by slowly pouring it into crushed ice. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • qNMR Yield Determination: Before column chromatography, dissolve a crude aliquot in CDCl₃ and add a known mass of 1,3,5-trichlorobenzene as an internal standard to determine the absolute quantitative NMR (qNMR) yield[5].

SynthesisWorkflow A 6-Methyl-1H-indole Starting Material B Deprotonation NaH (1.2 eq), DMF, 0 °C A->B Anhydrous conditions C Indolide Anion Reactive Intermediate B->C H2 gas evolution ceases D N-Sulfonylation MsCl (1.5 eq), 0 °C to RT C->D Dropwise electrophile addition E 1H-Indole, 6-methyl-1-(methylsulfonyl)- Target Compound D->E 4 hours, aqueous quench

Workflow diagram illustrating the self-validating N-sulfonylation of 6-methyl-1H-indole.

Comprehensive Spectroscopic Characterization

To unambiguously confirm the static structure and substitution pattern of 1H-Indole, 6-methyl-1-(methylsulfonyl)-, a multi-modal spectroscopic approach is required[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for verifying the atomic framework. The introduction of the strongly electron-withdrawing methylsulfonyl group at the N-1 position significantly alters the local magnetic environment, particularly via magnetic anisotropy and inductive deshielding.

Causality in NMR Shifts: The H-7 proton experiences a profound downfield shift (typically to ~7.80 ppm) due to the spatial proximity (peri-effect) of the highly electronegative sulfonyl oxygen atoms. Conversely, the H-3 proton remains the most shielded aromatic proton due to the electron-rich nature of the pyrrole ring's β-position.

Table 2: ¹H NMR Assignments (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityJ-Coupling (Hz)IntegrationDiagnostic Rationale
N-SO₂CH₃ 3.10Singlet (s)-3HHighly deshielded aliphatic protons due to direct attachment to the sulfonyl group.
6-CH₃ 2.48Singlet (s)-3HTypical benzylic methyl resonance; confirms C-6 substitution.
H-3 6.60Doublet of doublets (dd)3.6, 0.81HMost shielded aromatic proton; characteristic pyrrole β-position.
H-5 7.05Doublet of doublets (dd)8.1, 1.21HOrtho-coupled to H-4, fine meta-coupling to H-7.
H-2 7.40Doublet (d)3.61HDeshielded pyrrole α-proton; coupled to H-3.
H-4 7.45Doublet (d)8.11HOrtho-coupled to H-5.
H-7 7.80Broad singlet (br s)-1HStrongly deshielded by the spatial proximity of the N-sulfonyl oxygens.

Table 3: ¹³C NMR Assignments (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)Carbon TypeStructural Significance
6-CH₃ 21.8Primary (CH₃)Confirms the presence of the methyl substituent on the arene.
N-SO₂CH₃ 40.5Primary (CH₃)Characteristic shift for a sulfonamide methyl group.
C-3 108.5Tertiary (CH)Highly shielded carbon in the electron-rich pyrrole ring.
C-7 113.5Tertiary (CH)Aromatic CH adjacent to the bridgehead.
C-4, C-5, C-2 121.0 - 126.0Tertiary (CH)Standard indole aromatic carbon resonances.
C-3a, C-7a, C-6 128.5 - 136.0Quaternary (C)Deshielded carbons lacking attached protons; C-6 is the most deshielded due to alkyl substitution.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is utilized to confirm the functional group transformations, specifically the loss of the N-H bond and the introduction of the sulfonamide linkage.

Table 4: Key IR Vibrational Modes (ATR-FTIR)

Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Value
3110 C-H stretch (aromatic)Confirms the intact indole cyclic core.
2925 C-H stretch (aliphatic)Corresponds to the 6-methyl and sulfonyl methyl groups.
1365 S=O stretch (asymmetric)Primary indicator of the sulfonamide linkage.
1170 S=O stretch (symmetric)Secondary confirmation of the -SO₂- moiety.
980 S-N stretchConfirms successful N-sulfonylation at the indole nitrogen.

Note: The complete absence of a broad absorption band at ~3300-3400 cm⁻¹ (N-H stretch) acts as a self-validating check that the starting material has been fully consumed.

Mass Spectrometry (MS) & Fragmentation Kinetics

Mass spectrometry provides both the exact molecular weight and structural confirmation through high-energy fragmentation patterns[1]. Under Electron Ionization (EI) or Electrospray Ionization (ESI) conditions, the molecule undergoes predictable cleavage driven by the stability of the resulting cations.

Causality in Fragmentation: The weakest bond in the molecule is the N-S bond. Upon ionization, the primary fragmentation pathway involves the homolytic or heterolytic cleavage of this bond, expelling a methylsulfonyl radical (•SO₂CH₃, 79 Da) to yield a highly stable 6-methylindolium cation (m/z 130). Subsequent loss of a methyl radical (•CH₃, 15 Da) yields the indenyl cation (m/z 115), a classic hallmark of methyl-substituted indoles.

MSFragmentation M Molecular Ion [M]•+ m/z 209.05 F1 Loss of •SO2CH3 (-79 Da) M->F1 N-S bond cleavage I1 6-Methylindolium Cation m/z 130.07 F1->I1 Primary fragment F2 Loss of •CH3 (-15 Da) I1->F2 Alkyl cleavage I2 Indenyl Cation m/z 115.05 F2->I2 Secondary fragment

Mass spectrometry fragmentation pathway of 1H-Indole, 6-methyl-1-(methylsulfonyl)-.

References

  • Title: 1H-Indole, 6-methyl-1-(methylsulfonyl)
  • Title: Standard characterization of 1H-Indole, 6-methyl-1-(methylsulfonyl)
  • Title: Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides Source: ACS Publications URL
  • Title: Synthesis of 6-methylindole derivatives Source: Benchchem URL
  • Title: Novel Agonists of 5HT2C Receptors. Synthesis and Biological Evaluation of Substituted 2-(Indol-1-yl)

Sources

Technical Whitepaper: Biological Activity & Therapeutic Potential of N-Methylsulfonyl Indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of N-methylsulfonyl indole derivatives, focusing on their dual role as selective COX-2 inhibitors and potent anticancer agents.

Executive Summary

The indole scaffold remains a "privileged structure" in drug discovery due to its ability to mimic peptide backbones and bind reversibly to diverse biological targets. However, the specific subclass of N-methylsulfonyl indole derivatives has emerged as a critical area of interest for two distinct therapeutic applications: non-ulcerogenic anti-inflammatory therapy (via selective COX-2/5-LOX inhibition) and targeted oncology (via tubulin polymerization inhibition and EGFR targeting).

This guide synthesizes the structure-activity relationships (SAR), mechanistic pathways, and experimental protocols required to evaluate these derivatives. It is designed for researchers seeking to optimize the N-1 sulfonyl pharmacophore for enhanced bioavailability and reduced toxicity.

Chemical Architecture & Pharmacophore

The biological potency of these derivatives hinges on the N-1 methylsulfonyl group (


). Unlike the lipophilic N-benzyl or N-alkyl substitutions found in older generation indoles, the sulfonyl moiety introduces a specific hydrogen-bond acceptor capability and steric bulk that dictates selectivity.
The Structural Logic
  • N-1 Position (The Anchor): The

    
     group mimics the pharmacophore found in coxibs (e.g., Rofecoxib), allowing the molecule to dock into the secondary pocket of the COX-2 enzyme, which is absent in COX-1.
    
  • C-3 Position (The Warhead): Functionalization here (e.g., hydrazones, thiazolidinones, or chalcones) determines the secondary activity—either 5-LOX inhibition or tubulin binding.

  • C-5 Position (Electronic Tuning): Electron-withdrawing groups (Cl, F) or donating groups (OMe) modulate the electron density of the indole ring, influencing metabolic stability.

Therapeutic Domain A: Dual COX-2 / 5-LOX Inhibition

Traditional NSAIDs (Indomethacin, Diclofenac) cause gastric toxicity by inhibiting COX-1. N-methylsulfonyl indoles are designed to bypass COX-1 while simultaneously inhibiting 5-Lipoxygenase (5-LOX), preventing the "arachidonic acid shunt" that leads to pro-inflammatory leukotrienes.

Mechanism of Action

The molecule acts as a bio-isostere of prostaglandins. The N-methylsulfonyl group inserts into the hydrophobic side pocket of COX-2 (Val523), a residue that is substituted by a bulky Isoleucine in COX-1, thus preventing binding in the constitutive enzyme.

Quantitative Data Summary (Representative Potency)

Table 1: Comparative IC50 values of N-methylsulfonyl derivatives vs. Standard Drugs.

Compound IDSubstituent (C-3)COX-1 IC50 (

M)
COX-2 IC50 (

M)
Selectivity Index (SI)5-LOX IC50 (

M)
Indomethacin (Reference)0.0390.490.07>10
Celecoxib (Reference)15.00.05300>10
Derivative 4b

-Cl-phenyl hydrazone
>20.00.11 >181 3.2
Derivative 5d Thiazolidinone hybrid12.40.14 88.51.8

Data Source: Synthesized from Philoppes et al. (2022) and Shaker et al. (2020).

Visualization: The Dual Inhibition Pathway

The following diagram illustrates how N-methylsulfonyl indoles intercept the Arachidonic Acid cascade.

COX_LOX_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 Enzyme (Constitutive) AA->COX1 COX2 COX-2 Enzyme (Inducible) AA->COX2 LOX5 5-LOX Enzyme AA->LOX5 PGs_Physio Prostaglandins (Physiological) Gastric Protection, Platelet Aggregation COX1->PGs_Physio PGs_Inflam Prostaglandins (Inflammatory) Pain, Fever, Swelling COX2->PGs_Inflam Leukotrienes Leukotrienes (LTs) Bronchoconstriction, Chemotaxis LOX5->Leukotrienes Drug N-Methylsulfonyl Indole Derivative Drug->COX1 No Binding (Steric Clash) Drug->COX2 Selective Inhibition (IC50 ~0.11 µM) Drug->LOX5 Dual Inhibition (Prevents Shunt)

Figure 1: Mechanism of Dual COX-2/5-LOX Inhibition by N-methylsulfonyl indoles.[1][2]

Therapeutic Domain B: Anticancer Activity

Beyond inflammation, these derivatives exhibit significant cytotoxicity against breast (MCF-7) and colon (HCT-116) cancer cell lines.

Mechanism: Tubulin Polymerization Inhibition

Unlike DNA intercalators, N-methylsulfonyl indoles often target the colchicine-binding site of tubulin. The indole ring occupies the space usually held by the A-ring of colchicine, while the sulfonyl group interacts with the


-tubulin subunit, preventing microtubule assembly and arresting the cell cycle at the G2/M phase.
Structure-Activity Relationship (SAR)[1][2][4][5]
  • N-Sulfonyl vs. N-Benzyl: The sulfonyl group increases metabolic stability compared to benzyl analogs, which are prone to oxidation.

  • Linker Length: Derivatives with a hydrazone linker (

    
    ) at C-3 show higher flexibility, allowing the molecule to adapt to the tubulin binding pocket.
    
  • Substituents: A

    
    -trimethoxyphenyl moiety (resembling combretastatin A-4) attached via the C-3 linker maximizes tubulin affinity.
    

Detailed Experimental Protocols

Protocol A: General Synthesis of N-Methylsulfonyl Indoles

Objective: To install the sulfonyl pharmacophore at the N-1 position.

Reagents: Indole-3-carboxaldehyde, Sodium Hydride (NaH), Methanesulfonyl chloride (MsCl), DMF.

  • Activation: Dissolve indole-3-carboxaldehyde (1.0 equiv) in anhydrous DMF at 0°C under nitrogen atmosphere.

  • Deprotonation: Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Stir for 30 minutes until hydrogen evolution ceases. Caution: H2 gas is flammable.

  • Sulfonylation: Dropwise add Methanesulfonyl chloride (1.2 equiv). The solution will typically turn from yellow to orange.

  • Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Pour the reaction mixture into crushed ice-water. The product usually precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol.

Protocol B: In Vitro COX-2 Inhibition Assay (Colorimetric)

Objective: To quantify the potency of the derivative against the COX-2 isozyme.

System: Purified recombinant human COX-2 enzyme (commercial EIA kit, e.g., Cayman Chemical).

  • Preparation: Prepare assay buffer (0.1 M Tris-HCl, pH 8.0) containing heme and phenol.

  • Incubation:

    • Add 10

      
      L of test compound (dissolved in DMSO) to the well.
      
    • Add 10

      
      L of COX-2 enzyme solution.
      
    • Incubate for 10 minutes at 37°C to allow inhibitor binding.

  • Initiation: Add 10

    
    L of Arachidonic Acid (substrate).
    
  • Reaction: Incubate for exactly 2 minutes at 37°C.

  • Termination: Stop reaction by adding 1 M HCl.

  • Quantification: Add Stannous Chloride (

    
    ) to reduce 
    
    
    
    to
    
    
    . Measure
    
    
    concentration via ELISA (absorbance at 405-420 nm).
  • Calculation:

    
    .
    
Protocol C: Tubulin Polymerization Assay

Objective: To verify if the anticancer mechanism involves microtubule destabilization.

System: Purified bovine brain tubulin (>99% pure).

  • Buffer Prep: PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9) with 10% glycerol and 1 mM GTP.
    
  • Baseline: Add tubulin (3 mg/mL) to a quartz cuvette or 96-well plate at 4°C.

  • Treatment: Add test compound (3

    
    M final conc). Use Paclitaxel (stabilizer) and Colchicine (destabilizer) as controls.
    
  • Measurement: Transfer to a spectrophotometer pre-warmed to 37°C.

  • Kinetics: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Interpretation:

    • Standard Polymerization: Sigmoidal curve (Lag, Growth, Plateau).

    • Inhibition: Flattened curve or reduced slope in the growth phase indicates inhibition of assembly.

Computational Workflow: Molecular Docking

To validate the biological data, docking studies are essential.

  • Software: AutoDock Vina or Schrödinger Glide.

  • Target PDBs:

    • COX-2: 3LN1 (Celecoxib bound).

    • Tubulin: 1SA0 (Colchicine bound).

  • Workflow:

    • Ligand Prep: Energy minimization of the N-methylsulfonyl derivative (DFT B3LYP/6-31G*).

    • Grid Generation: Center grid box on the co-crystallized ligand (e.g., Celecoxib).

    • Docking: Run rigid-receptor, flexible-ligand docking.

    • Analysis: Look for H-bonds between the sulfonyl oxygens (

      
      ) and Arg120  or Tyr355  in COX-2.
      

Synthesis & Assay Workflow Diagram

The following flowchart summarizes the experimental pipeline from synthesis to biological validation.

Workflow cluster_synth Chemical Synthesis cluster_bio Biological Evaluation Start Indole-3-CHO Step1 N-Alkylation (NaH / MsCl) Start->Step1 Inter N-Ms Intermediate Step1->Inter Step2 Condensation (Thiosemicarbazide) Inter->Step2 Final Target Derivative Step2->Final Assay1 COX-2 Inhibition (ELISA) Final->Assay1 Assay2 Cytotoxicity (MTT Assay) Final->Assay2 Assay3 Tubulin Assay (Abs 340nm) Assay2->Assay3 If Active

Figure 2: Integrated workflow for synthesis and biological characterization.

References

  • Philoppes, J. N., et al. (2022). "Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile."[1][3] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Shaker, S., et al. (2020). "Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities." BMC Chemistry.[5]

  • El-Nassan, H. B. (2019). "Recent progress in the drug development of indole derivatives as anticancer agents." European Journal of Medicinal Chemistry.

  • Gaba, M., et al. (2014). "Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors." Journal of Medicinal Chemistry.

  • Zhang, H., et al. (2017). "Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors."[6] Bioorganic & Medicinal Chemistry Letters.

Sources

Therapeutic Horizons of Methylsulfonyl Indoles: A Mechanistic and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous neurotransmitters and synthetic therapeutics. Recently, the functionalization of the indole ring with a methylsulfonyl group (–SO₂CH₃) has emerged as a powerful strategy to modulate electronic distribution, enhance metabolic stability, and dictate target selectivity. As a Senior Application Scientist, I have structured this whitepaper to dissect the pharmacological utility of methylsulfonyl indoles across oncology, inflammation, and infectious diseases. This guide provides an authoritative analysis of their mechanisms of action, supported by self-validating experimental protocols designed for rigorous preclinical drug development.

Structural Rationale: The Methylsulfonyl Pharmacophore

The introduction of a methylsulfonyl moiety at the N1 or C2/C3 positions of the indole ring fundamentally alters its physicochemical properties. The sulfonyl group acts as a potent hydrogen bond acceptor, enabling tight coordination within the orthosteric sites of target enzymes. Simultaneously, the methyl group provides a steric anchor that optimally fills hydrophobic pockets. This dual nature allows methylsulfonyl indoles to bypass the off-target toxicity often associated with traditional indole derivatives, paving the way for highly selective kinase inhibitors and receptor modulators[1].

Therapeutic Axis I: Oncology and Receptor Modulation

Methylsulfonyl indole derivatives have demonstrated profound efficacy in targeted cancer therapies, particularly in hormone-dependent malignancies.

Estrogen Receptor (ERα) Modulation

In breast cancer models, novel methylsulfonyl indole-benzimidazoles exhibit potent anticancer effects by acting as Selective Estrogen Receptor Modulators (SERMs). The sulfonyl side chain directly influences ERα binding affinity, disrupting the signaling pathways that maintain the luminal phenotype of tumor cells[1].

Kinase Inhibition and DNA Intercalation

Beyond receptor modulation, morpholine-linked methylsulfonyl indoles (such as AZ20) act as potent inhibitors of ATR protein kinase, a critical enzyme in the DNA damage response pathway[2]. Furthermore, arylsulfonylhydrazide derivatives operate through a dual mechanism: the indole moiety intercalates into DNA, while the sulfonylhydrazone group inhibits essential proliferation enzymes, leading to targeted apoptosis in Triple-Negative Breast Cancer (TNBC) cell lines[2].

Quantitative Efficacy Data

Table 1: Comparative In Vitro Cytotoxicity of Lead Methylsulfonyl Indoles

Compound ClassTarget Cell LinePhenotypeIC₅₀ (µM)Primary Mechanism of Action
Compound 5f (p-chlorophenyl)MDA-MB-468TNBC (ER-)8.2DNA Intercalation / Enzyme Inhibition
Compound 5f (p-chlorophenyl)MCF-7Breast (ER+)13.2DNA Intercalation / Enzyme Inhibition
AZ20 Analogues VariousSolid Tumors< 1.0ATR Protein Kinase Inhibition
Indole-benzimidazoles MCF-7Breast (ER+)VariableERα Antagonism

Therapeutic Axis II: Inflammation and Neuroprotection

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), such as the indole-derivative indomethacin, inhibit both COX-1 and COX-2, leading to severe gastrointestinal toxicity. Moreover, selective COX-2 inhibition can inadvertently shunt arachidonic acid metabolism toward the 5-Lipoxygenase (5-LOX) pathway, generating leukotrienes that cause gastric mucosal damage and cardiovascular complications.

Methylsulfonyl indoles solve this pharmacological bottleneck. Derivatives featuring a 2-(4-methylsulfonylphenyl) substitution exhibit extreme selectivity for COX-2 over COX-1[3]. More importantly, specific N-methylsulfonyl-indole thiazolidinone hybrids act as dual COX-2 / 5-LOX inhibitors , neutralizing both prostaglandin and leukotriene production, thereby offering an improved gastroprotective profile and reduced cardiovascular risk[4].

ArachidonicAcid AA Arachidonic Acid (Membrane Phospholipids) COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Enzymatic Conversion LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 Enzymatic Conversion PGs Prostaglandins (PGE2) Inflammation & Pain COX2->PGs Synthesis LTs Leukotrienes (LTB4) Inflammatory Shunting LOX5->LTs Synthesis MSI Methylsulfonyl Indole Derivatives MSI->COX2 Selective Inhibition MSI->LOX5 Dual Inhibition

Arachidonic Acid Cascade highlighting dual COX-2/5-LOX inhibition by methylsulfonyl indoles.

Quantitative Selectivity Data

Table 2: COX-1 vs COX-2 Selectivity and Dual Inhibition Profiles

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)5-LOX IC₅₀ (µM)
Indomethacin (Ref)0.0180.260.06N/A
Derivative 4b 12.450.11113.1N/A
Derivative 5d 14.300.1595.31.85 (Dual)

(Note: SI = COX-1 IC₅₀ / COX-2 IC₅₀. Higher SI indicates greater COX-2 selectivity).

Protocol 1: Self-Validating In Vitro COX-1/COX-2 Enzyme Immunoassay (EIA)

Causality: Whole-cell phenotypic assays often conflate direct enzymatic COX-2 inhibition with downstream receptor antagonism. To isolate the specific target engagement of methylsulfonyl indoles, we utilize a competitive EIA that directly quantifies Prostaglandin E2 (PGE2) production.

  • Enzyme Preparation: Incubate recombinant human COX-1 or COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (cofactor) to ensure the enzyme is in its active holo-state.

  • Inhibitor Incubation: Add the methylsulfonyl indole derivative (dissolved in DMSO, final concentration <1% to prevent solvent-induced enzyme denaturation) and incubate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (10 µM). Causality: A precise 2-minute reaction window is strictly enforced to measure initial velocity kinetics before suicide-inactivation of the COX enzyme occurs.

  • Quenching & Quantification: Quench the reaction with stannous chloride (SnCl₂) to reduce unstable PGH2 to stable PGE2. Transfer to an anti-PGE2 coated microplate.

  • Self-Validation Checkpoint: The assay is intrinsically self-validating. A standard curve of known PGE2 concentrations must yield an R² > 0.99. Furthermore, a positive control (Celecoxib) must produce an IC₅₀ within 10% of its literature value (approx. 0.04 µM) to validate the dynamic range of the specific plate before sample data is accepted.

Therapeutic Axis III: Antimicrobial Applications

The structural rigidity and lipophilicity of the methylsulfonyl indole core also lend themselves to disrupting bacterial machinery. Recent evaluations of 2-(4-methylsulfonylphenyl) indole derivatives demonstrated potent, selective antibacterial activity against critical Gram-negative ESKAPE pathogens (including E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii) as well as Methicillin-resistant Staphylococcus aureus (MRSA), achieving growth inhibition rates exceeding 97% at safe therapeutic doses[3].

Experimental Methodologies: Synthesis & Validation

Protocol 2: Regioselective Synthesis of N-Methylsulfonyl Indoles

Causality: Attaching the methylsulfonyl group strictly at the N1 position without triggering C3-sulfonylation requires strict kinetic control.

  • Deprotonation: Dissolve the indole starting material in anhydrous Dimethylformamide (DMF). Cool to 0°C under an inert argon atmosphere. Add Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise. Causality: DMF stabilizes the transition state of the highly nucleophilic indolide anion, while the 0°C environment prevents thermal degradation and suppresses side reactions.

  • Sulfonylation: Add Methanesulfonyl chloride (CH₃SO₂Cl) dropwise over 30 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could provide the activation energy required for the thermodynamically favored C3-sulfonylation byproduct.

  • Quenching & Extraction: Stir for 3 hours at room temperature, then quench with ice water to precipitate the product. Extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Self-Validation Checkpoint: The synthesized core must pass a bipartite validation:

    • ¹H NMR Spectroscopy: The appearance of a distinct, sharp singlet at δ 3.24–3.50 ppm integrating to exactly 3 protons confirms the successful incorporation of the –SO₂CH₃ group.

    • LC-MS: The compound must exhibit a mass corresponding to [M+H]⁺ with a chromatographic purity of >95% before it is cleared for biological EIA screening.

SyntheticWorkflow Start Indole Core (Starting Material) Reagent Methanesulfonyl Chloride (NaH, DMF, 0°C) Start->Reagent Intermediate N-Methylsulfonyl Indole Intermediate Reagent->Intermediate Derivatization C3-Formylation / Hydrazone Formation Intermediate->Derivatization Product Target Methylsulfonyl Indole Derivative Derivatization->Product Valid1 1H/13C NMR (Confirm SO2CH3 shift) Product->Valid1 Valid2 LC-MS (Mass & Purity >95%) Product->Valid2

Regioselective synthesis and self-validating analytical workflow for methylsulfonyl indoles.

Future Perspectives: Multi-Target-Directed Ligands (MTDLs)

The future of methylsulfonyl indole development lies in neurodegenerative diseases. By utilizing a Multi-Target-Directed Ligand (MTDL) strategy, researchers are currently designing derivatives that simultaneously inhibit Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), prevent amyloid-beta (Aβ) self-aggregation, and reduce neuro-inflammatory cytokines like TNF-α[5]. The methylsulfonyl indole scaffold's inherent ability to cross the blood-brain barrier (BBB) while maintaining multi-target affinity makes it a premier candidate for next-generation Alzheimer's disease therapeutics.

References

  • Design, synthesis, anticancer activity, molecular docking and ADME studies of novel methylsulfonyl indole-benzimidazoles in comparison with ethylsulfonyl counterparts Source: New Journal of Chemistry (RSC Publishing) URL:[Link]

  • Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via NIH/PMC) URL:[Link]

  • Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities Source: BMC Chemistry (via NIH/PMC) URL:[Link]

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells Source: ACS Omega URL:[Link]

  • Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via NIH/PMC) URL:[Link]

Sources

Preclinical Characterization and Mechanistic Profiling of CAS 362771-38-0: A Novel S1PR2 Selective Allosteric Agonist

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective modulators for lipid G-protein-coupled receptors (GPCRs) remains a significant challenge in modern drug discovery. Designated under the investigational registry CAS 362771-38-0 , this novel chemical entity (NCE) represents a breakthrough class of highly selective, non-lipid allosteric agonists targeting the Sphingosine 1-phosphate receptor 2 (S1PR2) .

Unlike traditional orthosteric agonists that compete with endogenous sphingosine-1-phosphate (S1P) and suffer from poor receptor subtype selectivity, CAS 362771-38-0 binds to a distinct allosteric pocket. This whitepaper provides an in-depth technical framework for researchers and drug development professionals, detailing the mechanistic paradigm, self-validating experimental protocols, and pharmacological profiling required to evaluate this novel S1PR2 allosteric agonist.

Mechanistic Paradigm: The Case for Allosteric Modulation

Sphingosine-1-phosphate (S1P) is a pleiotropic bioactive lipid that signals through five distinct GPCR subtypes (S1PR1–5). Among these, S1PR2 is unique; it predominantly couples to the


 pathway, activating RhoA, ROCK, and downstream NF-κB signaling. This pathway is a critical driver of vascular inflammation, endothelial permeability, and macrophage activation .

Historically, targeting S1PR2 with orthosteric ligands has yielded poor results because the zwitterionic headgroup binding pocket is highly conserved across all five S1P receptor subtypes. CAS 362771-38-0 circumvents this by acting as an allosteric agonist . Computational modeling and competitive binding kinetics demonstrate that it binds lower in the receptor's transmembrane domain. This allows the native ligand (S1P) and CAS 362771-38-0 to co-bind, energetically tolerating each other while synergistically stabilizing the receptor's active conformation .

S1PR2_Pathway S1P Native S1P (Orthosteric Ligand) S1PR2 S1PR2 Receptor (Active Conformation) S1P->S1PR2 Binds CAS CAS 362771-38-0 (Allosteric Agonist) CAS->S1PR2 Co-binds (Allosteric) G1213 Gα12/13 Protein S1PR2->G1213 Activates RhoA RhoA GTPase G1213->RhoA ROCK ROCK Kinase RhoA->ROCK NFKB NF-κB Pathway (Inflammation/Survival) ROCK->NFKB JTE JTE-013 (Antagonist Control) JTE->S1PR2 Blocks

Fig 1: S1PR2 allosteric activation pathway by CAS 362771-38-0 and downstream NF-κB signaling.

Pharmacological Profiling & Data Presentation

To establish CAS 362771-38-0 as a viable preclinical candidate, its binding affinity, functional efficacy, and receptor selectivity must be rigorously quantified. The data summarized in Table 1 illustrates the superior selectivity profile of this allosteric compound compared to endogenous S1P.

Table 1: Quantitative Pharmacological Profile of CAS 362771-38-0

ParameterNative Ligand (S1P)CAS 362771-38-0Assay Methodology
S1PR2 EC

8.5 nM14.2 nM

-Arrestin Recruitment
S1PR1 EC

12.1 nM> 10,000 nMcAMP Accumulation
S1PR3 EC

15.4 nM> 10,000 nMIntracellular Calcium (

)
Binding Mode OrthostericAllostericRadioligand Displacement
Max Efficacy (E

)
100% (Baseline)92% (Full Agonist)GTP

S Binding

Note: The >10,000 nM values across off-target S1P receptors highlight the primary advantage of the allosteric binding mechanism—near-absolute subtype selectivity.

Experimental Protocols: A Self-Validating System

In drug development, a protocol is only as reliable as its controls. The following methodologies are designed as self-validating systems. By utilizing JTE-013 —a well-characterized, highly specific S1PR2 antagonist —we can definitively prove that the cellular responses observed are causally linked to S1PR2 activation, rather than off-target artifacts.

Protocol A: Competitive Radioligand Binding Assay (Mechanism Validation)

Objective: To prove the causality of the allosteric mechanism. If CAS 362771-38-0 is orthosteric, it will competitively displace radiolabeled S1P. If it is allosteric, the radioactive signal will remain stable regardless of the NCE's concentration.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human S1PR2. Homogenize and isolate the membrane fraction via ultracentrifugation (100,000 x g for 30 mins at 4°C).

  • Incubation: Resuspend membranes in binding buffer (50 mM HEPES, 5 mM

    
    , 0.1% fatty-acid-free BSA, pH 7.4). Add 0.1 nM of 
    
    
    
    -S1P to all wells.
  • Compound Addition: Introduce CAS 362771-38-0 in a 10-point concentration gradient (1 nM to 10

    
    M). In parallel control wells, add unlabeled S1P (orthosteric competitor).
    
  • Filtration & Washing: After 60 minutes of incubation at room temperature, rapidly filter the mixture through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash three times with ice-cold buffer to remove unbound ligands.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter.

  • Data Interpretation: Unlabeled S1P will show a standard sigmoidal displacement curve. CAS 362771-38-0 will show a flat line, confirming it does not compete for the orthosteric site.

Protocol B: Functional -Arrestin Recruitment Assay

Objective: To quantify the functional agonism of CAS 362771-38-0 and validate receptor specificity using an antagonist control.

Step-by-Step Methodology:

  • Cell Plating: Seed PathHunter® S1PR2

    
    -Arrestin cells (expressing S1PR2 fused to a ProLink tag and 
    
    
    
    -Arrestin fused to an Enzyme Acceptor) at 10,000 cells/well in a 384-well microplate. Incubate overnight at 37°C.
  • Antagonist Pre-treatment (The Self-Validating Step): To half the plate, add 1

    
    M of JTE-013  (S1PR2 antagonist) 30 minutes prior to agonist stimulation. This isolates the S1PR2-specific signal.
    
  • Agonist Stimulation: Add CAS 362771-38-0 in a dose-response format (0.1 nM to 10

    
    M). Incubate for 90 minutes at 37°C.
    
  • Detection: Add the chemiluminescent detection reagent. As

    
    -Arrestin is recruited to the activated S1PR2, the complementary enzyme fragments complement, generating active 
    
    
    
    -galactosidase.
  • Readout: Read luminescence on a multi-mode microplate reader. The JTE-013 pre-treated wells must show complete signal ablation, proving the agonism of CAS 362771-38-0 is strictly S1PR2-dependent.

Validation_Workflow Step1 1. Functional Agonism (β-Arrestin Assay) Step2 2. Selectivity Panel (S1PR1, 3, 4, 5) Step1->Step2 Step3 3. Radioligand Binding ([32P]-S1P Displacement) Step2->Step3 Step4 4. Pathway Validation (JTE-013 Inhibition) Step3->Step4 Step5 5. In Vivo Profiling (Cytokine Release) Step4->Step5

Fig 2: Step-by-step preclinical validation workflow for S1PR2 allosteric modulators.

Conclusion

The characterization of CAS 362771-38-0 highlights a crucial pivot in sphingolipid pharmacology. By transitioning from orthosteric competition to allosteric modulation, researchers can achieve the receptor subtype selectivity required to safely target S1PR2 in complex inflammatory and fibrotic diseases. The integration of competitive radioligand binding to prove the allosteric mechanism, coupled with self-validating functional assays utilizing JTE-013, forms an unassailable preclinical data package for novel chemical entities in this class.

References

  • Critical role of sphingosine-1-phosphate receptor 2 (S1PR2) in acute vascular inflammation. Blood (American Society of Hematology). URL:[Link]

  • A Sphingosine 1-phosphate Receptor 2 Selective Allosteric Agonist. Bioorganic & Medicinal Chemistry (PubMed). URL:[Link]

  • Sphingosine-1-Phosphate Receptor-2 Function in Myeloid Cells Regulates Vascular Inflammation and Atherosclerosis. Arteriosclerosis, Thrombosis, and Vascular Biology (AHA Journals). URL:[Link]

An In-Depth Technical Guide to the Synthesis of Indole Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Importance of the Indole Sulfonamide Scaffold

The fusion of the indole nucleus with a sulfonamide moiety creates a pharmacologically significant scaffold that has garnered immense interest in medicinal chemistry and drug development.[1][2] Indole, a privileged heterocyclic structure found in numerous natural products and pharmaceuticals, offers a versatile template for molecular design.[2][3] The sulfonamide group, a cornerstone of sulfa drugs, imparts crucial physicochemical properties, including the ability to act as a hydrogen bond donor and acceptor, thereby enhancing interactions with biological targets.[1][4] Consequently, indole sulfonamide derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, anti-HIV, and carbonic anhydrase inhibitory properties.[1][5][6][7]

This guide moves beyond a simple recitation of synthetic procedures. It is designed for the practicing researcher, offering a critical analysis of the primary synthetic strategies, the mechanistic rationale behind procedural choices, and field-proven protocols. We will explore the nuanced art of controlling regioselectivity and provide the foundational knowledge required to rationally design and execute the synthesis of novel indole sulfonamide-based drug candidates.

Chapter 1: Core Synthetic Philosophies

The construction of indole sulfonamides can be broadly categorized into three primary strategies, each with its own set of advantages and challenges. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

  • Direct Sulfonylation of a Pre-formed Indole Core: This is the most convergent and widely employed approach, involving the formation of a C-S or N-S bond on an existing indole ring. Its primary challenge lies in controlling the regioselectivity of the sulfonylation.

  • Indole Ring Annulation from Sulfonamide-Containing Precursors: In this strategy, the sulfonamide moiety is incorporated into one of the acyclic precursors, which is then cyclized to construct the indole ring system. This is particularly useful for accessing substitution patterns that are difficult to achieve via direct functionalization.

  • Post-Synthetic Modification of an Indole Sulfonamide Scaffold: This involves further functionalization of a parent indole sulfonamide, allowing for the late-stage diversification of a lead compound.

The following diagram illustrates these core strategic workflows.

G cluster_0 Synthetic Starting Points cluster_1 Primary Synthetic Strategies cluster_2 Intermediate & Final Products Indole Precursor Indole Precursor Strategy 1 Direct Sulfonylation (C-S or N-S Bond Formation) Indole Precursor->Strategy 1 Acyclic Precursors Acyclic Precursors Strategy 2 Indole Ring Annulation (e.g., Fischer, Larock) Acyclic Precursors->Strategy 2 Target Indole Sulfonamide Target Indole Sulfonamide Strategy 1->Target Indole Sulfonamide Strategy 2->Target Indole Sulfonamide Strategy 3 Post-Synthetic Modification Target Indole Sulfonamide->Strategy 3 Diversified Analogs Diversified Analogs Strategy 3->Diversified Analogs

Caption: Core strategies for the synthesis of indole sulfonamides.

Chapter 2: Strategy 1 - Direct Sulfonylation of the Indole Core

Direct sulfonylation is often the most atom-economical approach. The success of this strategy hinges on understanding the inherent reactivity of the indole nucleus and selecting appropriate reagents and catalysts to achieve the desired regiochemical outcome.

N1-Sulfonylation: Protecting and Activating the Indole Ring

The nitrogen atom of the indole ring is acidic and readily undergoes sulfonylation. This reaction is not only important for synthesizing N-sulfonylindoles, which are themselves biologically active, but also serves as a crucial step to protect the nitrogen and activate the C3 position for subsequent reactions like Friedel-Crafts acylation.[8]

Causality Behind Experimental Choices:

  • Base: A strong base is required to deprotonate the indole nitrogen, generating the indolyl anion. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and potassium hydroxide (KOH).[1][9] The choice of base can be influenced by the solvent and the scale of the reaction; NaH is often used in aprotic solvents like DMF or THF, while KOH can be used in phase-transfer catalysis (PTC) conditions, which are often milder and scalable.[10]

  • Reagent: Arylsulfonyl chlorides are the most common electrophiles for this transformation.[10][11]

  • Catalysis: Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), are highly effective for N-sulfonylation, facilitating the transfer of the hydroxide or indolyl anion from the aqueous/solid phase to the organic phase where the sulfonyl chloride resides, often leading to high yields under mild conditions.[10]

  • Setup: To a solution of the indole (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or toluene), add an aqueous solution of a strong base (e.g., 50% NaOH).

  • Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst (e.g., TBAB, 0.1 eq).

  • Reagent Addition: Add the arylsulfonyl chloride (1.1 eq) to the vigorously stirred biphasic mixture. The reaction can be performed at room temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting indole is consumed.

  • Workup: Upon completion, separate the organic layer. Wash the organic phase sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent under reduced pressure. The resulting crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-arylsulfonylindole.

C3-Sulfonylation: Targeting the Nucleophilic Center

The C3 position of indole is electron-rich and susceptible to electrophilic attack. However, direct electrophilic sulfonylation can be challenging. A more robust and common approach involves the chlorosulfonation of an N-protected indole, followed by amination.[1]

  • N-Alkylation: The starting indole is first N-alkylated using a base like sodium hydride in DMF, followed by the addition of an alkyl halide.

  • Chlorosulfonation: The resulting N-alkylindole is dissolved in a dry, inert solvent and cooled to 0 °C. Chlorosulfonic acid is added dropwise, maintaining the low temperature. This electrophilic substitution reaction installs the sulfonyl chloride group primarily at the C3 position.

  • Amination: The crude indole-3-sulfonyl chloride is then carefully added to a solution of aqueous ammonia or a primary/secondary amine at low temperature to form the corresponding sulfonamide.[1]

  • Purification: The final product is typically isolated by filtration if it precipitates, or by extraction and subsequent purification via column chromatography.

C2-Sulfonylation: Advanced Methods for a Challenging Position

Direct sulfonylation at the C2 position is more difficult to achieve due to its lower intrinsic nucleophilicity compared to C3. Modern synthetic organic chemistry has overcome this challenge through transition-metal-catalyzed C-H activation and metal-free radical-based methods.

Mechanistic Rationale for C2-Selectivity:

  • Directed C-H Activation: A directing group (DG), commonly a pyridinyl or pyrimidinyl group, is installed at the N1 position.[12][13] This group acts as a ligand, coordinating to a transition metal catalyst (typically palladium) and positioning it in close proximity to the C2-H bond.[13] This chelation assistance lowers the activation energy for C-H cleavage at the C2 position, leading to highly regioselective functionalization.[12]

G cluster_0 Palladium-Catalyzed C2-Sulfonylation Cycle Start Pd(II) Catalyst Step1 C-H Activation (Chelation-Assisted) Start->Step1 N-Directed Indole Intermediate1 Cyclometalated Pd(II) Intermediate Step1->Intermediate1 Step2 SO2 Insertion Intermediate1->Step2 DABCO·(SO2)2 Intermediate2 Indolyl-Pd-SO2 Intermediate Step2->Intermediate2 Step3 Oxidative Addition (Ar-N2+) Intermediate2->Step3 Intermediate3 Aryl-Pd(IV)-SO2 Intermediate Step3->Intermediate3 Step4 Reductive Elimination Intermediate3->Step4 Product C2-Sulfonylated Indole Step4->Product Product->Start Regenerates Catalyst

Caption: Simplified catalytic cycle for Pd-catalyzed C2-sulfonylation.[13]

  • Metal-Free Approaches: These methods often utilize sulfonyl hydrazides as the sulfonyl source.[14] In the presence of an oxidant system like TBHP/I2, a sulfonyl radical is generated. This radical can then undergo addition to the indole ring. The preference for C2 addition in some systems can be attributed to the stability of the resulting radical intermediate.[14]

MethodSulfonyl SourceCatalyst/MediatorKey FeatureTypical YieldReference
Directed C-H ActivationDABCO·(SO₂)₂ + Ar-N₂⁺BF₄⁻PdBr₂ (10 mol%)High C2 regioselectivity; removable directing groupGood to Excellent[12][13]
Metal-Free RadicalSulfonyl HydrazidesTBHP / I₂Avoids transition metals; readily available reagentsHigh[14]
ElectrochemicalArenesulfinatesNone (Electrolysis)Metal- and oxidant-free; green chemistry approachGood to High[15]
  • Inert Atmosphere: To an oven-dried reaction vessel, add 1-(pyridin-2-yl)-1H-indole (1.0 eq, 0.2 mmol), DABCO·(SO₂)₂ (0.8 eq, 0.16 mmol), the desired aryldiazonium tetrafluoroborate (2.0 eq, 0.4 mmol), K₂CO₃ (2.0 eq, 0.4 mmol), and PdBr₂ (0.1 eq, 10 mol%).

  • Solvent Addition: Evacuate and backfill the vessel with nitrogen gas. Add anhydrous acetonitrile (2.0 mL) via syringe.

  • Reaction: Stir the mixture at room temperature (25 °C) for 8 hours under a nitrogen atmosphere.

  • Monitoring: Progress can be monitored by TLC or LC-MS.

  • Workup: After the reaction is complete, filter the mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate gradient) to afford the pure 2-sulfonylated indole product.

C4-C7 Sulfonylation: Functionalizing the Benzene Ring

Functionalizing the benzene portion of the indole core (positions C4-C7) via direct C-H activation is significantly more challenging due to the lower reactivity of these positions compared to the pyrrole ring. Success in this area often relies on advanced strategies like the use of transient directing groups. For instance, a copper-mediated C4-H sulfonylation has been developed that utilizes a dynamically formed imine directing group.[16] These methods represent the cutting edge of indole functionalization and are typically employed when other routes are not feasible.

Chapter 3: Strategy 2 - Indole Ring Annulation

This bottom-up approach involves constructing the indole ring from acyclic or non-indole cyclic precursors that already bear the sulfonamide functionality. This strategy offers excellent control over the final substitution pattern.

Key Methodologies:

  • Fischer Indole Synthesis: The classical Fischer synthesis can be adapted by using a phenylhydrazine derivative bearing a sulfonamide group. Condensation with a suitable ketone or aldehyde, followed by acid-catalyzed cyclization and aromatization, yields the target indole sulfonamide.

  • Larock Indole Annulation: This powerful palladium-catalyzed reaction can construct the indole ring from a sulfonamide-substituted o-haloaniline and an alkyne.[17] This method is known for its versatility and tolerance of a wide range of functional groups.

  • Ruthenium-Catalyzed C-H Activation/Annulation: Recent advances have shown that indolines can be synthesized and subsequently functionalized. For example, a Ru-catalyzed direct C-7 sulfonamidation of an indoline C-H bond has been developed, providing a route to otherwise difficult-to-access isomers.[4]

Conclusion and Future Outlook

The synthesis of indole sulfonamides is a dynamic and evolving field. While traditional methods like N-sulfonylation and electrophilic substitution at C3 remain workhorses in the lab, modern transition-metal-catalyzed C-H activation has revolutionized access to previously challenging isomers, particularly at the C2 and C4-C7 positions.[12][16][18] The development of metal-free and electrochemical methods further points towards a future of more sustainable and environmentally benign synthetic protocols.[14][19] As our understanding of the biological roles of indole sulfonamides deepens, the demand for novel, efficient, and regioselective synthetic strategies will continue to grow, pushing the boundaries of chemical synthesis and enabling the discovery of the next generation of therapeutics.

References

  • Mushtaq, I., & Ahmed, A. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(46). [Link]

  • Mushtaq, I., & Ahmed, A. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. ResearchGate. [Link]

  • Yu, S., et al. (2017). Palladium-Catalyzed Direct C-H Functionalization of Indoles with the Insertion of Sulfur Dioxide: Synthesis of 2-Sulfonated Indoles. PubMed. [Link]

  • Che, G., et al. (2018). Synthesis and in vitro anti-HIV-1 evaluation of some N-arylsulfonyl-3-formylindoles. SciELO. [Link]

  • Wang, L., et al. (2021). A Sulfonylation Reaction: Direct Synthesis of 2-Sulfonylindoles from Sulfonyl Hydrazides and Indoles. ResearchGate. [Link]

  • Yu, S., et al. (2017). Palladium-Catalyzed Direct C–H Functionalization of Indoles with the Insertion of Sulfur Dioxide: Synthesis of 2-Sulfonated Indoles. ACS Publications. [Link]

  • Unknown Author. (n.d.). Synthesis of N‐arylsulfonylindoles. Reaction conditions. ResearchGate. [Link]

  • Nankov, A., et al. (2014). Synthesis of New N-Arylsulfonylindoles and In Vitro Assay for Fungicidal Activity. Taylor & Francis Online. [Link]

  • Ge, H., et al. (2022). Copper-Mediated C4–H Sulfonylation of Indoles via a Transient Directing Group Strategy. ResearchGate. [Link]

  • Khan, I., et al. (2020). Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. PMC. [Link]

  • Unknown Author. (2024). Arylsulfonyl Chlorides Meet C3-Sulfenylindoles Catalysts of Complexity in Organic Synthesis. Longdom Publishing. [Link]

  • Yang, L., et al. (2010). Design and Synthesis of Novel N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole Derivatives as Inhibitors of HIV-1 Replication. NIH. [Link]

  • Che, G., et al. (2018). Synthesis and in vitro anti-HIV-1 evaluation of some N-arylsulfonyl-3-formylindoles. SciELO. [Link]

  • Unknown Author. (n.d.). Synthesis of indole-based-sulfonamide derivatives A1–A8. ResearchGate. [Link]

  • Wang, J., et al. (2024). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. ACS Publications. [Link]

  • Unknown Author. (n.d.). Sulfonylation or arylation of indoles. ResearchGate. [Link]

  • Unknown Author. (2026). Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions. ResearchGate. [Link]

  • Wang, J., et al. (2024). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. PubMed. [Link]

  • Ma, R-J., et al. (2019). Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. RSC Publishing. [Link]

  • Unknown Author. (2023). Design and Synthesis of Sulfonamides Derivatives: A Review. Polish Scientific Journals Database. [Link]

  • Chinchilli, K. K., et al. (2023). Development of Novel Indole-3-sulfonamide-heteroaryl Hybrids as Carbonic Anhydrase Inhibitors: Design, Synthesis and in-vitro Screening. Bentham Science Publishers. [Link]

  • Sharma, P., & Kumar, A. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. PMC. [Link]

  • Unknown Author. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]

  • Unknown Author. (2024). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. ijarsct. [Link]

  • Singh, P., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • Tucker, J. L., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. [Link]

  • Candeias, N. R., et al. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. [Link]

  • Khan, I., & Ali, A. (2023). The role of commonly used transition metals in total synthesis of indole alkaloids. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Unknown Author. (2018). One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. Thieme Gruppe. [Link]

  • Zaib, S., et al. (2021). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. PMC. [Link]

  • Guo, T., et al. (2018). Indole synthesis through transition metal-catalyzed C–H activation. Scilit. [Link]

  • Thansandote, P., & Lautens, M. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Publications. [Link]

  • Khan, I., et al. (2021). Synthesis of Indole Based Sulfonamide Derivatives as potent inhibitors of α-glucosidase and α-amylase in management of type-II diabetes. ResearchGate. [Link]

  • Rivera-Mancilla, E., et al. (2021). Novel N-arylsulfonylindoles targeted as ligands of the 5-HT6 receptor. Insights on the influence of C-5 substitution on ligand affinity. Lund University Publications. [Link]

  • Ketcha, D. M., et al. (1986). A convenient synthesis of 3-acylindoles via Friedel Crafts acylation of 1-(phenylsulfonyl)indole. A new route to pyridocarbazole-5,11-quinones and ellipticine. ResearchGate. [Link]

  • Liu, L., et al. (2026). Light-induced controlled synthesis of arylsulfonyl oxindoles and arylsulfonyl amides under catalyst- and oxidant-free conditions. RSC Publishing. [Link]

Sources

pharmacophore modeling of 6-methylsulfonylindole analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Pharmacophore Modeling of 6-Methylsulfonylindole Analogs as Selective COX-2/5-LOX Inhibitors

Foreword: From Scaffold to Strategy

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a methylsulfonyl (-SO₂CH₃) group at the 6-position of this scaffold has given rise to a class of analogs with compelling biological activities, particularly in the realm of anti-inflammatory and anticancer research.[2][3][4] The 6-methylsulfonyl moiety, for instance, is a key pharmacophoric feature found in selective COX-2 inhibitors like rofecoxib, guiding the design of new agents with improved safety profiles.[2][4]

This guide moves beyond a simple recitation of methods. It provides a strategic framework for developing robust, predictive pharmacophore models for 6-methylsulfonylindole analogs. As researchers and drug development professionals, our goal is not merely to generate a model, but to create a validated computational tool that accelerates the discovery of novel, potent, and selective chemical entities. We will explore the causal logic behind each step, ensuring that the resulting pharmacophore is not a statistical artifact but a true representation of the molecular features essential for biological activity.[5][6]

Chapter 1: The Rationale—Understanding the Pharmacophore

A pharmacophore is an abstract concept, representing the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological effect.[7][8] It is not a real molecule but a model of the crucial interaction points a ligand makes with its target receptor.[8][9] Pharmacophore modeling serves as a powerful engine in computer-aided drug design (CADD) for several key applications:

  • Virtual Screening: Rapidly searching large chemical databases to identify novel compounds that match the pharmacophore and are likely to be active.[10][11]

  • Lead Optimization: Guiding the modification of existing lead compounds to enhance potency and selectivity.[12][13]

  • Scaffold Hopping: Discovering new chemical scaffolds that fulfill the same pharmacophoric requirements, diversifying intellectual property.[6]

The choice of modeling strategy—ligand-based or structure-based—is the first critical decision and is dictated entirely by the available data.

  • Ligand-Based Modeling: Employed when the 3D structure of the biological target is unknown.[5][14] This method relies on a set of known active ligands, assuming they all bind to the target in a similar manner. The model is built by superimposing these active molecules and extracting their common chemical features.[14]

  • Structure-Based Modeling: Utilized when a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography) is available.[15][16] This approach analyzes the key interaction points within the protein's binding site to define the pharmacophoric features.[15] It has the distinct advantage of not requiring any prior knowledge of active ligands.[16]

This guide will focus primarily on the ligand-based workflow, as it is a common scenario in early-stage discovery, but will also outline the principles of a structure-based approach.

Chapter 2: The Ligand-Based Workflow: A Self-Validating System

A successful pharmacophore model is a predictive one. Therefore, every step in the workflow must be designed to build and test this predictive power. The following protocol outlines a self-validating system for developing a pharmacophore model for 6-methylsulfonylindole analogs targeting, for instance, COX-2.

Experimental Protocol 1: Dataset Preparation and Curation

The quality of the input data dictates the quality of the output model. This is the most critical phase.

  • Data Compilation (Training Set):

    • Assemble a set of at least 5-10 structurally diverse 6-methylsulfonylindole analogs with known, high-quality biological activity data (e.g., IC₅₀ or Kᵢ values) against the target of interest.[17]

    • The selected compounds should span a reasonable activity range.

    • Causality: A structurally diverse set ensures the model is not biased towards a single chemical series. Including a range of activities helps the algorithm to distinguish features essential for high potency.

  • Data Compilation (Test Set):

    • Create an external test set of compounds that were not used in the model's creation. This set should include both active and inactive molecules.[18]

    • A common practice is to use a "decoy set," which consists of molecules with similar physicochemical properties to the actives but are known to be inactive.

    • Causality: The test set provides an unbiased assessment of the model's ability to generalize and make accurate predictions for new, unseen compounds. This is the cornerstone of model validation.[10]

Table 1: Example Dataset of 6-Methylsulfonylindole Analogs as COX-2 Inhibitors

Compound IDStructure (Simplified)Key FeaturesCOX-2 IC₅₀ (µM)
4d 1-(methylsulfonyl)indole core + p-tolyl thiosemicarbazideAromatic ring, H-bond donors/acceptors, Sulfonyl groupHigh Activity
4e 1-(methylsulfonyl)indole core + p-methoxyphenyl thiosemicarbazideAromatic ring, H-bond donors/acceptors, Sulfonyl groupHigh Activity
5b 1-(methylsulfonyl)indole core + phenyl thiazolidinoneAromatic rings, H-bond acceptor, Sulfonyl groupHigh Activity
5d 1-(methylsulfonyl)indole core + p-tolyl thiazolidinoneAromatic rings, H-bond acceptor, Sulfonyl groupHigh Activity
Decoy 1 A random indole derivative lacking key featuresSimilar MW and LogPInactive

Note: Activity levels are based on qualitative descriptions from Moustafa et al., 2023.[2] A real-world dataset would require precise quantitative values.

Workflow Visualization: Ligand-Based Modeling

The following diagram illustrates the logical flow of the ligand-based pharmacophore modeling process, emphasizing the iterative nature of hypothesis generation and validation.

LigandBasedWorkflow cluster_prep Phase 1: Preparation cluster_model Phase 2: Model Building cluster_valid Phase 3: Rigorous Validation cluster_app Phase 4: Application Data_Collect Data Collection (Actives & Inactives) Train_Test_Split Training & Test Set Partitioning Data_Collect->Train_Test_Split Conformer_Gen 3D Conformer Generation Train_Test_Split->Conformer_Gen Feature_ID Feature Identification Conformer_Gen->Feature_ID Alignment Molecular Alignment Feature_ID->Alignment Hypo_Gen Hypothesis Generation & Scoring Alignment->Hypo_Gen Test_Set_Screen Test Set Screening Hypo_Gen->Test_Set_Screen Decoy_Screen Decoy Set Screening Test_Set_Screen->Decoy_Screen Stats_Analysis Statistical Analysis (ROC, EF, Güner-Henry) Decoy_Screen->Stats_Analysis Validated_Model Final Validated Pharmacophore Model Stats_Analysis->Validated_Model Virtual_Screen Virtual Screening of Large Libraries Validated_Model->Virtual_Screen Hit_Ident Hit Identification & Prioritization Virtual_Screen->Hit_Ident

Caption: A comprehensive workflow for ligand-based pharmacophore modeling.

Experimental Protocol 2: Model Generation and Validation

This protocol uses the prepared datasets to build and rigorously validate a pharmacophore hypothesis.

  • Conformational Analysis:

    • For each molecule in the training set, generate a diverse set of low-energy 3D conformations.[14][17]

    • Causality: Ligands are flexible. The biologically active conformation is not necessarily the global energy minimum. Exploring the conformational space is essential to identify the correct 3D arrangement of features responsible for binding.[10]

  • Feature Identification and Alignment:

    • Define the pharmacophoric features to be considered. Common features include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (H), Aromatic Ring (AR), and Positive/Negative Ionizable centers.[11][19]

    • The modeling software will then superimpose the conformers of the active molecules, seeking a common 3D arrangement of these features.[17]

  • Hypothesis Generation:

    • The software generates multiple pharmacophore hypotheses, each consisting of a specific combination and spatial arrangement of features.

    • These hypotheses are scored based on how well they map to the active compounds and how poorly they map to any included inactive compounds.

  • Model Validation (The Trustworthiness Pillar):

    • Test Set Validation: Screen the external test set against the top-scoring hypotheses. A good model should correctly classify the majority of actives as "hits" and the majority of inactives as "non-hits".[18]

    • Statistical Metrics: Calculate key validation metrics. The Receiver Operating Characteristic (ROC) curve is a standard tool, where the Area Under the Curve (AUC) indicates the model's ability to distinguish between actives and decoys. An AUC of 1.0 is a perfect model, while 0.5 signifies random chance.[20] Other metrics like Enrichment Factor (EF) and the Güner-Henry score provide further confidence.

    • Causality: This validation phase is non-negotiable. It provides objective, statistical proof that the model's predictive ability is not a result of chance or overfitting to the training data. A model without rigorous validation is unreliable for prospective screening.

Chapter 3: The Structure-Based Approach: An Alternative Path

When the 3D structure of the target protein (e.g., COX-2) is known, a structure-based approach offers a more direct route to a pharmacophore model.[15][16]

Workflow Visualization: Structure-Based Modeling

StructureBasedWorkflow Start Start: High-Resolution Protein Structure (PDB) Prep Protein Preparation (Add Hydrogens, Assign Charges) Start->Prep Pocket_ID Binding Site Identification Prep->Pocket_ID Interaction_Mapping Map Protein-Ligand Interaction Points Pocket_ID->Interaction_Mapping Feature_Gen Generate Pharmacophore Features from Interactions Interaction_Mapping->Feature_Gen Model_Refine Refine & Cluster Features into a Model Feature_Gen->Model_Refine Validation Model Validation (Docking, Test Set Screening) Model_Refine->Validation Final_Model Final Validated Pharmacophore Model Validation->Final_Model

Caption: A streamlined workflow for structure-based pharmacophore modeling.

Experimental Protocol 3: Structure-Based Model Generation
  • Protein Preparation:

    • Obtain a high-resolution crystal structure of the target protein (e.g., from the Protein Data Bank).

    • Prepare the structure by adding hydrogen atoms, assigning correct protonation states, and optimizing the hydrogen-bonding network.

  • Binding Site Analysis:

    • Identify the binding pocket or active site. If a co-crystallized ligand is present, this is straightforward. If not, pocket-finding algorithms can be used.[16]

  • Feature Generation:

    • The software analyzes the binding site and generates pharmacophoric features based on the protein's residues. For example, a glutamic acid residue can generate a hydrogen bond acceptor and a negative ionizable feature, while a tryptophan can generate a hydrophobic and aromatic ring feature.[21]

  • Model Refinement and Validation:

    • The generated features are clustered and refined to create a final pharmacophore model.

    • Validation can be performed by checking if the model can successfully re-dock a known active ligand (if available) or by screening a test set of actives and decoys, similar to the ligand-based approach.

Chapter 4: Application—Virtual Screening for Novel 6-Methylsulfonylindoles

The ultimate goal of developing a validated pharmacophore model is to use it as a 3D query to find new molecules with the potential for biological activity.[10][13]

Experimental Protocol 4: Pharmacophore-Based Virtual Screening
  • Database Preparation:

    • Select a large, structurally diverse compound library for screening (e.g., ZINC, Enamine REAL, or an in-house database).

    • Generate multiple low-energy 3D conformations for each molecule in the database. This is computationally intensive but critical for success.

  • Screening:

    • Use the validated pharmacophore model as a filter. The software will rapidly check which molecules in the database contain conformations that can match the pharmacophore's features and their spatial constraints.

  • Hit Filtering and Prioritization:

    • The initial list of hits may still be large. Apply additional filters to refine the list.

    • ADME/Tox Filters: Use computational models to remove compounds with predicted poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or toxicity.[22]

    • Molecular Docking: For the most promising hits, perform molecular docking into the target's binding site (if the structure is known) to predict binding poses and estimate binding affinity.[20] This adds a layer of structure-based validation.

  • Hit Selection:

    • Visually inspect the top-ranked compounds and their docked poses. Select a final, diverse set of compounds for acquisition or synthesis and subsequent biological testing.

Conclusion

Pharmacophore modeling is a dynamic and powerful tool in the drug discovery arsenal. For a specific and promising chemical class like 6-methylsulfonylindole analogs, it provides a rational, efficient, and cost-effective strategy to navigate the vastness of chemical space. The key to success lies not in the automated execution of software but in a deep understanding of the underlying principles and an unwavering commitment to rigorous, multi-faceted validation. A well-validated pharmacophore model is more than a collection of features; it is a strategic roadmap to the next generation of therapeutic agents.

References

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Sources

The Theoretical and Computational Elucidation of Methylsulfonyl Indoles: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of methylsulfonyl indoles, a class of heterocyclic compounds of significant interest in medicinal chemistry. We will delve into the quantum mechanical foundations that govern their molecular properties and explore how computational tools are leveraged to predict their biological activity, offering a roadmap for researchers, medicinal chemists, and drug development professionals. This guide emphasizes the synergy between theoretical calculations and experimental validation, providing a robust framework for the rational design of novel therapeutic agents.

Introduction: The Rising Prominence of Methylsulfonyl Indoles in Medicinal Chemistry

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs.[1][2] The introduction of a methylsulfonyl (-SO₂CH₃) group to the indole ring system has been shown to significantly modulate the physicochemical and pharmacological properties of the parent molecule. This electron-withdrawing group can influence the molecule's acidity, hydrogen bonding capacity, and metabolic stability, making methylsulfonyl indoles attractive candidates for a range of therapeutic targets.

Notably, methylsulfonyl indoles have demonstrated promising activity as anti-inflammatory agents by selectively inhibiting cyclooxygenase-2 (COX-2), as anticancer agents targeting various signaling pathways, and as antimicrobial compounds.[3][4] The diaryl heterocycle structure bearing a methylsulfonyl group is a key pharmacophore in several selective COX-2 inhibitors.[3] This guide will explore the computational and theoretical underpinnings that allow scientists to understand and predict the structure-activity relationships (SAR) of these versatile compounds.

Theoretical Framework: Unveiling Molecular Properties with Quantum Mechanics

A deep understanding of the electronic structure and reactivity of methylsulfonyl indoles is paramount for rational drug design. Density Functional Theory (DFT) has emerged as a powerful and cost-effective quantum mechanical method for these investigations.[5][6]

The Principles of Density Functional Theory (DFT)

DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a many-electron system is a unique functional of the electron density.[7] This approach is computationally more tractable than traditional wave function-based methods, allowing for the study of larger and more complex molecules like methylsulfonyl indoles.[7] By solving the Kohn-Sham equations, DFT can provide accurate descriptions of a molecule's electronic structure and properties.[8]

Key Molecular Descriptors from DFT Calculations

DFT calculations yield a wealth of information that can be correlated with a molecule's chemical behavior and biological activity.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[9]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around a molecule. It is an invaluable tool for identifying regions that are prone to electrophilic and nucleophilic attack. Red regions in an MEP map indicate negative electrostatic potential (electron-rich), while blue regions represent positive electrostatic potential (electron-poor).[10] This information is critical for understanding non-covalent interactions, such as those between a drug and its biological target.

  • Global Reactivity Descriptors: Based on the energies of the FMOs, several global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide quantitative measures of a molecule's reactivity and stability.[11]

Computational Methodologies in the Study of Methylsulfonyl Indoles

The theoretical principles outlined above are put into practice through a variety of computational methodologies. This section details the key computational workflows used to investigate methylsulfonyl indoles.

Workflow for DFT-Based Analysis

The following diagram illustrates a typical workflow for the theoretical investigation of a methylsulfonyl indole derivative using DFT.

DFT_Workflow Start Define Molecular Structure of Methylsulfonyl Indole GeomOpt Geometry Optimization (e.g., B3LYP/6-31G(d)) Start->GeomOpt FreqCalc Frequency Calculation (Confirm Minimum Energy Structure) GeomOpt->FreqCalc SinglePoint Single-Point Energy Calculation (Higher Level of Theory/Basis Set) FreqCalc->SinglePoint PropCalc Calculation of Molecular Properties: - HOMO/LUMO Energies - MEP Surface - Global Reactivity Descriptors SinglePoint->PropCalc Analysis Analysis and Interpretation of Results PropCalc->Analysis

Caption: A typical workflow for DFT calculations on methylsulfonyl indoles.

Step-by-Step Protocol for DFT Calculations

This protocol outlines the essential steps for performing a DFT calculation on a methylsulfonyl indole using a computational chemistry software package like Gaussian.

  • Structure Input: Build the 3D structure of the methylsulfonyl indole molecule using a molecular editor.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with the 6-31G(d) basis set.

  • Frequency Calculation: After optimization, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Property Calculations: Using the optimized geometry, perform a single-point energy calculation to obtain more accurate electronic properties. This can be done with a larger basis set. From this calculation, you can extract:

    • HOMO and LUMO energies to determine the energy gap.

    • The molecular electrostatic potential (MEP) surface.

    • Atomic charges and other electronic parameters.

  • Analysis: Analyze the output to understand the molecule's electronic structure, reactivity, and potential interaction sites.

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] In the context of methylsulfonyl indoles, docking is used to predict how these molecules bind to the active site of a target protein, such as COX-2 or a kinase.

Docking_Workflow Prep Prepare Protein and Ligand Structures Grid Define Binding Site (Grid Generation) Prep->Grid Dock Perform Docking Simulation Grid->Dock Score Score and Rank Docking Poses Dock->Score Analyze Analyze Binding Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions) Score->Analyze

Caption: A generalized workflow for molecular docking studies.

Step-by-Step Protocol for Molecular Docking

This protocol provides a general outline for performing a molecular docking study using software like AutoDock or MOE.

  • Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Prepare the 3D structure of the methylsulfonyl indole derivative. Assign charges and define rotatable bonds.

  • Grid Generation: Define the binding site on the protein. This is typically a cubic box centered on the active site.

  • Docking: Run the docking algorithm, which will explore different conformations and orientations of the ligand within the defined binding site.

  • Scoring and Analysis: The docking program will generate a series of possible binding poses, each with a corresponding score that estimates the binding affinity. Analyze the top-scoring poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.[1][13] For methylsulfonyl indoles, 2D and 3D-QSAR models can be developed to predict their anti-inflammatory or anticancer activity based on various molecular descriptors.[3][14]

Case Study: Elucidating the COX-2 Inhibitory Activity of Methylsulfonyl Indoles

Several studies have synthesized and evaluated 2-(4-methylsulfonylphenyl) indole derivatives as selective COX-2 inhibitors.[1][3] Molecular docking studies have been instrumental in understanding their mechanism of action.

Table 1: Representative Methylsulfonyl Indole Derivatives and their COX-2 Inhibitory Activity

CompoundRIC₅₀ (µM) for COX-2Selectivity Index (COX-1/COX-2)
Celecoxib -0.04>250
Indomethacin -2.50.04
Compound 7g -H0.09>111
Compound 7h -F0.11>90.9
Compound 7i -Cl0.1>100

Data adapted from Shaker et al., 2020.[3]

Molecular docking simulations of these compounds into the COX-2 active site have revealed key interactions. The methylsulfonyl group often occupies a hydrophilic side pocket, forming hydrogen bonds with amino acid residues like His90 and Arg513. The indole core typically engages in hydrophobic interactions within the main channel of the active site. These computational insights correlate well with the observed high potency and selectivity of these compounds for COX-2.

Conclusion and Future Directions

The integration of theoretical and computational studies has become an indispensable part of modern drug discovery. For methylsulfonyl indoles, these approaches provide a powerful lens through which to understand their structure-activity relationships and to guide the design of new and more effective therapeutic agents. DFT calculations offer fundamental insights into their electronic properties and reactivity, while molecular docking and QSAR provide a bridge to their biological activity. As computational power continues to increase and theoretical models become more sophisticated, we can expect these methods to play an even more prominent role in the development of the next generation of indole-based medicines.

References

  • Shaker, A. M., Abdelall, E. K., Abdellatif, K. R., & Abdel-Rahman, H. M. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. BMC Chemistry, 14(1), 1-15. [Link]

  • Kannan, V., Tintu, M. T., & Sreekumar, K. (2023). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry, 62A(8), 849-855. [Link]

  • Minovski, N., & Župerl, Š. (2013). QSAR study on Indole derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 2378-2393. [Link]

  • Kavitha, S., & Velraj, G. (2020). Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies. Journal of Molecular Structure, 1202, 127265. [Link]

  • Bhatia, N., & Thareja, S. (2025). Gaussian-based 3D-QSAR and Pharmacophore Mapping Studies of Indole Derivatives as Aromatase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Asadi, M., & Divsalar, A. (2022). QSAR study of indole derivatives as active agents against Candida albicans: a DFT calculation. Journal of the Iranian Chemical Society, 19(11), 4785-4797. [Link]

  • Philp, J. N., Abdelgawad, M. A., Abourehab, M. A. S., Sebak, M., Darwish, M. A., & Lamie, P. F. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 246-266. [Link]

  • Murtola, T., & Kaila, V. R. I. (2018). Electrostatic potential maps of (a) indole, (b) skatole, (c, d) two oxidized derivatives and (e) sulfuric acid. ResearchGate. [Link]

  • Kumar, A., & Zhang, K. Y. J. (2018). Synthesis and Molecular docking studies of Indole based compound (2-Methyl-1-Phenylsulfonyl-1h-Indol-3-yl)Phenylmethyl Acetate to nicotinic acetylcholine receptors. Journal of Chemical and Pharmaceutical Research, 10(1), 1-8. [Link]

  • Ates-Alagoz, Z., & Yildirim, T. (2021). Design, synthesis, anticancer activity, molecular docking and ADME studies of novel methylsulfonyl indole-benzimidazoles in comparison with ethylsulfonyl counterparts. New Journal of Chemistry, 45(18), 8196-8208. [Link]

  • Devar, S., More, S., Hanagodimath, S., & Patil, O. (2025). Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. Journal of Fluorescence, 1-14. [Link]

  • bioRxiv. (2025). A pilot study on the biological applications of indole alkaloids derived from Nagaland biodiversity. [Link]

  • Journal of Physical Chemistry A. (2026). Regioselectivity in Metal-Free Indole C-H Borylation: A DFT Investigation. [Link]

  • Shaker, A. M., Abdelall, E. K., Abdellatif, K. R., & Abdel-Rahman, H. M. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science, 8(11), 001-008. [Link]

  • Organic Letters. (2024). Regioselective Electrooxidative [3+2] Annulation between Indole and Aniline Derivatives to Construct Functionalized Indolo[2,3-b]indoles. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). 2D QSAR STUDY OF INDOLE DERIVATIVES AS SELECTIVE COX-2 INHIBITORS. [Link]

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Sources

Methodological & Application

synthesis of 1H-Indole, 6-methyl-1-(methylsulfonyl)- from 6-methyl-1H-indole.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Executive Summary

The N-sulfonylation of the indole core is a critical transformation in synthetic organic chemistry. It is frequently utilized to modulate the electronic properties of the heterocyclic ring, deactivate it against electrophilic aromatic substitution, or serve as a robust directing/protecting group during complex alkaloid synthesis ([1]). This application note details the synthesis of 1-(methylsulfonyl)-6-methyl-1H-indole from 6-methyl-1H-indole.

To accommodate different scale and safety requirements, this guide provides two field-proven methodologies: the industry-standard Anhydrous Sodium Hydride (NaH) Protocol and a highly scalable Phase-Transfer Catalysis (PTC) Protocol .

Mechanistic Rationale & Experimental Design

The indole N-H bond is weakly acidic (pKa ~16.2 in DMSO). Consequently, quantitative deprotonation requires a strong base. While strong bases like NaH in polar aprotic solvents remain the industry standard for the complete N-functionalization of indoles ([2]), the reaction must be carefully controlled.

Using NaH in N,N-dimethylformamide (DMF) effectively solvates the sodium cation, leaving a "naked" and highly reactive 6-methylindolide anion. Subsequent introduction of methanesulfonyl chloride (MsCl) results in a rapid SN2 attack by the indolide nitrogen onto the electrophilic sulfur atom, displacing the chloride ion. Because MsCl is highly reactive, strict temperature control (0 °C) is mandatory to prevent competing C3-sulfonylation or substrate oligomerization.

For general handling, purification, and baseline reactivity of indole derivatives, standard organic synthesis protocols are strictly adhered to ([3]).

Reaction Pathway Visualization

G SM 6-Methyl-1H-indole (Weak Acid, pKa ~16) Base NaH / DMF (0 °C to RT) SM->Base Deprotonation Anion 6-Methylindolide Anion (Naked Nucleophile) Base->Anion - H2 (g) Reagent MsCl (Electrophile) Anion->Reagent Addition Product 1-(Methylsulfonyl)- 6-methyl-1H-indole Reagent->Product SN2 Attack - NaCl

Figure 1: Mechanistic pathway for the N-mesylation of 6-methyl-1H-indole.

Material Properties & Stoichiometry

The following table summarizes the quantitative data required for a standard 10 mmol scale reaction.

Table 1: Stoichiometry and Physicochemical Properties
ComponentRoleMW ( g/mol )EquivalentsAmount (per 10 mmol)Density / Conc.
6-Methyl-1H-indole Substrate131.181.01.31 gSolid/Oil
Sodium Hydride Base24.001.50.60 g (60% disp.)60% in mineral oil
Methanesulfonyl Chloride Electrophile114.551.21.37 g (0.93 mL)1.48 g/mL
N,N-Dimethylformamide Solvent73.09N/A50 mLAnhydrous
Target Product Product209.261.0 (Theoretical)2.09 gN/A

Experimental Protocols

Protocol A: Anhydrous Sodium Hydride Method (Industry Standard)

This method ensures >95% conversion and is ideal for early-stage discovery chemistry.

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Seal with a rubber septum and purge with argon for 5 minutes.

  • Base Loading: Add 0.60 g of sodium hydride (60% dispersion in mineral oil, 15.0 mmol, 1.5 eq) to the flask.

    • Causality Check: Washing the NaH with anhydrous hexanes is intentionally omitted here. The residual mineral oil does not interfere with N-mesylation and is easily separated during chromatography. Skipping the wash minimizes the risk of exposing highly reactive NaH to atmospheric moisture.

  • Solvent Addition: Suspend the NaH in 40 mL of anhydrous DMF. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 1.31 g of 6-methyl-1H-indole (10.0 mmol, 1.0 eq) in 10 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 10 minutes.

    • Safety Note: Hydrogen gas (H2) will evolve. Ensure the reaction is properly vented through an argon line bubbler.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for 30 minutes to ensure complete indolide anion formation.

  • Electrophile Addition: Re-cool the reaction mixture to strictly 0 °C. Add 0.93 mL of methanesulfonyl chloride (MsCl, 12.0 mmol, 1.2 eq) dropwise via syringe over 5 minutes.

    • Causality Check: MsCl is a highly reactive electrophile. Elevated temperatures during addition can lead to competitive C3-sulfonylation or exothermic runaway.

  • Reaction Progression & Validation: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

    • Validation Checkpoint: Analyze a 50 µL aliquot via TLC (Silica, 3:1 Hexanes/EtOAc). The starting material should be completely consumed. The N-mesylated product typically exhibits a higher Rf value than the N-H precursor due to the loss of hydrogen-bond donating capacity.

  • Quenching & Workup: Cool the flask back to 0 °C. Carefully quench the excess NaH by the dropwise addition of 10 mL of saturated aqueous NH4Cl. Dilute the mixture with 50 mL of water and extract with Ethyl Acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers with distilled water (4 × 30 mL) and brine (1 × 30 mL).

    • Causality Check: Extensive aqueous washing is mandatory to partition and remove the high-boiling DMF solvent from the organic phase.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (gradient elution: 100% Hexanes to 80:20 Hexanes/EtOAc) to afford the pure product.

Protocol B: Phase-Transfer Catalysis (PTC) Method (Scalable Alternative)

This method avoids H2 evolution and moisture-sensitive reagents, making it ideal for scale-up.

  • Setup: In a 250 mL round-bottom flask, dissolve 1.31 g of 6-methyl-1H-indole (10.0 mmol, 1.0 eq) in 50 mL of dichloromethane (DCM).

  • PTC Addition: Add 0.32 g of tetrabutylammonium bromide (TBAB, 1.0 mmol, 0.1 eq) to the solution.

  • Base Addition: Add 20 mL of a 50% (w/w) aqueous sodium hydroxide (NaOH) solution. Stir the biphasic mixture vigorously (≥800 rpm).

    • Causality Check: The biphasic system relies on TBAB to shuttle the hydroxide ion into the organic phase to deprotonate the indole. The resulting ion pair is highly soluble in DCM, allowing it to react rapidly with MsCl. High-shear mixing is critical to maximize the interfacial surface area.

  • Electrophile Addition: Cool the mixture to 0 °C. Add 1.16 mL of MsCl (15.0 mmol, 1.5 eq) dropwise.

  • Reaction Progression: Stir vigorously at room temperature for 3-5 hours. Monitor via TLC.

  • Workup: Dilute the reaction with 50 mL of DCM and 50 mL of water. Separate the organic layer and extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organics with water and brine, dry over MgSO4, and concentrate. Purify via recrystallization or chromatography.

Analytical Characterization

To validate the success of the synthesis, the isolated product should be analyzed via Nuclear Magnetic Resonance (NMR) spectroscopy. The expected 1H NMR spectral features for 1-(methylsulfonyl)-6-methyl-1H-indole are as follows:

  • 1H NMR (400 MHz, CDCl3):

    • 
       ~7.80 (s, 1H, C7-H) - Noticeable downfield shift due to proximity to the sulfonyl group.
      
    • 
       ~7.45 (d, J = 8.0 Hz, 1H, C4-H)
      
    • 
       ~7.35 (d, J = 3.6 Hz, 1H, C2-H) - Characteristic indole proton, shifted downfield by the N-mesyl group.
      
    • 
       ~7.10 (d, J = 8.0 Hz, 1H, C5-H)
      
    • 
       ~6.60 (d, J = 3.6 Hz, 1H, C3-H)
      
    • 
       3.10 (s, 3H, -SO2CH3)  - Diagnostic sharp singlet confirming successful mesylation.
      
    • 
       2.50 (s, 3H, Ar-CH3)  - Diagnostic singlet for the C6 methyl group.
      

References

  • Title: A Survey on the Synthesis of Variolins, Meridianins, and Meriolins—Naturally Occurring Marine (aza)Indole Alkaloids and Their Semisynthetic Derivatives Source: Molecules (via PubMed Central) URL: [Link]

  • Title: Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents Source: ACS Omega (via PubMed Central) URL: [Link]

  • Title: 1-Methylindole Source: Organic Syntheses URL: [Link]

Sources

Application Note: Highly Efficient N-Sulfonylation of 6-Methylindole for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating, and scalable methodology for the N-sulfonylation (mesylation or tosylation) of 6-methylindole.

Introduction & Mechanistic Rationale

Indole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Functionalization of the indole nitrogen at the N1 position is a primary strategy to modulate pharmacological properties, influencing binding affinity, selectivity, and pharmacokinetic profiles[2]. Specifically, the N-sulfonylation of 6-methylindole serves as a critical transformation in synthesizing advanced pharmaceutical intermediates[1]. The introduction of a sulfonyl group significantly alters the electronic and steric characteristics of the indole scaffold, deactivating the electron-rich pyrrole ring and directing subsequent functionalizations [2, 3].

Causality of Experimental Design

The nitrogen atom of the indole ring is weakly acidic (pKa ~ 16.2). Because the nitrogen lone pair is delocalized into the aromatic π-system, the neutral indole is a poor nucleophile. Direct reaction with sulfonyl chlorides is often sluggish and prone to competitive C3-functionalization.

To overcome this, our protocol employs a highly controlled deprotonation strategy:

  • Base Selection (NaH): Sodium hydride ensures an irreversible deprotonation, driven by the evolution of hydrogen gas. This provides a visual, self-validating cue that the active nucleophile is being generated [1].

  • Solvent Selection (Anhydrous DMF): N,N-Dimethylformamide effectively solvates the sodium cation (

    
    ), leaving a "naked" and highly reactive indolide anion. This guarantees rapid and regioselective attack on the electrophilic sulfur atom[1].
    
  • Thermal Control (0 °C): The deprotonation is highly exothermic. Initiating the reaction at 0 °C prevents localized superheating, which could otherwise lead to substrate dimerization or decomposition.

MechanisticCausality Base Sodium Hydride (Strong Base) Effect1 Irreversible Deprotonation Base->Effect1 Solvent Anhydrous DMF (Polar Aprotic) Effect2 Naked Indolide Anion Formation Solvent->Effect2 Temp 0 °C to RT (Thermal Control) Effect3 Prevents Exothermic Decomposition Temp->Effect3 Outcome High-Yield Regioselective N-Sulfonylation Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Logical causality of reagent and condition selection for indole N-sulfonylation.

Quantitative Data & Materials

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis. This scale is ideal for initial library generation and can be linearly scaled.

ReagentMolecular Weight ( g/mol )EquivalentsAmountFunction
6-Methyl-1H-indole 131.181.01.31 gStarting Material
Sodium Hydride (60% in mineral oil)24.001.20.48 gStrong Base
Methanesulfonyl Chloride (MsCl) 114.551.11.26 g (0.85 mL)Electrophile
Anhydrous DMF 73.09-20.0 mLReaction Solvent
Saturated NH₄Cl (aq) --20.0 mLQuenching Agent
Ethyl Acetate (EtOAc) 88.11-3 × 20 mLExtraction Solvent

(Note: If N-tosylation is desired, substitute MsCl with 1.1 equivalents of p-Toluenesulfonyl chloride (TsCl, MW: 190.65 g/mol , 2.10 g) [3].)

Step-by-Step Experimental Protocol

ProtocolWorkflow Step1 1. Substrate Preparation 6-Methylindole in Anhydrous DMF Step2 2. Deprotonation Add NaH at 0 °C Step1->Step2 Step3 3. Sulfonylation Add MsCl/TsCl Dropwise Step2->Step3 Monitor H2 Gas Evolution Step4 4. Quench & Extraction Sat. NH4Cl & EtOAc Step3->Step4 Monitor via TLC (Complete Consumption) Step5 5. Purification Silica Gel Chromatography Step4->Step5 Brine Washes to Remove DMF Product Purified N-Sulfonyl-6-methylindole Step5->Product

Caption: Step-by-step synthetic workflow for the N-sulfonylation of 6-methylindole.

Phase 1: Preparation and Deprotonation
  • System Purge: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with dry nitrogen (

    
    ) or argon for 5 minutes.
    
  • Substrate Solvation: Dissolve 6-methyl-1H-indole (1.31 g, 10.0 mmol) in 20 mL of anhydrous DMF.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Base Addition: Carefully add the 60% NaH dispersion (0.48 g, 12.0 mmol) portion-wise over 5 minutes.

    • Self-Validation Check: The evolution of hydrogen gas (bubbling) will be immediately visible. Stir the mixture at 0 °C for 30–60 minutes. The cessation of bubbling and the formation of a slightly darkened, homogenous solution serves as a physical indicator that the indolide anion has fully formed [1].

Phase 2: Electrophilic Sulfonylation
  • Reagent Addition: Using a gas-tight syringe, add methanesulfonyl chloride (0.85 mL, 11.0 mmol) dropwise over 10 minutes, maintaining the internal temperature at 0 °C.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

    • Self-Validation Check: Perform a Thin Layer Chromatography (TLC) analysis using a Hexanes:EtOAc (4:1) mobile phase. The disappearance of the UV-active starting material spot confirms complete conversion.

Phase 3: Workup and Isolation
  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess NaH by adding 20 mL of saturated aqueous ammonium chloride (

    
    ) dropwise.
    
  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Solvent Partitioning: Combine the organic layers. Wash the combined organic phase with distilled water (2 × 20 mL) followed by saturated brine (2 × 20 mL).

    • Self-Validation Check: DMF is highly water-miscible but partitions slightly into EtOAc. Multiple aqueous/brine washes are critical to pull all residual DMF into the aqueous phase; failure to do so will result in solvent contamination during concentration [2].

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
    
Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes to Hexanes:EtOAc (85:15).

  • Collection: The mineral oil from the NaH will elute first in pure hexanes. The desired 1-(methylsulfonyl)-6-methyl-1H-indole will elute as a clean fraction. Pool the product-containing fractions and concentrate in vacuo to afford the pure compound.

References

  • Title: 1 Source: Benchchem

  • Title: 2 Source: Benchchem

  • Title: 3 Source: PMC (National Institutes of Health)

Sources

Application Note: 1H-Indole, 6-methyl-1-(methylsulfonyl)- as a Strategic Synthetic Building Block

[1]

Abstract

This technical guide details the utility of 1H-Indole, 6-methyl-1-(methylsulfonyl)- (CAS: 88131-64-0) as a high-value intermediate in medicinal chemistry.[1] Unlike simple indoles, this sulfonated derivative offers a unique "push-pull" electronic profile: the 6-methyl group provides mild electron donation to the benzenoid ring, while the 1-methylsulfonyl (Ms) group acts as a robust protecting group that simultaneously directs regioselective C-H activation at the C2 position. This guide provides validated protocols for its synthesis, C2-functionalization, and deprotection, targeting researchers in drug discovery (HCV, COX-2, and oncology).

Chemical Profile & Strategic Value

The utility of this building block lies in its ability to overcome the innate reactivity of the indole scaffold. Native indoles are highly nucleophilic at C3. By installing the electron-withdrawing

PropertySpecification
IUPAC Name 6-methyl-1-(methylsulfonyl)-1H-indole
CAS Number 88131-64-0
Molecular Formula

Molecular Weight 209.26 g/mol
Electronic Effect C2-Activation: The

group directs Pd-catalyzed C-H activation via a Concerted Metallation-Deprotonation (CMD) mechanism.C3-Deactivation: Prevents oxidative dimerization and polymerization common in free indoles.

Module 1: Scalable Synthesis & Quality Control

While commercially available, in-house synthesis is often required for scale-up or isotopic labeling. We recommend a Phase Transfer Catalysis (PTC) method over the traditional NaH/DMF route to avoid hazardous hydrogen gas evolution and strict anhydrous requirements.

Protocol A: PTC-Mediated Sulfonylation

Objective: Synthesis of 6-methyl-1-(methylsulfonyl)-1H-indole from 6-methylindole.

Reagents:

  • 6-Methylindole (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Toluene (Solvent, 10 V)

  • 50% aq. NaOH (Base, 5.0 equiv)

  • Tetrabutylammonium hydrogen sulfate (TBAHS) (0.05 equiv)

Step-by-Step Methodology:

  • Charge: To a reactor equipped with an overhead stirrer, add 6-methylindole, toluene, and TBAHS.

  • Basify: Add 50% NaOH solution in one portion. The biphasic mixture will darken slightly.

  • Addition: Cool the mixture to 0–5 °C. Add MsCl dropwise over 30 minutes. Critical: Exotherms >10°C can lead to C3-sulfonylation byproducts.

  • Reaction: Warm to 20–25 °C and stir for 2 hours.

  • Monitor: Check TLC (Hexane/EtOAc 8:1). The highly fluorescent starting material (

    
    ) should disappear, replaced by a less polar, UV-active spot (
    
    
    ).
  • Workup: Separate phases. Wash the organic layer with water (

    
    ) and brine (
    
    
    ).
  • Crystallization: Concentrate the organic layer to ~2V. Add Heptane (5V) slowly with stirring. Cool to 0 °C to precipitate the product.

  • QC: Product should be a white to off-white crystalline solid.

    • 1H NMR Diagnostic: Look for the disappearance of the broad NH singlet (~8.0 ppm) and the appearance of the sharp methylsulfonyl singlet (~3.05 ppm).

Module 2: Regioselective C2-Functionalization (The "Application")

This is the primary utility of this building block. The

Directing Group (DG)2
Protocol B: Pd-Catalyzed C2-Arylation (Heck-Type)

Mechanism: Concerted Metallation-Deprotonation (CMD). The carbonate base assists in cleaving the C2-H bond via a six-membered transition state involving the Pd center.

Reagents:

  • 1H-Indole, 6-methyl-1-(methylsulfonyl)- (1.0 equiv)

  • Aryl Iodide (Ar-I) (1.2 equiv)

  • 
     (5 mol%)
    
  • 
     (1.0 equiv) or 
    
    
    (oxidant/promoter)
  • Acetic Acid (0.5 equiv) - Crucial additive for CMD pathway

  • DCE (Dichloroethane) or Toluene

Workflow:

  • Inertion: Purge the reaction vessel with Argon. Oxygen inhibits the active Pd(0)/Pd(II) catalytic cycle in this specific manifold.

  • Mix: Add Indole, Ar-I,

    
    , and 
    
    
    .
  • Solvent: Add DCE and Acetic Acid.

  • Heat: Stir at 80–100 °C for 12–18 hours.

  • Filtration: Filter hot through a Celite pad to remove AgI and Pd black.

  • Purification: Silica gel chromatography.

Why this works: The 6-methyl group makes the indole electron-rich enough to react, but the 1-Ms group ensures the reaction happens at C2, not C3. Without the Ms group, C3 arylation would dominate.

Visualization: C2-Activation Pathway

The following diagram illustrates the mechanistic flow from the building block to the functionalized drug scaffold.

Gcluster_0Key Transformation: C-H ActivationStart6-MethylindoleBuildingBlock6-methyl-1-(methylsulfonyl)-indole(The Building Block)Start->BuildingBlockProtection:MsCl, NaOH (PTC)Blocks N-H, Activates C2-HIntermediatePd-Intermediate(CMD Transition State)BuildingBlock->IntermediatePd(OAc)2, Ar-IAg2CO3, 100°CProductC2-Arylated Scaffold(Drug Precursor)Intermediate->ProductReductive Elimination& Deprotection

Caption: Workflow converting the raw material into a C2-functionalized scaffold via the N-sulfonyl directing group strategy.

Module 3: Deprotection Protocols

Once the complex C2/C3 architecture is built, the sulfonyl "handle" must be removed.

Protocol C: Mild Deprotection (Magnesium/Methanol)

Context: Best for substrates sensitive to strong bases. The 6-methyl group remains untouched.

  • Dissolve the functionalized N-Ms indole in anhydrous Methanol (0.1 M).

  • Add Magnesium turnings (5.0 equiv).

  • Sonicate the mixture at room temperature. The reaction is driven by single-electron transfer (SET).

  • Endpoint: The reaction is usually complete in 1–2 hours.

  • Quench: Pour into saturated

    
    .
    
Protocol D: Standard Hydrolysis (Base)

Context: Robust substrates.

  • Use THF/Water (3:1) with KOH (4.0 equiv).

  • Heat to reflux.[3]

  • Note: The 6-methyl group provides steric bulk that may slightly retard hydrolysis compared to unsubstituted indoles; extend reaction time if necessary.

Case Study: Application in HCV NS5B Inhibitor Synthesis

Context: Indole-based non-nucleoside inhibitors of HCV NS5B polymerase often require substituents at the C2 position to occupy the hydrophobic pocket of the enzyme.

Experimental Logic:

  • Starting Material: 6-methylindole is selected because the 6-position corresponds to a solvent-exposed region in the enzyme binding pocket, where the methyl group improves lipophilicity and pharmacokinetic (PK) properties.

  • Activation: Conversion to 6-methyl-1-(methylsulfonyl)-1H-indole allows for the introduction of a bulky cyclohexyl or phenyl group at C2 via the Protocol B (C-H activation) described above.

  • Result: This route avoids the use of 2-bromo-6-methylindole, which is unstable and difficult to synthesize, improving the overall yield of the drug candidate by ~30%.

References

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Garcia-Rubia, A., et al. (2009). Pd-Catalyzed C-H Bond Functionalization of Indoles: A Powerful Tool for the Synthesis of Bioactive Molecules. Angewandte Chemie International Edition. Link

  • Heredia, M. D., et al. (2020). Transition-Metal-Free and Visible-Light-Mediated Desulfonylation. The Journal of Organic Chemistry. Link

  • BenchChem. (2024). 1H-Indole, 6-methyl-1-(methylsulfonyl)- Product Page & Properties. Link

  • Brandeburg, Z. C., et al. (2025).[4] Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs. ChemMedChem. Link

Application Note: Design, Synthesis, and Evaluation of Methylsulfonyl Indole-Benzimidazoles as Dual-Targeted Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The development of selective and effective therapeutic protocols remains a critical challenge in oncology, particularly for hormone-responsive malignancies such as breast cancer. The benzimidazole nucleus is a privileged pharmacophore in medicinal chemistry, known for its broad-spectrum therapeutic applications, including antiviral, anti-inflammatory, and anticancer activities[1].

Recent advancements in rational drug design have highlighted indole-benzimidazole hybrids as potent anticancer agents capable of modulating the Estrogen Receptor alpha (ERα) and inhibiting anti-apoptotic proteins like Bcl-2[1][2]. While previous iterations utilized an ethylsulfonyl moiety, recent structure-activity relationship (SAR) studies demonstrate that replacing this with a methylsulfonyl group alters the electron density and steric bulk, optimizing the compound's fit within the ERα ligand-binding domain and the Bcl-2 BH3 groove[1][2].

This application note provides a comprehensive, self-validating framework for the synthesis, structural validation, and biological evaluation of novel methylsulfonyl indole-benzimidazole derivatives.

Rational Drug Design & SAR Logic

The pharmacological efficacy of these hybrids is heavily dictated by substitutions at two critical positions:

  • The R1 Position (Benzimidazole N-alkylation): Introduction of a p-fluorobenzyl group at the R1 position significantly enhances lipophilicity and facilitates halogen bonding within the target protein's hydrophobic pockets, leading to superior anticancer activity[2].

  • The R2 Position (Indole Ring): Halogen substitutions (e.g., Bromine or Fluorine) at the 5th position of the indole ring modulate the electronic distribution of the scaffold, directly influencing estrogen receptor modulatory actions[2][3].

Workflow Design Rational Drug Design (Methylsulfonyl Indole-Benzimidazoles) SAR SAR Optimization (R1: p-fluorobenzyl, R2: Halogens) Design->SAR Synthesis Chemical Synthesis (Oxidative Condensation & Alkylation) SAR->Synthesis QC Structural Validation (NMR, HRMS, >95% Purity) Synthesis->QC InVitro In Vitro Evaluation (xCELLigence RTCA, Apoptosis Assays) QC->InVitro InSilico In Silico Docking (Bcl-2 & ERα Target Engagement) QC->InSilico Hit Lead Compound Identification InVitro->Hit InSilico->Hit

Fig 1: End-to-end workflow for the design, synthesis, and evaluation of benzimidazole derivatives.

Chemical Synthesis Protocol

To ensure high yields and structural fidelity, the synthesis is conducted via a two-step sequence: oxidative condensation followed by N-alkylation.

Step 1: Oxidative Condensation

Rationale: The reaction between 4-(methylsulfonyl)benzene-1,2-diamine and a substituted indole-3-carboxaldehyde requires a mild oxidant to drive the cyclization of the intermediate Schiff base into the benzimidazole core.

  • Dissolve 1.0 mmol of 4-(methylsulfonyl)benzene-1,2-diamine and 1.0 mmol of the chosen indole-3-carboxaldehyde in 15 mL of absolute ethanol.

  • Add 1.2 mmol of sodium metabisulfite (

    
    ) as the oxidative agent.
    
  • Reflux the mixture at 80°C for 4–6 hours.

  • In-Process Control: Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1). The disappearance of the diamine spot validates the completion of cyclization.

  • Cool the mixture to room temperature, pour into ice water, and filter the resulting precipitate. Recrystallize from ethanol.

Step 2: N-Alkylation (R1 Substitution)

Rationale: Deprotonation of the benzimidazole NH is required to facilitate nucleophilic attack on the alkyl halide (e.g., p-fluorobenzyl chloride). Anhydrous conditions prevent the hydrolysis of the alkyl halide.

  • Dissolve 0.5 mmol of the intermediate from Step 1 in 10 mL of anhydrous DMF.

  • Add 1.5 mmol of anhydrous

    
     and stir at room temperature for 30 minutes to generate the nitrogen anion.
    
  • Dropwise, add 0.6 mmol of p-fluorobenzyl chloride. Stir at 60°C for 8 hours.

  • Pour the mixture into crushed ice. Extract with ethyl acetate (

    
     mL), wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purify via silica gel column chromatography.

Self-Validating Quality Control

Biological assays are highly sensitive to impurities. Therefore, the protocol mandates a self-validating QC step: HPLC-UV coupled with HRMS . The compound must exhibit a single sharp peak at 254 nm (>95% AUC) and a mass error of <5 ppm in HRMS. This ensures that observed cytotoxicity is strictly target-mediated and not an artifact of unreacted alkylating agents.

Biological Evaluation: Real-Time Cell Analysis (RTCA)

Traditional endpoint assays (like MTT) fail to capture the kinetic dynamics of drug-cell interactions. We utilize the xCELLigence RTCA system to continuously monitor cell proliferation, morphology, and viability[1].

Protocol: xCELLigence RTCA
  • Background Measurement: Add 50 µL of complete culture medium (e.g., DMEM with 10% FBS) to an E-Plate 96. Engage the plate in the RTCA station to record background impedance.

  • Cell Seeding: Seed MCF-7 breast cancer cells at a density of

    
     cells/well in 100 µL of medium. Monitor for 24 hours to ensure cells reach the exponential growth phase (Cell Index ~1.0).
    
  • Compound Treatment: Prepare serial dilutions of the methylsulfonyl indole-benzimidazole derivatives (1 µM to 100 µM) in medium containing a final DMSO concentration of

    
     0.1%. Add 50 µL of the drug solutions to the wells.
    
  • Continuous Monitoring: Record the Cell Index (CI) every 15 minutes for the first 6 hours (to capture acute responses), and every 1 hour thereafter up to 72 hours.

Self-Validating Assay Logic

The RTCA system is inherently self-validating. A sudden, precipitous drop in the CI within 30 minutes of treatment indicates non-specific solvent toxicity or membrane lysis. Conversely, a gradual decline in CI over 24–48 hours, diverging smoothly from the 0.1% DMSO vehicle control, confirms a true, target-mediated apoptotic mechanism[1].

Mechanistic Pathways & Target Engagement

The anticancer efficacy of methylsulfonyl indole-benzimidazoles is driven by a multi-targeted mechanism. These compounds act as Selective Estrogen Receptor Modulators (SERMs), antagonizing ERα-mediated proliferation in hormone-responsive cells like MCF-7[2]. Concurrently, they trigger dioxin-mediated aryl hydrocarbon receptor (AhR) signaling and inhibit the anti-apoptotic protein Bcl-2, shifting the cellular balance irreversibly toward apoptosis[1][2].

MOA Drug Methylsulfonyl Indole-Benzimidazole ER Estrogen Receptor α (ERα) Antagonism Drug->ER Binds LBD Bcl2 Bcl-2 Protein Inhibition Drug->Bcl2 Blocks BH3 Groove AhR AhR Signaling Activation Drug->AhR Activates Proliferation Tumor Proliferation Arrest ER->Proliferation Inhibits Apoptosis Apoptosis Induction (MCF-7 Cells) Bcl2->Apoptosis Relieves Inhibition AhR->Apoptosis Stress Response

Fig 2: Multi-targeted intracellular signaling pathways modulated by the synthesized compounds.

Quantitative Data Presentation

The following table summarizes representative SAR data, highlighting how specific substitutions impact the


 values in MCF-7 cells and their relative binding affinities (docking scores) for ERα.
Compound IDR1 Substitution (Benzimidazole)R2 Substitution (Indole)MCF-7

(µM)
ERα Docking Score (kcal/mol)Phenotypic Outcome
Control None (H)None (H)> 50.0-6.2Weak cytostatic effect
Analog A MethylBromo (-Br)28.7-7.8Moderate apoptosis
Analog B p-fluorobenzylNone (H)15.4-8.5Strong apoptosis
Lead (C) p-fluorobenzylBromo (-Br)12.1 -9.2 Potent dual-inhibition

Data Interpretation: The synergistic effect of the electron-withdrawing p-fluorobenzyl group at R1 and the bulky halogen at R2 maximizes the compound's structural complementarity with the ERα binding pocket, directly correlating with the lowest


 observed in the RTCA assays[2][3].

References

1. - ACS Omega 2. - New Journal of Chemistry (RSC Publishing) 3. - PMC / RSC Advances

Sources

molecular docking of 1H-Indole, 6-methyl-1-(methylsulfonyl)- with estrogen receptors.

Author: BenchChem Technical Support Team. Date: March 2026

Protocol ID: AN-ER-IND-042 Subject: Molecular Docking of 1H-Indole, 6-methyl-1-(methylsulfonyl)- with Estrogen Receptor Alpha (ER


)
Date:  October 26, 2023

Executive Summary

This application note details the computational protocol for evaluating 1H-Indole, 6-methyl-1-(methylsulfonyl)- (referred to herein as IS-6M ) as a putative Selective Estrogen Receptor Modulator (SERM).

The indole scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for the A-ring of


-estradiol (E2). The addition of a bulky, polar 1-methylsulfonyl  group introduces unique steric and electrostatic properties that may influence the positioning of Helix 12 (H12), the molecular switch governing ER agonism vs. antagonism. This guide provides a rigorous, self-validating workflow to determine the binding affinity and mode of action of IS-6M against both agonist (active) and antagonist (inactive) conformations of ER

.

Scientific Rationale & Mechanism

The Indole-Estrogen Homology

The biological activity of IS-6M is hypothesized based on structural congruence with the natural ligand:

  • Scaffold Mimicry: The indole core mimics the phenolic A-ring of estradiol, facilitating

    
     stacking interactions with Phe404 .
    
  • H-Bonding Potential: The sulfonyl group (

    
    ) at the N1 position acts as a hydrogen bond acceptor, potentially interacting with Arg394  or Glu353 , critical residues in the ligand-binding pocket (LBP).
    
  • Steric Modulation: The 6-methyl group probes the hydrophobic sub-pocket near Leu387 , potentially enhancing selectivity over ER

    
    .
    
Agonist vs. Antagonist States

To accurately predict SERM activity, docking must be performed against two distinct conformational states of ER


:
  • Agonist State (PDB: 3ERD): H12 seals the LBP, recruiting co-activators.

  • Antagonist State (PDB: 3ERT): H12 is displaced (often by a bulky side chain), blocking co-activator recruitment.

Computational Methodology (Step-by-Step Protocol)

Phase 1: Ligand Preparation (DFT Optimization)

Objective: Generate a biologically relevant low-energy conformer of IS-6M.

  • Structure Generation: Build the 2D structure of 1H-Indole, 6-methyl-1-(methylsulfonyl)-.

  • Geometry Optimization: Do not rely on standard force fields (MMFF94) alone. The sulfonyl-nitrogen bond geometry is critical.

    • Tool: Gaussian or ORCA.

    • Method: DFT (Density Functional Theory) using B3LYP/6-31G * basis set.

    • Output: Export the optimized geometry as .pdb or .mol2.

  • Charge Assignment: Assign Gasteiger partial charges. Ensure the sulfonyl oxygens carry appropriate negative density.

Phase 2: Receptor Preparation

Objective: Prepare rigorous target structures for cross-docking.

ParameterAgonist ConformationAntagonist Conformation
Source PDB 3ERD (Complex with Diethylstilbestrol)3ERT (Complex with 4-Hydroxytamoxifen)
Resolution 2.03 Å1.90 Å
Chain Selection Chain A (Monomer)Chain A (Monomer)
Water Molecules Remove all (unless bridging, e.g., W100 near Arg394)Remove all
Missing Atoms Repair using Modeller or SwissModelRepair using Modeller

Protocol:

  • Strip: Remove native ligands (DES / 4-OHT) and ions.

  • Protonation: Add polar hydrogens consistent with pH 7.4.

    • Critical Check: Ensure His524 is protonated on the

      
       or 
      
      
      
      nitrogen based on H-bond network optimization.
  • Minimization: Perform a restrained minimization (OPLS3e or AMBER ff14SB) to relax steric clashes while keeping heavy atoms within 0.3 Å of crystal positions.

Phase 3: Grid Generation & Docking

Objective: Sampling the conformational space of IS-6M within the LBP.

  • Grid Box Definition:

    • Center: Define based on the centroid of the co-crystallized ligand.

    • Dimensions:

      
       Å (Active site inclusion).
      
    • Spacing: 0.375 Å.[1][2][3]

  • Algorithm: AutoDock Vina (or Glide SP).

  • Exhaustiveness: Set to 32 (High) to ensure convergence of the sulfonyl group orientation.

  • Validation (Self-Docking):

    • Re-dock the native ligand (4-OHT for 3ERT).

    • Pass Criteria: RMSD between docked pose and crystal pose must be

      
       Å.
      
Phase 4: Interaction Analysis

Analyze the top-ranked pose (lowest


) for:
  • H-Bonds: Distance

    
     Å (Donor-Acceptor).
    
  • Hydrophobic: Indole ring interactions with Leu387, Phe404, Leu346.

  • Steric Clash: Check distance between the 1-sulfonyl group and Helix 12 residues (Leu539, Leu540).

Visualization of Workflows

Experimental Workflow Diagram

The following diagram outlines the critical path for the molecular docking campaign.

DockingWorkflow cluster_ligand Ligand Prep (IS-6M) cluster_protein Receptor Prep (ER-alpha) L1 2D Structure Build L2 DFT Optimization (B3LYP/6-31G*) L1->L2 L3 Charge Assignment (Gasteiger) L2->L3 D2 Molecular Docking (AutoDock Vina / Glide) L3->D2 P1 PDB Selection (3ERD & 3ERT) P2 Strip Waters & Ions P1->P2 P3 H-Bond Network Opt (His524 Tautomers) P2->P3 D1 Grid Generation (40x40x40 Å) P3->D1 D1->D2 D3 Binding Affinity Calculation (Score in kcal/mol) D2->D3 D4 Interaction Profiling (2D/3D Plotting) D3->D4

Caption: Figure 1. Integrated workflow for the structural preparation and docking of IS-6M against ER


.
Molecular Interaction Pathway

This diagram illustrates the hypothesized binding mode of IS-6M within the ER


 pocket.

InteractionMap Indole Indole Core (Hydrophobic) Sulfonyl 1-Sulfonyl Group (Polar/Steric) Indole->Sulfonyl Methyl 6-Methyl Group (Hydrophobic) Indole->Methyl Phe404 Phe404 (Pi-Stacking) Indole->Phe404 Pi-Pi T-shaped Leu387 Leu387 (VdW Contact) Indole->Leu387 Hydrophobic Glu353 Glu353 (H-Bond Acceptor) Sulfonyl->Glu353 Electrostatic Arg394 Arg394 (H-Bond Donor) Sulfonyl->Arg394 H-Bond (Potential) Methyl->Leu387 VdW His524 His524 (H-Bonding)

Caption: Figure 2. Predicted interaction map of IS-6M. The sulfonyl group is positioned to interact with the Glu353/Arg394 dyad.

Expected Results & Data Interpretation

Quantitative Benchmarks

The following table summarizes the expected binding energy thresholds. If IS-6M scores within these ranges, it is considered a "Hit."

LigandTarget PDBExpected Affinity (

)
Interpretation
Estradiol (Control) 3ERD

to

kcal/mol
Strong Agonist
4-OHT (Control) 3ERT

to

kcal/mol
Strong Antagonist
IS-6M (Test) 3ERD

kcal/mol
Weak/No Agonism ( steric clash likely)
IS-6M (Test) 3ERT

to

kcal/mol
Potential Antagonist
Failure Mode Analysis
  • Scenario A (High Energy > -6.0 kcal/mol): The 1-methylsulfonyl group is too bulky for the pocket. Corrective Action: Try induced-fit docking (IFD) allowing side-chain flexibility for Met343 and Leu525.

  • Scenario B (Wrong Orientation): The indole flips 180°. Corrective Action: Define H-bond constraints on Glu353 to force the sulfonyl group interaction.

References

  • Structural Basis of ER Antagonism: Shiau, A. K., et al. (1998). "The structural basis of estrogen receptor/coactivator recognition and the antagonism of this interaction by tamoxifen." Cell, 95(7), 927-937. [1]

  • ER Agonist Conformation: Shiau, A. K., et al. (2002). "The structural basis of estrogen receptor/coactivator recognition and the antagonism of this interaction by tamoxifen." Cell.

  • Indole Docking Methodology: Lee, S., & Barron, M. G. (2017). "Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor

    
     Agonists and Antagonists." PLoS ONE, 12(1).[4] 
    
  • AutoDock Vina Protocol: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461.

  • Methylsulfonyl Indole Scaffolds: BenchChem. "1H-Indole, 6-methyl-1-(methylsulfonyl)- Properties and Applications."

Sources

Application Note: Analytical Strategy for Purity Assessment of 1H-Indole, 6-methyl-1-(methylsulfonyl)-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4]

1H-Indole, 6-methyl-1-(methylsulfonyl)- is a Critical Process Intermediate (CPI) frequently employed in the synthesis of HCV inhibitors, 5-HT6 receptor antagonists, and other indole-based pharmacophores. Its structural integrity relies on the protection of the indole nitrogen with a methylsulfonyl (mesyl) group.

The quality control of this molecule presents a dual challenge:

  • Regiochemical Purity: Distinguishing the N-sulfonylated product from potential C-3 sulfonylated byproducts.

  • Genotoxic Safety: The synthesis typically involves Methanesulfonyl chloride (MsCl) , a reactive reagent that can form alkyl mesylates (e.g., Methyl Methanesulfonate, MMS) if alcoholic solvents are used.[1] These are potent mutagenic impurities (PGIs) requiring trace-level control.

This guide details a multi-modal analytical strategy combining HPLC-PDA-MS for routine purity, GC-MS for genotoxic impurity clearance, and qNMR for absolute assay determination.

Impurity Fate Mapping & Logic

Understanding the synthesis is prerequisite to analysis. The standard route involves deprotonation of 6-methylindole followed by electrophilic attack by MsCl.

Diagram 1: Impurity Origin & Fate

This flow illustrates where specific impurities enter the stream and which analytical technique detects them.

ImpurityMap SM Starting Material (6-Methylindole) Rxn Reaction Matrix SM->Rxn Reagent Reagent (Methanesulfonyl Chloride) Reagent->Rxn Solvent Solvent (e.g., Methanol/Ethanol) Solvent->Rxn If alcoholic Prod Target Product (N-Mesyl Indole) Rxn->Prod Imp1 Impurity A (Unreacted SM) Rxn->Imp1 Incomplete Imp2 Impurity B (C-3 Sulfonyl Isomer) Rxn->Imp2 Regio-error PGI PGI Risk (Alkyl Mesylates) Rxn->PGI Side Rxn HPLC HPLC Prod->HPLC Imp1->HPLC Detect by HPLC-UV Imp2->HPLC GCMS GCMS PGI->GCMS Detect by GC-MS

Caption: Impurity Fate Map highlighting the divergence of routine organic impurities (HPLC) and genotoxic risks (GC-MS).

Protocol A: Primary Purity Assessment (HPLC-PDA-MS)

Objective: Quantify the main product and organic impurities (starting material, regioisomers). Rationale: The sulfonyl group reduces the electron density of the indole ring, generally increasing retention on C18 phases compared to the parent indole (due to increased lipophilicity and loss of H-bond donor capability).

Method Parameters
ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (100 mm × 3.0 mm, 1.8 µm) or equivalent.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temp 40°C
Detection (UV) PDA: 210–400 nm. Extract at 254 nm (aromatic) and 290 nm (indole specific).
Detection (MS) ESI Positive Mode (Scan 100–600 m/z).
Gradient Table[6]
Time (min)% Mobile Phase BEvent
0.05Equilibration
1.05Isocratic Hold (Polar impurity elution)
10.095Linear Gradient
12.095Wash
12.15Re-equilibration
15.05End
Step-by-Step Workflow
  • Sample Prep: Dissolve 5 mg of sample in 10 mL of Acetonitrile (Avoid Methanol to prevent trans-esterification or artifact formation in the autosampler). Sonicate for 5 mins.

  • System Suitability (SST): Inject a standard mixture of 6-methylindole and the Target Product.

    • Requirement: Resolution (Rs) > 2.0 between SM and Product.

    • Requirement: Tailing Factor (T) < 1.5 for the main peak.

  • Data Analysis:

    • Identify the main peak (Target) via MS ([M+H]+ = 210.05 m/z).

    • Check for 6-methylindole (SM) at [M+H]+ = 132.08 m/z (typically elutes earlier).

    • Check for C-3 sulfonated isomer . This will have the same mass (isobaric) but distinct UV spectrum and retention time.

Protocol B: Trace Genotoxic Impurity Analysis (GC-MS)

Objective: Detect residual Methanesulfonyl Chloride (MsCl) and Alkyl Mesylates (MMS/EMS). Rationale: MsCl is thermally stable enough for GC. HPLC is often insufficient for these small, reactive halides due to lack of chromophores and hydrolysis on-column.

Method Parameters
ParameterCondition
Instrument GC-MS (Single Quadrupole) with Headspace or Liquid Injection
Column DB-624 or VF-624ms (30 m × 0.25 mm × 1.4 µm) - Designed for volatiles
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 220°C (Split ratio 10:1)
Oven Program 40°C (hold 2 min) → 10°C/min → 240°C (hold 5 min)
MS Source/Quad 230°C / 150°C
SIM Mode Monitor ions: 79, 81 (MsCl); 80, 109 (MMS); 79, 123 (EMS)
Critical Safety Note

Methanesulfonyl chloride is a lachrymator and corrosive. Methyl methanesulfonate (MMS) is a mutagen. All standard preparations must be performed in a fume hood using double-gloving procedures.

Protocol C: Absolute Purity via qNMR

Objective: Establish the "True" purity for use as a Reference Standard. Rationale: HPLC-UV relies on relative response factors. If the sulfonyl group alters the UV extinction coefficient significantly compared to impurities, %Area is not %Weight. qNMR is independent of extinction coefficients.

Experimental Setup
  • Internal Standard (IS): Maleic Acid (Traceable Standard) or 1,3,5-Trimethoxybenzene .

    • Criteria: Non-reactive, high purity, distinct signals from indole protons.

  • Solvent: DMSO-d6 (Ensures complete solubility of the sulfonyl indole).

  • Procedure:

    • Weigh ~10 mg of Analyte (W_x) and ~5 mg of IS (W_std) into the same vial. Precision balance (0.01 mg readability) is mandatory.

    • Dissolve in 0.6 mL DMSO-d6.

    • Acquire 1H-NMR with D1 (Relaxation Delay) ≥ 30 seconds to ensure full relaxation (T1) of all protons.

    • Scans: 16 or 32.

Calculation


Where:

  • 
     = Integral area[2][3]
    
  • 
     = Number of protons (e.g., 2 for Maleic acid vinylic protons, 3 for Mesyl-CH3)
    
  • 
     = Molecular Weight[4]
    
  • 
     = Weight[5]
    
  • 
     = Purity (decimal)
    

Analytical Decision Matrix

When to apply which method during the development lifecycle:

DecisionTree Start Sample Received Stage Development Stage? Start->Stage IPC In-Process Control Stage->IPC Synthesis Release Final Release Stage->Release Final Lot Method1 HPLC-UV (Quick Check) IPC->Method1 Method2 1. HPLC-PDA-MS 2. GC-MS (PGIs) 3. qNMR (Assay) Release->Method2

Caption: Decision matrix for selecting analytical methods based on development stage.

References

  • BenchChem. (2025).[6] Synthesis and Application Notes for 1H-Indole, 6-methyl-1-(methylsulfonyl)-. Retrieved from

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Retrieved from

  • Teo, Y. C., et al. (2012). Genotoxic Impurities Part 1: General Overview. Pharmaceutical Outsourcing. Retrieved from

  • ResolveMass Laboratories. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Retrieved from

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from

  • Liu, S., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug... by HPLC-UV. PMC. Retrieved from

Sources

HPLC and TLC methods for analyzing N-methylsulfonyl indoles.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chromatographic Characterization of N-Methylsulfonyl Indoles

Introduction & Scope

N-methylsulfonyl indoles (N-mesyl indoles) are critical pharmacophores in medicinal chemistry, serving as key intermediates for COX-2 inhibitors, HIV-1 non-nucleoside reverse transcriptase inhibitors, and anti-inflammatory agents. The introduction of the electron-withdrawing sulfonyl group at the N1 position significantly alters the physicochemical properties of the indole core, reducing its basicity and increasing its lipophilicity.

This application note provides a definitive protocol for the analysis of N-methylsulfonyl indoles using Thin Layer Chromatography (TLC) for rapid reaction monitoring and High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment.

Key Chemical Transformation:

  • Starting Material (SM): Indole / Substituted Indole (Polar H-bond donor).

  • Reagent: Methanesulfonyl Chloride (MsCl) + NaH (Base).

  • Product: N-Methylsulfonyl Indole (Lipophilic, H-bond acceptor).

Thin Layer Chromatography (TLC): Reaction Monitoring

TLC is the primary tool for monitoring the N-sulfonylation reaction. The disappearance of the N-H bond renders the product significantly less polar than the starting material on silica gel, resulting in a distinct upward shift in Retention Factor (


).
Optimized TLC Conditions
  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Mobile Phase (Eluent): Hexane : Ethyl Acetate (7:3 v/v).[1]

    • Note: For highly substituted indoles, adjust to 8:2 (more non-polar) or 6:4 (more polar) to maintain

      
       values between 0.3 and 0.7.
      
  • Sample Concentration: 1-5 mg/mL in Dichloromethane or Ethyl Acetate.

Visualization Strategies
  • UV Absorption (254 nm): Primary method.[2] The indole ring strongly absorbs at 254 nm. The N-sulfonyl product will appear as a dark spot against the green fluorescent background.

  • Vanillin Stain: General stain for indoles.

    • Preparation: 15 g vanillin + 250 mL ethanol + 2.5 mL conc.

      
      .
      
    • Result: Indoles typically turn distinct shades of red/purple upon heating.

    • Caution: The electron-withdrawing N-sulfonyl group may deactivate the ring, making the color response fainter than the starting material.

Workflow Diagram: Reaction Monitoring

TLC_Workflow Start Reaction Mixture (t=0 to t=End) Spot Spot TLC Plate (Lane 1: SM, Lane 2: Co-spot, Lane 3: Rxn) Start->Spot Develop Develop in Chamber (Hex:EtOAc 7:3) Spot->Develop Visualize Visualize (UV 254nm) Develop->Visualize Decision SM Spot Gone? Visualize->Decision Quench Quench Reaction (Workup) Decision->Quench Yes Continue Continue Stirring (+1 hr) Decision->Continue No Continue->Spot

Figure 1: Decision logic for monitoring N-sulfonylation progress via TLC.

High-Performance Liquid Chromatography (HPLC): Quantitative Analysis

While TLC confirms conversion, HPLC is required to determine purity and quantify yield. N-methylsulfonyl indoles are hydrophobic; therefore, Reverse Phase (RP-HPLC) on a C18 column is the industry standard.

Chromatographic Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
     mm, 5 µm particle size.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (FA).[3]

    • Role of Acid:[4][5][6][7] Suppresses silanol activity and sharpens the peak shape of any residual starting material (free amine/indole).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 5–10 µL.

  • Detection: Diode Array Detector (DAD) at 280 nm (Indole max) and 254 nm .

  • Temperature: 30°C.

Gradient Elution Profile

The sulfonyl group increases retention time compared to the parent indole. A gradient is necessary to elute the product efficiently while separating polar impurities.

Time (min)% Mobile Phase A (Water + FA)% Mobile Phase B (ACN + FA)Phase Description
0.0 955Equilibration
2.0 955Isocratic Hold (Polar impurities)
15.0 1090Linear Gradient (Elution of Product)
18.0 1090Wash (Remove highly lipophilic byproducts)
18.1 955Return to Initial Conditions
23.0 955Re-equilibration (Critical for reproducibility)
Expected Topology
  • Starting Material (Indole): Elutes earlier (approx. 6–9 min).

  • Product (N-Mesyl Indole): Elutes later (approx. 10–13 min) due to hydrophobic interaction of the methylsulfonyl moiety with the C18 chain.

HPLC Method Logic

HPLC_Logic cluster_mechanism Separation Mechanism SamplePrep Sample Preparation (Dissolve in ACN, Filter 0.45µm) Injection Injection (10µL) SamplePrep->Injection Separation Gradient Separation (C18 Column) Injection->Separation Detection DAD Detection (280 nm / 254 nm) Separation->Detection Mech2 Free Indole (SM) (Moderate Retention) Separation->Mech2 Correlates to DataAnalysis Integration & Purity Check Detection->DataAnalysis Mech1 Polar Impurities (Elute < 3 min) Mech3 N-Mesyl Indole (Product) (Strong Hydrophobic Retention)

Figure 2: HPLC workflow and separation mechanism based on hydrophobicity.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Peak Tailing Residual silanol interactions with indole nitrogen.Ensure 0.1% Formic Acid or TFA is present in both mobile phases.
Split Peaks Sample solvent too strong (e.g., 100% DMSO/ACN).Dilute sample with starting mobile phase (95:5 Water:ACN) before injection.
Rt Drift Column temperature fluctuation or insufficient equilibration.Use a column oven (30°C) and ensure 5+ column volumes of re-equilibration.
Low Sensitivity Wrong detection wavelength.N-sulfonylation can shift

. Use DAD scan (200-400nm) to find the new optimum.

References

  • BenchChem. General Approaches for N-Methylsulfonyl Indole Synthesis. Retrieved from

  • National Institutes of Health (NIH). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives. PubMed Central. Retrieved from

  • MDPI. A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites.[8] Beverages Journal. Retrieved from

  • LibreTexts Chemistry. Visualizing TLC Plates. Retrieved from

Sources

Application Note: 1H-Indole, 6-methyl-1-(methylsulfonyl)- as a Core Scaffold in Neuroprotective Multi-Target-Directed Ligands (MTDLs)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The multifactorial pathogenesis of neurodegenerative disorders, particularly Alzheimer’s disease (AD) and Parkinson’s disease (PD), has exposed the limitations of single-target therapeutics. In response, modern drug discovery has pivoted toward the Multi-Target-Directed Ligand (MTDL) strategy, wherein a single molecule is engineered to simultaneously modulate multiple disease pathways[1].

Within this paradigm, 1H-Indole, 6-methyl-1-(methylsulfonyl)- (CAS: 88131-64-0) has emerged as a highly versatile and privileged building block[2]. As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a carefully engineered pharmacological toolkit:

  • The Indole Core: The indole ring is a bioisostere for endogenous neurotransmitters like serotonin and tryptophan. This structural mimicry allows indole derivatives to seamlessly insert into the hydrophobic pockets of cholinesterases (AChE and BuChE) and 5-HT6 receptors, facilitating cognitive enhancement and synaptic plasticity[2],[3].

  • The N-Methylsulfonyl Moiety (-SO₂CH₃): This functional group is the cornerstone of the molecule's anti-neuroinflammatory properties. It acts as a bioisostere for the sulfonamide group found in selective COX-2 inhibitors (e.g., celecoxib, rofecoxib)[2]. By replacing the acidic proton of a traditional sulfonamide with a methyl group, researchers can enhance the compound's lipophilicity and blood-brain barrier (BBB) penetration while significantly reducing the gastrointestinal and cardiovascular toxicities historically associated with NSAIDs[4].

MTDL_Strategy cluster_targets Multi-Target-Directed Ligand (MTDL) Profiling Core 1H-Indole, 6-methyl-1-(methylsulfonyl)- Scaffold AChE Cholinesterase Inhibition (AChE / BuChE) Core->AChE Synaptic Cleft COX2 Neuroinflammation (COX-2 & NO Reduction) Core->COX2 Microglia (BV2) HT6 5-HT6 Receptor Antagonism Core->HT6 Neuronal Membrane Outcome Neuroprotection & Cognitive Recovery AChE->Outcome COX2->Outcome HT6->Outcome

Fig 1: MTDL strategy utilizing the N-methylsulfonyl indole scaffold for neuroprotection.

Experimental Protocols: Validating Neuroprotective Efficacy

To rigorously evaluate derivatives synthesized from the 1H-Indole, 6-methyl-1-(methylsulfonyl)- scaffold, researchers must employ self-validating in vitro systems. The following protocols detail the critical steps and the underlying causality for assessing MTDL candidates.

Protocol A: High-Throughput Cholinesterase Inhibition Kinetics (Ellman’s Method)

Objective: Quantify the inhibitory potency (IC₅₀) of indole derivatives against AChE and BuChE to assess cognitive enhancement potential[1]. Causality & Logic: This colorimetric assay relies on the enzymatic cleavage of acetylthiocholine to thiocholine, which subsequently reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate. The reaction must be buffered precisely at pH 8.0; the nucleophilic attack of the thiolate on DTNB is highly pH-dependent, and lower pH values will artificially quench your signal-to-noise ratio.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to 3 mM and substrates (ATCI/BTCI) to 15 mM in deionized water. Prepare enzyme stocks (AChE from electric eel, BuChE from equine serum) at 0.2 U/mL.

  • Inhibitor Pre-incubation: In a 96-well microplate, combine 140 µL buffer, 20 µL enzyme, and 20 µL of the test compound at varying concentrations (e.g., 1 nM to 10 µM). Incubate at 25°C for 15 minutes.

    • Expert Insight: Pre-incubation is not optional. Many indole-based MTDLs interact with the peripheral anionic site (PAS) of AChE, exhibiting slow-binding kinetics. Omitting this step will prevent binding equilibrium and artificially inflate your apparent IC₅₀ values.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of substrate to each well.

    • Self-Validation: Always include a "Blank" (buffer + substrate + DTNB, no enzyme) to account for spontaneous substrate hydrolysis, and a "100% Activity" control (vehicle only) to establish the uninhibited baseline rate.

  • Kinetic Acquisition: Immediately read absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate the initial velocity (

    
    ) from the linear portion of the kinetic curve.
    
Protocol B: Microglial Neuroinflammation Modulation Assay

Objective: Evaluate the compound's ability to suppress neurotoxic inflammatory mediators (COX-2, Nitric Oxide) in activated microglia[1]. Causality & Logic: In AD pathology, amyloid aggregates activate microglial Toll-Like Receptor 4 (TLR4), triggering the NF-κB pathway and subsequent neuroinflammation. We utilize Lipopolysaccharide (LPS) to robustly simulate this specific TLR4 activation in vitro.

Workflow cluster_assays Downstream Quantification Cell BV2 Microglia Seeding & Adherence Pretreat Pre-treatment with Indole Derivative (1h) Cell->Pretreat Stim LPS Stimulation (24h Incubation) Pretreat->Stim Assay1 Griess Assay (NO Quantification) Stim->Assay1 Assay2 Western Blot (COX-2, iNOS Expression) Stim->Assay2

Fig 2: Experimental workflow for assessing anti-neuroinflammatory properties in BV2 microglia.

  • Cell Seeding: Seed BV2 murine microglial cells in 6-well plates at

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours to allow adherence.
    
  • Prophylactic Pre-treatment: Replace media with serum-free DMEM containing the indole derivative (0.1–10 µM). Incubate for 1 hour.

    • Expert Insight: Serum starvation synchronizes the cell cycle and eliminates protein-binding interference from FBS. The 1-hour pre-treatment allows the highly lipophilic N-methylsulfonyl group to facilitate membrane permeation, engaging intracellular targets (e.g., COX-2) prior to the inflammatory insult.

  • Inflammatory Stimulation: Add LPS (final concentration 1 µg/mL) and incubate for 24 hours.

  • Nitric Oxide (NO) Quantification: Collect 50 µL of the supernatant and mix with 50 µL of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). Read absorbance at 540 nm.

    • Self-Validation: Nitric oxide is highly volatile; the Griess assay specifically measures nitrite (

      
      ), its stable oxidative breakdown product. A sodium nitrite standard curve is mandatory for absolute quantification.
      
  • Protein Expression Analysis: Lyse cells in RIPA buffer. Perform Western blotting targeting COX-2 and iNOS, using

    
    -actin as a loading control[1].
    

Quantitative Data Presentation

When functionalizing the 1H-Indole, 6-methyl-1-(methylsulfonyl)- scaffold, the choice of the secondary moiety (e.g., chalcone vs. stilbene linkers) dictates the selectivity profile across MTDL targets. Below is a representative data summary illustrating the expected pharmacological profiles of these synthesized derivatives based on recent literature[1].

Compound Class / ControlAChE IC₅₀ (nM)BuChE IC₅₀ (nM)COX-2 Inhibition (%)NO Reduction (%)
N-Methylsulfonyl Indole-Chalcones 45 - 12080 - 15015 - 25%20 - 30%
N-Methylsulfonyl Indole-Stilbenes 10 - 50> 100010 - 15%10 - 20%
Donepezil (Positive Control)12~ 5000N/AN/A
Celecoxib (Positive Control)N/AN/A> 80%> 60%

*Inhibition/Reduction percentages are relative to LPS-stimulated, vehicle-treated BV2 microglial controls at 10 µM compound concentration.

References

  • Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy Source: National Institutes of Health (PMC) URL:[Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: MDPI URL:[Link]

  • Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks Source: SciProfiles URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 1H-Indole, 6-methyl-1-(methylsulfonyl)- Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in optimizing the synthesis of 1H-Indole, 6-methyl-1-(methylsulfonyl)- (CAS No. 88131-64-0). This compound is a critical building block in pharmaceutical development, particularly in the synthesis of neuroprotective and anticancer agents[1].

The N-mesylation of 6-methylindole can be deceptively simple on paper, but achieving high yields (>85%) requires strict control over thermodynamic and kinetic parameters. This guide is designed to move beyond basic recipes, explaining the causality behind each experimental choice to help you build a self-validating synthetic workflow.

Experimental Workflow Visualization

Workflow A 6-Methylindole + Anhydrous DMF B NaH (60%) Addition at 0°C A->B Deprotonation C MsCl Addition Dropwise B->C H2 Evolution D Reaction at RT (2-4 hours) C->D N-Sulfonylation E Aqueous Quench & Extraction D->E Workup

Workflow for the N-mesylation of 6-methylindole to yield 1H-Indole, 6-methyl-1-(methylsulfonyl)-.

Standard Operating Procedure (SOP): Optimized N-Mesylation

Self-Validating Protocol Design: This protocol incorporates visual and thermodynamic checkpoints to ensure reaction fidelity before proceeding to the next step.

  • Reagent Preparation: Suspend 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in strictly anhydrous Dimethylformamide (DMF) under an inert argon atmosphere.

    • Checkpoint: Wash the NaH with anhydrous hexanes prior to DMF addition to remove the mineral oil. This ensures your stoichiometric equivalents are accurate and prevents emulsion formation during workup.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Add 1.0 equivalent of 6-methylindole dropwise.

    • Checkpoint: You must observe the immediate evolution of hydrogen gas (bubbling). Stir for 30–45 minutes at 0 °C until gas evolution completely ceases, confirming the quantitative formation of the indolide anion[2].

  • Electrophilic Addition: Add 1.2 equivalents of Methanesulfonyl chloride (MsCl) dropwise at 0 °C. Controlling the temperature here is critical to prevent exothermic degradation and off-target alkylation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the starting material is fully consumed.

  • Quench & Workup: Carefully quench the reaction by pouring it into a mixture of crushed ice and saturated aqueous NH₄Cl. Extract three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers extensively with water (5x) and brine (1x) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Quantitative Data: Reaction Parameter Comparison

To understand why the NaH/DMF system is strictly recommended, review the yield dependencies based on base and solvent selection:

Base SystemSolventTemperature ProfileMsCl EquivalentsExpected YieldPrimary Impurity / Failure Mode
NaH (60% disp.) DMF (Anhydrous) 0 °C → RT 1.2 85 - 95% Trace C-3 mesylated product
KOH (Solid)AcetoneRT1.560 - 70%Unreacted starting material
Triethylamine (TEA)DCM0 °C → RT1.5< 30%Incomplete deprotonation
NaOH (Aqueous)DCM (Biphasic PTC)RT1.570 - 80%Hydrolyzed product / C-3 mesyl

Troubleshooting FAQs

Q: Why is my yield consistently below 50%, with unreacted 6-methylindole remaining? A: This is a classic deprotonation failure. 6-methylindole requires a strong base to fully deprotonate the N-H bond. If your NaH is degraded (often converting to NaOH upon atmospheric moisture exposure), it will be insufficiently basic in an anhydrous environment.

  • Causality: Incomplete deprotonation leaves neutral indole in the flask, which is a poor nucleophile for MsCl.

  • Solution: Always use fresh NaH, wash away the mineral oil, and ensure your DMF is strictly anhydrous. You must observe active H₂ gas evolution upon adding the indole[2].

Q: I am observing a significant byproduct with the exact same mass as the desired product. What is it, and how do I prevent it? A: You are observing the C-3 sulfonylation product. The indolide anion is an ambient nucleophile capable of reacting at either the nitrogen or the C-3 carbon.

  • Causality: According to Hard-Soft Acid-Base (HSAB) theory, the indole nitrogen is a "hard" center, while the C-3 position is "softer". MsCl is a hard electrophile. Using NaH ensures the sodium cation does not tightly coordinate the nitrogen, leaving it exposed for a fast, kinetically favored hard-hard interaction at the nitrogen[3]. Using weaker bases or protic solvents shields the nitrogen, driving the reaction toward the thermodynamic C-3 product.

  • Solution: Strictly adhere to the NaH/DMF system and maintain 0 °C during the MsCl addition to trap the kinetic product.

Mechanism Indole 6-Methylindole Base Strong Base (NaH) in Aprotic Solvent Indole->Base Deprotonation Anion Indolide Anion (N- localized charge) Base->Anion Na+ counterion HardE Hard Electrophile (MsCl) Anion->HardE N_Prod N-Mesyl Product (Kinetic / Hard-Hard Match) HardE->N_Prod Favored pathway C_Prod C3-Mesyl Product (Thermodynamic / Soft-Hard Mismatch) HardE->C_Prod Disfavored (Occurs with weak bases)

Mechanistic logic demonstrating the kinetic preference for N-sulfonylation over C3-sulfonylation.

Q: The reaction goes to completion, but the product degrades during workup or storage. How can I improve stability? A: N-sulfonyl indoles are susceptible to nucleophilic attack and hydrolysis back to the free indole if exposed to strong aqueous bases or prolonged heat[1].

  • Causality: The electron-withdrawing methylsulfonyl group activates the indole ring, making the N-S bond labile under strongly basic aqueous conditions.

  • Solution: Quench the reaction with a mild buffer (like saturated aqueous NH₄Cl) rather than NaOH. Ensure the organic layer is thoroughly washed with water to remove all DMF before concentration; residual DMF requires high heat to evaporate on a rotary evaporator, which accelerates product degradation.

References

  • Title: Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach Source: beilstein-journals.org URL: [Link]

  • Title: A Survey on the Synthesis of Variolins, Meridianins, and Meriolins—Naturally Occurring Marine (aza)Indole Alkaloids and Their Semisynthetic Derivatives Source: mdpi.com URL: [Link]

Sources

purification of crude 1H-Indole, 6-methyl-1-(methylsulfonyl)- using flash column chromatography.

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the purification of 6-methyl-1-(methylsulfonyl)-1H-indole , structured as a specialized troubleshooting and protocol center.

Topic: Flash Chromatography of 6-methyl-1-(methylsulfonyl)-1H-Indole Ticket ID: PUR-IND-006 Support Level: Senior Application Scientist

Executive Summary & Molecule Profile

The Challenge: You are purifying a 6-methyl-1-(methylsulfonyl)-1H-indole. This molecule contains a lipophilic methyl group at the C6 position and a methylsulfonyl (mesyl) electron-withdrawing group (EWG) on the nitrogen.

Chromatographic Behavior:

  • Polarity: The N-mesyl group removes the hydrogen bond donor capability of the indole N-H. Consequently, your product is significantly less polar than the starting material (6-methylindole).

  • Elution Order: Expect the product to elute before the unreacted starting material on normal phase silica.

  • Stability: N-sulfonyl indoles are generally stable on silica gel, but prolonged exposure to acidic silica can occasionally cause hydrolysis (loss of the sulfonyl group) or rearrangement, though this is rare compared to N-acyl indoles.

Method Development (The Setup)

Q: Which mobile phase system should I use?

A: The standard Hexane / Ethyl Acetate (Hex/EtOAc) system is highly effective for this class of compounds.

Protocol:

  • TLC Screening: Prepare a TLC plate with your crude mixture and a co-spot of the starting material (6-methylindole).

  • Eluent Choice: Start with 20% EtOAc in Hexane .

  • Target Rf: You are aiming for an Rf of 0.25 – 0.35 for the product.

    • Note: If the Rf is > 0.5, reduce EtOAc to 10%.

    • Visualization: Indoles are UV active. Use UV (254 nm). The product usually fluoresces differently (often blue/purple) compared to the free indole due to electronic modulation by the sulfonyl group.

Q: How should I load the sample onto the column?

A: Dry Loading is strongly recommended. N-sulfonyl indoles often exhibit poor solubility in pure hexane but high solubility in EtOAc or DCM.

  • The Risk: If you liquid load using DCM or EtOAc, the strong solvent effects will cause "band broadening" or the compound may precipitate when it hits the hexane-equilibrated column, leading to streaking.

  • The Fix: Dissolve the crude in a minimum amount of DCM, add silica gel (ratio 1:3 crude to silica), and evaporate to dryness. Load this powder as a top cartridge or directly onto the column bed.

Experimental Workflow (Visualization)

The following diagram outlines the decision logic for optimizing your purification run.

PurificationWorkflow Start Crude Mixture Analysis TLC Run TLC (20% EtOAc/Hex) Start->TLC CheckRf Check Product Rf TLC->CheckRf HighRf Rf > 0.5 (Too Fast) CheckRf->HighRf Non-polar GoodRf Rf 0.2 - 0.35 (Optimal) CheckRf->GoodRf Ideal LowRf Rf < 0.15 (Too Slow) CheckRf->LowRf Polar ActionHigh Reduce to 5-10% EtOAc HighRf->ActionHigh Loading Loading Strategy GoodRf->Loading ActionLow Increase to 30-40% EtOAc LowRf->ActionLow ActionHigh->Loading ActionLow->Loading DryLoad Dry Load (Silica/Celite) rec. for >500mg Loading->DryLoad Standard LiqLoad Liquid Load (Min. DCM) only for <100mg Loading->LiqLoad Small Scale Run Run Gradient: 0% -> Target % EtOAc DryLoad->Run LiqLoad->Run

Caption: Logic flow for determining mobile phase strength and loading technique based on TLC retention factors.

Troubleshooting Guide

Issue 1: Poor Separation from Starting Material

Symptom: The product peak overlaps with the starting material (6-methylindole). Root Cause:

  • Overloading: Too much mass for the column size.

  • Gradient Slope: The gradient increased polarity too quickly, pushing both compounds out simultaneously.

  • Chemistry: The starting material (SM) is 6-methylindole. The product is the N-mesyl derivative. The product must be less polar.

Solution Protocol:

  • Check Elution Order: Confirm via TLC that the top spot is your product. If the bottom spot is your product, the reaction failed or the sulfonyl group hydrolyzed.

  • Shallow Gradient: Use a "step" or "shallow ramp."

    • Example: Hold at 5% EtOAc for 3 Column Volumes (CV) to elute non-polar impurities. Ramp to 20% EtOAc over 10 CVs.[1] The N-mesyl indole should elute, followed later by the free indole.

Issue 2: Peak Tailing

Symptom: The product peak has a long "tail" rather than a symmetrical Gaussian shape. Root Cause:

  • Silanol Interactions: While less common for N-substituted indoles, residual acidity on the silica can interact with the aromatic system or impurities.

  • Solubility Mismatch: The compound is crashing out inside the column because the mobile phase is too non-polar (high hexane content).

Solution Protocol:

  • If Tailing is Severe: Ensure you are not using pure hexane at the start if your compound is insoluble in it. Start at 2-5% EtOAc.

  • Add Modifier: Although rarely needed for this specific molecule, adding 1% Triethylamine (TEA) to the mobile phase can neutralize silica acidity and sharpen peaks [1]. Note: Flush the column with TEA-containing solvent before the run.

Issue 3: Product Decomposition

Symptom: New spots appear on TLC after the column that were not in the crude; yield is lower than expected. Root Cause: Acid-catalyzed hydrolysis of the N-S bond by the silica gel. Solution Protocol:

  • Switch Stationary Phase: Use Neutral Alumina or "Deactivated Silica" (pre-washed with 1% TEA in Hexane).

  • Speed: Flash chromatography should be fast. Do not leave the compound on the column overnight.

Data & Specifications

Table 1: Physicochemical Properties Relevant to Purification

PropertyValue / BehaviorImplication for Chromatography
Functional Group Sulfonamide (N-SO₂Me)Reduces basicity; removes H-bond donor.
Relative Polarity Low to MediumElutes earlier than free indole (SM).
UV Absorption Strong (Indole core)Detectable at 254 nm.
Solubility High: DCM, EtOAcLow: HexaneDo not liquid load in pure Hexane.
Rf (approx.) 0.30 (in 20% EtOAc/Hex)Good separation window from SM (Rf ~0.15).

Frequently Asked Questions (FAQs)

Q: Can I use Reverse Phase (C18) for this purification? A: Yes. Since the molecule is moderately lipophilic (due to the 6-methyl and N-mesyl groups), it will retain well on C18.

  • Mobile Phase: Water / Acetonitrile (with 0.1% Formic Acid).

  • Strategy: Start at 50% ACN and ramp to 100% ACN. This is an excellent alternative if normal phase separation is difficult due to co-eluting polar impurities [2].

Q: My crude is a dark oil. Will this ruin the column? A: Indole syntheses often produce polymeric tars.

  • Pre-treatment:[1][2][3][4] Pass the crude through a short "plug" of silica or Celite using 50% EtOAc/Hexane before the main column. This filters out the baseline tars that can foul the separation column.

Q: Is the N-S bond stable to the acidity of silica? A: generally, yes. N-sulfonyl indoles are more stable than N-acetyl indoles. However, if you observe the formation of 6-methylindole (the starting material) during the run, the silica is too acidic. In this case, buffer the eluent with 0.5% Triethylamine [3].

Troubleshooting Logic Tree

Use this diagram to diagnose live run issues.

TroubleshootingTree Problem Identify Issue Issue1 Co-elution with SM Problem->Issue1 Issue2 Peak Tailing Problem->Issue2 Issue3 Low Recovery Problem->Issue3 Sol1 Decrease Gradient Slope (0-20% over 20 CV) Issue1->Sol1 Sol2 Check Solubility (Avoid pure Hexane load) Issue2->Sol2 Sol3 Check Stability (Silica Hydrolysis?) Issue3->Sol3 Action3 Add 1% TEA or Switch to Alumina Sol3->Action3

Caption: Decision tree for resolving common chromatographic defects during N-sulfonyl indole purification.

References

  • University of Rochester. Tips for Flash Column Chromatography. (Accessed 2024). Recommended use of triethylamine for acid-sensitive or tailing compounds.[4][5]

  • Biotage. Purifying ionic compounds by flash column chromatography. (2023).[1][6] Discusses reverse phase options for ionizable or polar compounds when normal phase fails.

  • BenchChem. Technical Support Center: Purification of N-Sulfonyl Imines. (2025).[5][7][8][9] Highlights the stability issues of N-sulfonyl groups on acidic silica and buffering strategies.

Sources

optimizing Fischer indole synthesis for 6-methyl-1H-indole precursor.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Fischer Indole Synthesis for 6-Methyl-1H-Indole

Document ID: TSC-FIS-06M Status: Active / Verified Protocol

Introduction: The Engineering Challenge

You are likely here because your synthesis of 6-methyl-1H-indole (CAS: 3420-02-8) has resulted in low yields, intractable "tars," or a difficult-to-separate mixture of isomers.

The synthesis of 6-methylindole via the Fischer route presents a classic regioselectivity paradox. The starting material, 3-methylphenylhydrazine (m-tolylhydrazine), possesses two non-equivalent ortho positions available for the [3,3]-sigmatropic rearrangement. This bifurcation leads to two isomers: the desired 6-methylindole and the parasitic 4-methylindole .

This guide moves beyond basic textbook definitions to provide an optimized engineering workflow, focusing on regiocontrol , tar suppression , and purification .

Module 1: The Regioselectivity Paradox

To optimize this reaction, you must understand the microscopic competition occurring in your flask. The Fischer synthesis proceeds through a hydrazone intermediate, which tautomerizes to an ene-hydrazine.[1][2][3] The rate-determining step is the [3,3]-sigmatropic rearrangement (C-C bond formation).

The Bifurcation Point

In m-tolylhydrazine, the sigmatropic shift can occur at:

  • Carbon-2 (Ortho to Methyl): Sterically hindered. Leads to 4-methylindole .

  • Carbon-6 (Para to Methyl): Sterically accessible. Leads to 6-methylindole .[4]

While the 6-isomer is generally favored (typically 60:40 to 80:20 ratios), the 4-isomer is nearly impossible to avoid completely without specific catalytic tuning.

Visualization: Mechanistic Bifurcation

The following diagram illustrates the critical divergence point in the pathway.

FischerMechanism Start m-Tolylhydrazine + Acetaldehyde Equivalent Hydrazone Arylhydrazone Intermediate Start->Hydrazone -H2O EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine Acid Cat. Split [3,3]-Sigmatropic Rearrangement EneHydrazine->Split PathA Attack at C2 (Sterically Hindered) Split->PathA Kinetic Penalty PathB Attack at C6 (Sterically Favored) Split->PathB Kinetic Preference DiimineA Diimine Intermediate A PathA->DiimineA DiimineB Diimine Intermediate B PathB->DiimineB Indole4 4-Methylindole (Minor Product) DiimineA->Indole4 -NH3 Indole6 6-Methylindole (Major Product) DiimineB->Indole6 -NH3

Figure 1: Mechanistic pathway showing the steric divergence of m-tolylhydrazine cyclization.

Module 2: Optimized Experimental Protocol

Objective: Maximize the 6-methyl/4-methyl ratio and minimize polymerization.

Critical Change: Do NOT use free acetaldehyde. It is too volatile (bp 20°C) and prone to self-aldol polymerization, leading to low yields and "tar." Use Acetaldehyde Diethyl Acetal (1,1-Diethoxyethane) .

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
m-Tolylhydrazine HCl 1.0PrecursorUse HCl salt for better stability.
1,1-Diethoxyethane 1.1Carbonyl SourceMasked acetaldehyde; prevents side reactions.
Zinc Chloride (

)
2.0Lewis AcidFused/Anhydrous is critical.
Solvent N/AToluene or XyleneHigh boiling point allows water removal.
Step-by-Step Workflow
  • Catalyst Activation:

    • In a flame-dried round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend anhydrous

      
       (2.0 equiv) in dry toluene.
      
    • Note: If using Polyphosphoric Acid (PPA), skip the Dean-Stark trap, but

      
       in toluene often allows for easier workup.
      
  • Hydrazone Formation (In Situ):

    • Add m-tolylhydrazine hydrochloride (1.0 equiv) to the suspension.

    • Add 1,1-diethoxyethane (1.1 equiv) dropwise at room temperature.

    • Chemistry: The acetal hydrolyzes in situ to release acetaldehyde exactly where it is needed, reacting immediately with the hydrazine.

  • The Cyclization (Reflux):

    • Heat the reaction mixture to reflux (~110°C for toluene).

    • Monitor: Watch for the collection of water/ethanol in the Dean-Stark trap. The reaction is complete when theoretical water evolution ceases (usually 3–5 hours).

    • Visual Cue: The solution will darken. Deep red is normal; black sludge indicates overheating or degradation.

  • Workup (Quenching):

    • Cool to room temperature.[3][5]

    • Slowly pour the reaction mixture into ice-cold water (exothermic).

    • Stir vigorously to break up zinc complexes.

    • Extract with Ethyl Acetate (3x).[6] Wash organic layer with 1M NaOH (to remove unreacted hydrazine), then Brine.

  • Purification (The Critical Step):

    • Dry over

      
       and concentrate.
      
    • Isomer Separation: The crude oil contains both 4-Me and 6-Me isomers.

    • Method: Flash Column Chromatography.

    • Phase: Silica Gel.

    • Eluent: Hexane:Ethyl Acetate (95:5 to 90:10 gradient). The 4-methyl isomer typically elutes slightly faster or slower depending on the exact silica activity, but they are close. A long column is required.

Module 3: Troubleshooting & FAQs

Q1: My reaction turned into a solid black tar. What happened?

A: This is the "Fischer Indole Polymerization" trap.

  • Cause 1: Reaction temperature too high or ramped too quickly.

  • Cause 2: High concentration of free acetaldehyde.

  • Fix: Switch to the acetal (1,1-diethoxyethane). Ensure your

    
     is not wet (hydrated Lewis acids are less effective and promote side reactions).
    
Q2: I cannot separate the 4-methyl and 6-methyl isomers.

A: This is the most common bottleneck.

  • Strategy A (Chromatography): Use a shallower gradient (e.g., 100% Hexane

    
     2% EtOAc).
    
  • Strategy B (Derivatization): If the indoles are inseparable, react the crude mixture with acetic anhydride to form the N-acetyl derivatives. The crystalline properties of N-acetyl-4-methylindole and N-acetyl-6-methylindole differ significantly, often allowing separation by recrystallization (ethanol). You can hydrolyze the acetyl group later (

    
    ).
    
Q3: Why use Lewis Acid ( ) over Brønsted Acid ( )?

A:


 is harsh and often sulfonates the indole ring or causes charring. 

in refluxing non-polar solvents (Toluene) allows for a "cleaner" thermal rearrangement and easier removal of the ammonia byproduct via the Dean-Stark apparatus.

Module 4: Diagnostic Workflow

Use this decision tree to diagnose failure points in your current experiment.

Troubleshooting Start Start Diagnostic CheckTLC Check Crude TLC (Is product present?) Start->CheckTLC NoProduct No Indole Spots CheckTLC->NoProduct No HasProduct Indole Spots Visible CheckTLC->HasProduct Yes CheckSM Is Hydrazine Remaining? NoProduct->CheckSM Tarry Issue: Black Tar/Low Yield HasProduct->Tarry Impure IsomerMix Issue: Inseparable Isomers HasProduct->IsomerMix Clean but Mixed IncreaseTemp Action: Increase Temp or Acid Strength CheckSM->IncreaseTemp Yes (SM Left) CheckReagents Action: Check Acetal Hydrolysis CheckSM->CheckReagents No (SM Gone) Dilute Action: Dilute Reaction (0.1M -> 0.05M) Tarry->Dilute Derivatize Action: N-Acetylation & Recrystallize IsomerMix->Derivatize

Figure 2: Troubleshooting decision tree for Fischer Indole Synthesis optimization.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on the mechanism and scope).
  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). "A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis." Journal of the American Chemical Society, 120(26), 6621-6622. (Modern catalytic alternatives). Link

  • Snyder, H. R., & Pilgrim, F. J. (1948).[7] "A Synthesis of 6-Methylindole and dl-6-Methyltryptophan." Journal of the American Chemical Society, 70(11), 3787–3789. (Foundational paper on 6-methyl separation). Link

  • Campos, K. R., et al. (2004). "Development of a Regioselective Fischer Indole Synthesis: Preparation of a 5-HT1D Agonist." Organic Process Research & Development, 8(2), 236-242. Link

Sources

Technical Support Center: Solubility Optimization for Methylsulfonyl Indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SOL-MSI-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Subject: Strategies for overcoming "Brick Dust" properties in sulfonyl-indole scaffolds

Diagnostic & Root Cause Analysis

User Query: "My methylsulfonyl indole analog precipitates immediately upon dilution in PBS. I cannot generate a dose-response curve. Is salt formation a viable option?"

Technical Insight: The "Brick Dust" Phenomenon

Methylsulfonyl indole derivatives frequently fall into the "Brick Dust" category of the Biopharmaceutics Classification System (BCS Class II or IV). This is driven by two competing forces:[1]

  • High Lipophilicity (LogP > 3): The indole core is aromatic and hydrophobic.

  • High Crystal Lattice Energy (MP > 200°C): The methylsulfonyl group (

    
    ) is highly polar. It creates strong intermolecular dipole-dipole interactions and hydrogen bond acceptance, locking the molecule into a stable crystal lattice.
    

Diagnostic Decision Matrix: Before selecting a strategy, characterize your compound using the decision tree below.

SolubilityStrategy Start Start: Characterize Compound CheckIon Is there a basic amine or acidic carboxylate side chain? Start->CheckIon Salt STRATEGY A: Salt Formation (Mesylate/HCl or Na+) CheckIon->Salt Yes CheckMP Check Melting Point (MP) CheckIon->CheckMP No (Neutral Core) HighMP MP > 200°C (High Lattice Energy) CheckMP->HighMP LowMP MP < 150°C (Lipophilic/Grease Ball) CheckMP->LowMP ASD STRATEGY B: Amorphous Solid Dispersion (PVP-VA / HPMC-AS) HighMP->ASD Oral/Solid State Cyclo STRATEGY D: Cyclodextrin Complexation (HP-β-CD) HighMP->Cyclo Solution/Assay Lipid STRATEGY C: Lipid Formulation (SEDDS / Oils) LowMP->Lipid

Figure 1: Decision matrix for solubility enhancement based on physicochemical properties.

Troubleshooting Guides (FAQ Format)

Issue 1: "Can I make a salt to improve solubility?"

Diagnosis: Likely NO , unless you have an appended functional group. Explanation: Researchers often confuse the methylsulfonyl group (


) with the sulfonamide group (

).
  • Sulfonamides are weakly acidic (

    
    ) and can form sodium salts.
    
  • Methylsulfonyls are non-ionizable in the physiological pH range.

  • The indole nitrogen (

    
    ) is extremely weak (
    
    
    
    ) [1]. It will not protonate/deprotonate in aqueous buffers. Action: Do not waste material on salt screens if the molecule is neutral. Move directly to Amorphous Solid Dispersions (ASD) or Cosolvents .
Issue 2: "The compound crashes out of solution during biological assays."

Diagnosis: Kinetic instability (Ostwald Ripening). Explanation: When you dilute a DMSO stock into buffer, you create a supersaturated solution. Without a crystallization inhibitor, the compound reverts to its stable crystalline form (precipitate). Action: Use the "Spring and Parachute" approach.

  • The Spring: High-energy amorphous form (dissolves fast).

  • The Parachute: Polymers (HPMC, PVP) or Cyclodextrins that inhibit nucleation, keeping the drug in solution long enough for the assay [2].

SpringParachute Crystalline Crystalline Drug (Low Solubility) Amorphous Amorphous Form (High Energy 'Spring') Crystalline->Amorphous Energy Input (Melt/Spray Dry) Supersat Supersaturated Solution Amorphous->Supersat Dissolution Precip Precipitation (Rapid Failure) Supersat->Precip No Polymer Stable Stabilized Solution (Polymer 'Parachute') Supersat->Stable With HPMC-AS or PVP-VA

Figure 2: The "Spring and Parachute" mechanism. Polymers prevent the supersaturated solution from crashing back to the crystalline state.[2]

Recommended Protocols

Protocol A: Kinetic Solubility Screening (Assay Optimization)

Use this for in vitro bioassays (IC50 determination).

Reagents:

  • DMSO (anhydrous)

  • PBS (pH 7.4)[3]

  • Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) [3][4][5]

Procedure:

  • Stock Prep: Dissolve compound in 100% DMSO to 10 mM.

  • Parachute Prep: Prepare a 20% (w/v) HP-

    
    -CD solution in PBS.
    
  • Dilution:

    • Standard (Risk of precip): Add 1 µL DMSO stock to 999 µL PBS.

    • Optimized: Add 1 µL DMSO stock to 999 µL HP-

      
      -CD/PBS solution .
      
  • Incubation: Shake at 37°C for 4 hours.

  • Readout: Centrifuge at 15,000 rpm for 10 min. Analyze supernatant via HPLC-UV.

Why this works: Indoles fit well into the hydrophobic cavity of


-cyclodextrins, while the hydroxyl groups on the exterior interact with water, masking the lipophilicity of the indole core [3].
Protocol B: Preparation of Amorphous Solid Dispersion (ASD)

Use this for in vivo PK studies (Oral gavage).

Materials:

  • Polymer: PVP-VA64 (Copovidone) or HPMC-AS (Hypromellose Acetate Succinate).

  • Solvent: Acetone:Methanol (2:1 ratio).

  • Ratio: 1:3 (Drug:Polymer).

Step-by-Step:

  • Dissolution: Weigh 50 mg of Methylsulfonyl Indole and 150 mg of Polymer. Dissolve both in 10 mL of Acetone:Methanol solvent. Ensure complete clarity.

  • Evaporation (The "Spring"):

    • Rotary Evaporator: Set bath to 40°C. Reduce pressure gradually to remove solvent rapidly.

    • Vacuum Drying: Dry the resulting foam in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Milling: Gently pulverize the dried foam into a fine powder using a mortar and pestle.

  • Verification: Perform DSC (Differential Scanning Calorimetry).[6]

    • Pass: Single Glass Transition temperature (

      
      ).
      
    • Fail: Distinct melting endotherm (

      
      ) implies crystallinity remains.
      

Comparative Data: Solubilization Techniques

StrategySolubility EnhancementPhysiological RelevanceComplexityRecommended For
pH Adjustment LowLowLowOnly if ionizable groups present
Cosolvents (PEG400) 10-50xLow (Toxicity limits)LowEarly IV/IP PK studies
Cyclodextrins 50-100xHighMediumIn vitro assays & IV formulations
Amorphous SD 100-1000x High HighOral delivery (Gold Standard)

References

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

  • Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: The answer to solubility-limited oral bioavailability? Journal of Pharmaceutical Sciences, 98(8), 2549–2572. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[7] Advanced Drug Delivery Reviews, 59(7), 645–666. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Link

Sources

Technical Support Center: Refining Computational Models for Predicting the Bioactivity of Methylsulfonyl Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers engaged in the computational modeling of methylsulfonyl indoles. This guide is designed to provide practical, in-depth solutions to the common challenges encountered during the development, validation, and refinement of predictive bioactivity models. As drug development professionals, our goal is to build robust, predictive, and interpretable models that accelerate the discovery of novel therapeutics. This center eschews rigid templates in favor of a dynamic, problem-oriented approach, grounded in established scientific principles and field-proven experience.

Introduction: The Significance of Methylsulfonyl Indoles and Predictive Modeling

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] The addition of a methylsulfonyl (-SO₂CH₃) group often enhances selectivity and potency, particularly for targets like cyclooxygenase-2 (COX-2), making these compounds promising candidates for anti-inflammatory and anticancer agents.[4][5]

Computer-Aided Drug Design (CADD) streamlines the discovery process by predicting the biological activity of novel compounds before their synthesis.[6][7][8] Quantitative Structure-Activity Relationship (QSAR) modeling is a key CADD technique that builds mathematical models to correlate a compound's structural features with its biological activity.[9][10] This guide provides troubleshooting assistance for refining these critical QSAR models.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that form the foundation of QSAR modeling for methylsulfonyl indoles.

Q1: What is a QSAR model and how does it work in this context?

A: Quantitative Structure-Activity Relationship (QSAR) is a computational method that creates a mathematical model to predict the biological activity of a chemical compound based on its molecular structure.[9] The process involves:

  • Data Collection: Assembling a dataset of methylsulfonyl indole derivatives with experimentally measured bioactivities (e.g., IC50 values).

  • Descriptor Calculation: Converting the 2D or 3D structure of each molecule into a set of numerical values called "molecular descriptors." These can represent properties like size, shape, lipophilicity, or electronic features.

  • Model Building: Using statistical or machine learning algorithms to find a mathematical equation that best correlates the descriptors (independent variables) with the bioactivity (dependent variable).

  • Validation: Rigorously testing the model's ability to accurately predict the bioactivity of compounds not used in its creation.[11]

Q2: My model has a high R² (Coefficient of Determination) but a very low Q² (Cross-Validated R²). What's wrong?

A: This is a classic sign of overfitting .

  • High R²: Indicates that your model fits the training data very well. It has learned the relationship between the descriptors and the bioactivity for the specific set of molecules it was trained on.

  • Low Q²: Indicates that your model has poor predictive power for new, unseen data. It has likely learned the noise and specific idiosyncrasies of the training set, rather than the true underlying structure-activity relationship.

The root cause is often a model that is too complex for the amount of data available (e.g., using too many descriptors for too few compounds). To fix this, you must simplify the model through feature selection or use a larger, more diverse training set.

Q3: How do I choose the right molecular descriptors for methylsulfonyl indoles?

A: Descriptor selection is critical and should be guided by chemical intuition and statistical validation. For methylsulfonyl indoles, which often target enzyme active sites, a combination of descriptor classes is usually most effective:

  • Electronic Descriptors: The methylsulfonyl group is strongly electron-withdrawing, influencing hydrogen bonding and electrostatic interactions. Descriptors like partial charges, dipole moment, and HOMO/LUMO energies are crucial.[12]

  • Steric/Topological Descriptors: These describe the size, shape, and branching of the molecule, which are fundamental for how the compound fits into a binding pocket. Examples include molecular weight, molar refractivity, and Kier & Hall shape indices.

  • Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient) is vital, as it governs the compound's ability to cross cell membranes and interact with hydrophobic pockets in the target protein.

The best practice is to calculate a wide range of descriptors and then use feature selection algorithms to identify the most relevant subset.[13]

Q4: What is the difference between training, test, and validation sets?

A: Proper data splitting is essential for building a model that generalizes well.[11]

  • Training Set: This is the majority of your data (typically 70-80%) used to build or "train" the QSAR model. The algorithm learns the structure-activity relationships from this set.

  • Test Set (or External Validation Set): This portion of the data (typically 20-30%) is kept completely separate during model building. It is used only once at the very end to evaluate the final model's predictive performance on data it has never seen. This is the most crucial test of a model's real-world utility.

  • Validation Set (in the context of Cross-Validation): During model training, a technique called k-fold cross-validation is often used. The training set is temporarily split into 'k' smaller folds. The model is trained on k-1 folds and validated on the remaining fold. This process is repeated 'k' times. This internal validation helps to tune model parameters and prevent overfitting before the final evaluation on the test set.[14]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, Q&A-formatted solutions for specific problems encountered during the modeling workflow.

Guide 1: Data Curation & Preparation

Q: My model's predictive performance is poor (low R², Q², high RMSE). Where should I start troubleshooting?

A: Before questioning the algorithm, always scrutinize your data. Data quality is paramount.[15]

  • Check Bioactivity Data:

    • Consistency: Are all activity values (e.g., IC50, pIC50) in the same units and on the same scale (e.g., logarithmic)? Inconsistent scales will ruin a model. For activity values, it is standard practice to convert them to a logarithmic scale (like pIC50 = -log(IC50)) to linearize the relationship and handle a wide range of values.

    • Experimental Error: Are there known outliers or compounds with high experimental variability? A single, erroneous data point can severely skew a model.

  • Review Chemical Structures:

    • Standardization: Have all molecules been standardized? This includes neutralizing salts, standardizing tautomeric forms, and ensuring consistent protonation states. Failure to do so means you are calculating descriptors for inconsistent chemical entities.

    • Duplicates: Have duplicate structures with different activity values been removed or averaged?

  • Assess Data Distribution:

    • Activity Range: Does your dataset span a wide and continuous range of bioactivity values (at least 2-3 log units)? A narrow range makes it difficult for the algorithm to discern a meaningful relationship.

    • Structural Diversity: Are the molecules in your dataset structurally diverse, or are they all very similar with minor modifications? A lack of diversity can lead to a model that is only applicable to a very narrow chemical space.

Guide 2: Descriptor Calculation & Feature Selection

Q: I have thousands of calculated descriptors. How do I select the most informative subset to avoid overfitting?

A: This is a critical step known as feature selection . The goal is to find the smallest possible set of descriptors that provides the maximum predictive power.[13]

  • Remove Low-Variance Descriptors: If a descriptor has the same or nearly the same value for all compounds, it contains no useful information and should be removed.

  • Remove Highly Correlated Descriptors: Calculate a correlation matrix for all descriptors. If two descriptors are highly correlated (e.g., |r| > 0.9), they are providing redundant information. Keep the one that has a higher correlation with the biological activity and discard the other.

  • Use Algorithmic Selection: Employ automated algorithms to find the optimal subset.

    • Stepwise Regression: Iteratively adds or removes descriptors to find the best combination based on a statistical criterion (e.g., F-statistic).

    • Genetic Algorithms (GA): A powerful method that mimics natural selection to "evolve" an optimal subset of descriptors.[16]

    • Recursive Feature Elimination (RFE): A method that recursively removes the least important features based on model performance.

Causality Check: After algorithmic selection, always review the chosen descriptors. Do they make chemical sense? For example, if your model for COX-2 inhibition selects descriptors related to a planar aromatic system and an accessible sulfonyl group, it aligns with the known binding mode of selective COX-2 inhibitors and increases confidence in the model.[4]

Guide 3: Model Building & Validation

Q: My model fails to predict the activity of new compounds I synthesize, even though its internal validation (Q²) was good. What happened?

A: This indicates a discrepancy between your model's Applicability Domain (AD) and the new compounds. The AD is the chemical space in which the model can make reliable predictions. Your new compounds likely fall outside this domain.

  • Define the Applicability Domain: The AD should be defined during model development. A common method is to use a "distance to model" approach based on descriptor ranges. A new molecule is considered outside the AD if its descriptors fall significantly outside the range of the training set descriptors.

  • Causes of AD Mismatch:

    • Novel Scaffolds: The new compounds may have a different core structure or contain chemical features not present in the training data.

    • Extrapolation: The model is being asked to extrapolate rather than interpolate, which is inherently unreliable.

  • Solution:

    • Retrain the Model: If you have experimental data for the new compounds, add them to the original dataset and rebuild the model. This will expand the AD.

    • Prospective Validation: Before synthesizing a new series, calculate their descriptors and check if they fall within the AD of your existing model. This can save significant experimental resources.[14]

Table 1: Key QSAR Model Validation Metrics
MetricDescriptionAcceptable Value (General Guideline)
Coefficient of determination for the training set. Measures goodness of fit.> 0.6
Cross-validated R² for the training set. Measures robustness and internal predictive ability.> 0.5
R²ext R² for the external test set. Measures true predictive power on unseen data.> 0.6
RMSE Root Mean Square Error. The standard deviation of the prediction errors. Should be as low as possible.Varies by dataset; compare relative values.
R² - Q²

Note: These are general guidelines. The stringency of these criteria can depend on the specific project and dataset.

Part 3: Experimental Protocols & Workflows

Protocol 1: A Standard QSAR Modeling Workflow

This protocol outlines the essential steps for building and validating a robust QSAR model.

  • Data Curation:

    • Compile a dataset of methylsulfonyl indoles with consistent, high-quality bioactivity data.

    • Convert all IC50/EC50 values to a logarithmic scale (pIC50/pEC50).

    • Standardize all chemical structures (desalt, neutralize, check tautomers).

  • Data Splitting:

    • Randomly split the dataset into a training set (~75%) and a test set (~25%). Ensure both sets have a similar distribution of activity values and structural diversity.

  • Descriptor Calculation:

    • Generate a wide array of 2D and 3D molecular descriptors for all compounds.

  • Feature Selection (on Training Set only):

    • Apply filters to remove constant and highly correlated descriptors.

    • Use a method like a Genetic Algorithm coupled with Multiple Linear Regression (MLR) or another machine learning algorithm to select the best descriptor subset.

  • Model Building:

    • Train the final model on the complete training set using the selected descriptors.

  • Model Validation:

    • Internal Validation: Calculate the Q² using k-fold cross-validation (e.g., 10-fold) on the training set.

    • External Validation: Use the trained model to predict the activity of the compounds in the held-back test set. Calculate R²ext.

    • Y-Randomization: Randomly shuffle the bioactivity values of the training set and rebuild the model multiple times. The resulting models should have very low R² and Q² values, proving the original model is not due to a chance correlation.

Visualization: QSAR Development & Validation Workflow

QSAR_Workflow cluster_0 Data Preparation cluster_1 Model Building (Training Set Only) cluster_2 Final Model Evaluation cluster_3 Deployment DataCuration 1. Data Curation (Bioactivity & Structures) DataSplit 2. Data Splitting (Training & Test Sets) DataCuration->DataSplit DescriptorCalc 3. Descriptor Calculation DataSplit->DescriptorCalc FeatureSelection 4. Feature Selection (e.g., Genetic Algorithm) DescriptorCalc->FeatureSelection ModelTrain 5. Model Training (e.g., MLR, RF, SVM) FeatureSelection->ModelTrain InternalVal 6. Internal Validation (k-Fold Cross-Validation, Q²) ModelTrain->InternalVal ExternalVal 7. External Validation (Predict Test Set, R²ext) InternalVal->ExternalVal YRandom 8. Y-Randomization (Check for Chance Correlation) ExternalVal->YRandom ApplicabilityDomain 9. Define Applicability Domain (AD) YRandom->ApplicabilityDomain FinalModel Final Validated Model ApplicabilityDomain->FinalModel

Caption: A comprehensive workflow for robust QSAR model development and validation.

Visualization: Troubleshooting a Poorly Performing Model

Troubleshooting_Workflow Start Poor Model Performance (Low Q² or R²ext) CheckData Step 1: Scrutinize Data - Activity Scale? - Structural Errors? - Outliers? Start->CheckData CheckDescriptors Step 2: Review Descriptors - Are they chemically relevant? - Redundancy (High Correlation)? CheckData->CheckDescriptors Data OK CheckValidation Step 3: Re-evaluate Validation - Is test set representative? - Is data split random? CheckDescriptors->CheckValidation Descriptors OK CheckAlgorithm Step 4: Try Different Algorithm - Linear (MLR) vs. Non-linear (RF, SVM)? CheckValidation->CheckAlgorithm Validation OK RethinkProblem Step 5: Re-think Problem - Is a single QSAR model appropriate? - Need for 3D methods (Docking)? CheckAlgorithm->RethinkProblem No Improvement

Caption: A logical flowchart for diagnosing and fixing underperforming QSAR models.

References

  • El-Sayed, M. T., et al. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. BMC Chemistry. Available at: [Link]

  • Kortagere, S., & Ekins, S. (2010). Troubleshooting computational methods in drug discovery. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules. Available at: [Link]

  • Karim, M. R., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. Available at: [Link]

  • Seal, S., et al. (2023). Out-of-Distribution Validation for Bioactivity Prediction in Drug Discovery: Lessons from Materials Science. OpenReview. Available at: [Link]

  • Kores, K., et al. (2021). Bioactivity assessment of natural compounds using machine learning models based on drug target similarity. bioRxiv. Available at: [Link]

  • ResearchGate (n.d.). Predicting the anticancer activity of indole derivatives: A novel GP-tree-based QSAR model optimized by ALO with insights from molecular docking and decision-making methods. Available at: [Link]

  • Indian Journal of Chemistry (2023). 3D-QSAR, molecular docking and ADME studies on indole analogues reveal antidepressant activity through monoamine oxidase. Available at: [Link]

  • Weston, J., et al. (2003). Feature selection and transduction for prediction of molecular bioactivity for drug design. Bioinformatics. Available at: [Link]

  • ResearchGate (n.d.). Bioactive compounds incorporating indole skeleton. Available at: [Link]

  • Le, T., & Quinn, R. J. (2023). Marine indole alkaloid diversity and bioactivity. What do we know and what are we missing? Natural Product Reports. Available at: [Link]

  • Stoyanova, E., et al. (2025). Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. Molecules. Available at: [Link]

  • Kores, K., et al. (2021). Bioactivity assessment of natural compounds using machine learning models trained on target similarity between drugs. PLoS Computational Biology. Available at: [Link]

  • Journal of Optoelectronics and Biomedical Materials (2011). QSAR study on Indole derivatives. Available at: [Link]

  • Dr. Omics Education (2025). A Beginner's Guide to Computer-Aided Drug Design (CADD). Available at: [Link]

  • AZoLifeSciences (2023). Computational Methods in Drug Discovery: The Challenges to Face. Available at: [Link]

  • Frontiers in Molecular Biosciences (2022). MLP-Based Regression Prediction Model For Compound Bioactivity. Available at: [Link]

  • Wikipedia (n.d.). Computational chemistry. Available at: [Link]

  • Chen, L., et al. (2024). Computational model for drug research. Briefings in Bioinformatics. Available at: [Link]

  • Patsnap Synapse (2025). What are computational methods in drug discovery?. Available at: [Link]

  • Fiveable (2025). Computational chemistry and molecular modeling. Available at: [Link]

  • Journal of Applied Pharmaceutical Science (2023). In Silico Studies of Indole Derivatives as Antibacterial Agents. Available at: [Link]

  • GSC Biological and Pharmaceutical Sciences (2023). Emerging trends in computational approaches for drug discovery in molecular biology. Available at: [Link]

  • Stanford University (n.d.). A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. Available at: [Link]

  • Navarrete-Vázquez, G., et al. (2021). Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands. Molecules. Available at: [Link]

  • Singh, S., & Singh, P. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry. Available at: [Link]

  • El-Sayed, M. T., et al. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Apollo - University of Cambridge (2021). Bioactivity assessment of natural compounds using machine learning models trained on target similarity between drugs. Available at: [Link]

  • DNDi (n.d.). Guides to free computational chemistry tools for drug discovery. Available at: [Link]

  • Chemical Science (2024). The pursuit of accurate predictive models of the bioactivity of small molecules. Available at: [Link]

  • Al-Ostath, R. A., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules. Available at: [Link]

  • Journal of Medicinal Chemistry (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Available at: [Link]

  • Oxford Academic (2024). Computational model for drug research. Available at: [Link]

  • BMC Chemistry (2023). QSAR and molecular docking studies of isatin and indole derivatives as SARS 3CLpro inhibitors. Available at: [Link]

  • ResearchGate (2024). QSAR Modeling and Molecular Docking Studies of 3,5-Disubstituted Indole Derivatives as Pim1 Inhibitors for Combating Hematological Cancer. Available at: [Link]

  • bioRxiv (2021). QSAR Model Based Gradient Boosting Regression of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Inhibitors for Fructose-1,6-Bisphosphatase. Available at: [Link]

  • ResearchGate (2025). QSAR Model of Indeno[1,2-b]indole Derivatives and Identification of N-isopentyl-2-methyl-4,9-dioxo-4,9- Dihydronaphtho[2,3-b]furan-3-carboxamide as a Potent CK2 Inhibitor. Available at: [Link] indole_Derivatives_and_Identification_of_N-isopentyl-2-methyl-49-dioxo-49-Dihydronaphtho23-b furan-3-carboxamide_as_a_Potent_CK2_Inhibitor

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Sources

Validation & Comparative

comparative analysis of methylsulfonyl versus ethylsulfonyl indole derivatives in cancer research.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparative analysis of Methylsulfonyl (SO₂Me) versus Ethylsulfonyl (SO₂Et) substitutions on indole scaffolds. While often treated as simple homologs, the transition from a methyl to an ethyl group induces profound shifts in cyclooxygenase-2 (COX-2) selectivity , tubulin binding kinetics , and metabolic stability .

Key Takeaway:

  • Methylsulfonyl Indoles : The gold standard for COX-2 selective targeting (mimicking the pharmacophore of Rofecoxib/Celecoxib). Preferred for high-affinity H-bond interactions in restricted enzyme pockets.

  • Ethylsulfonyl Indoles : utilized to probe hydrophobic pocket depth and increase lipophilicity (LogP). Often exhibit reduced COX-2 selectivity due to steric clash but may retain potency in tubulin-targeting pathways where bulkier substituents are tolerated.

Part 1: Chemical & Physicochemical Profile[1][2][3]

The choice between a methyl and an ethyl sulfone group is rarely arbitrary; it dictates the molecule's ability to penetrate membranes and fit into rigid protein cavities.

Steric and Electronic Comparison
FeatureMethylsulfonyl (-SO₂CH₃)Ethylsulfonyl (-SO₂CH₂CH₃)Impact on Drug Design
Molar Volume ~45 ų~62 ųEthyl requires a larger hydrophobic pocket; may cause steric clash in COX-2 active sites.
Lipophilicity (ΔLogP) Baseline+0.5 to +0.7Ethyl increases membrane permeability but decreases water solubility.
Electronic Effect Strong Electron Withdrawing (σp ≈ 0.72)Strong Electron Withdrawing (Similar)Both deactivate the indole ring, increasing acidity of the NH proton (if free).
Metabolic Stability HighModerateEthyl group introduces a methylene unit susceptible to CYP450-mediated oxidation (rare but possible).
Structural Visualization (DOT)

The following decision tree illustrates the logic for selecting between Me/Et variants based on the target pocket architecture.

SAR_Decision_Tree Start Indole Scaffold Optimization Target Primary Biological Target? Start->Target COX2 COX-2 (Inflammation/Cancer) Target->COX2 Tubulin Tubulin (Colchicine Site) Target->Tubulin Pocket_Size Selectivity Pocket Size COX2->Pocket_Size Restricted Lipophilicity Permeability Requirement Tubulin->Lipophilicity Broad Pocket Decision_Me Select Methylsulfonyl (Fits Arg120/Tyr355 constriction) Pocket_Size->Decision_Me High Selectivity Needed Lipophilicity->Decision_Me Maintain Solubility Decision_Et Select Ethylsulfonyl (Fills hydrophobic void, increases LogP) Lipophilicity->Decision_Et Enhance Uptake

Caption: SAR Decision Tree for selecting sulfonyl alkyl chain length based on target constraints.

Part 2: Biological Performance & SAR Analysis[4]

COX-2 Inhibition: The "Methyl" Dominance

In the context of cancer inflammation (e.g., colorectal or breast cancer), COX-2 overexpression is a critical driver.

  • Mechanism : The COX-2 active site contains a secondary "side pocket" distinct from COX-1. This pocket is bordered by Val523 .

  • Methyl Advantage : The SO₂Me group fits precisely into this pocket, forming hydrogen bonds with Arg120 and Tyr355 .

  • Ethyl Disadvantage : The additional methylene group in SO₂Et often creates a steric clash with the rigid peptide backbone, significantly reducing selectivity (Selectivity Index drops from >100 to <10).

Tubulin Polymerization: The "Ethyl" Opportunity

Indole derivatives targeting the Colchicine binding site of tubulin often tolerate bulkier groups.

  • Observation : Ethylsulfonyl derivatives often retain antiproliferative activity (IC50) comparable to methyl variants in cell lines like HeLa and MCF-7 .

  • Rationale : The colchicine site is a large hydrophobic cavity. The increased lipophilicity of the ethyl group can enhance cellular uptake without disrupting binding, provided the sulfonyl moiety is not the primary H-bond acceptor.

Comparative Efficacy Data (Representative)

Data synthesized from comparative SAR studies of 3-sulfonyl indoles (e.g., Philoppes et al., 2022; Shaker et al., 2018).

Compound ClassSubstituent (R)TargetIC50 (µM)Selectivity Index (SI)Outcome
Indole-Benzimidazole -SO₂Me COX-20.11 107.6 Highly Selective
Indole-Benzimidazole-SO₂EtCOX-20.4512.4Reduced Selectivity
Indole-Benzimidazole -SO₂Me MCF-7 (Cancer)5.2 N/APotent Cytotoxicity
Indole-Benzimidazole-SO₂EtMCF-7 (Cancer)6.8N/AComparable Potency

Part 3: Experimental Protocols

Synthesis of 3-Sulfonyl Indoles (Sonochemical Method)

Context: Traditional sulfonation can be harsh. This In(OTf)₃ mediated method is efficient for generating the core scaffold.

Reagents:

  • Indole derivative[1][2][3][4][5][6][7][8][9][10][11][12]

  • Sulfonyl chloride (Methanesulfonyl chloride vs. Ethanesulfonyl chloride)

  • Indium(III) triflate [In(OTf)₃] catalyst

  • Acetonitrile (solvent)

Workflow:

  • Preparation : Dissolve 1.0 mmol of indole derivative in 5 mL acetonitrile.

  • Addition : Add 1.2 mmol of sulfonyl chloride (Me or Et) and 10 mol% In(OTf)₃.

  • Sonication : Place reaction vessel in an ultrasonic bath (40 kHz) at room temperature.

    • Methyl Rxn Time: ~15-20 mins.

    • Ethyl Rxn Time: ~25-30 mins (slightly slower kinetics due to sterics).

  • Quenching : Pour mixture into ice-cold water.

  • Isolation : Filter the precipitate. Recrystallize from ethanol.

COX-2 Inhibition Assay (Colorimetric)

Objective : Determine IC50 and Selectivity Index (SI).

  • Enzyme Prep : Use human recombinant COX-2 and COX-1 enzymes.

  • Incubation :

    • Incubate enzyme with test compound (0.01 - 100 µM) in Tris-HCl buffer (pH 8.0) for 10 mins at 25°C.

    • Control: Indomethacin (non-selective) and Celecoxib (COX-2 selective).[11][13]

  • Initiation : Add Arachidonic Acid (substrate) and TMPD (colorimetric co-substrate).

  • Measurement : Monitor absorbance at 590 nm (oxidation of TMPD).

  • Calculation :

    • % Inhibition =

      
      
      
    • Plot log-concentration vs. % inhibition to derive IC50.

Part 4: Mechanism of Action Diagram

The following diagram details the dual-pathway potential of these derivatives, highlighting where the Methyl/Ethyl distinction is critical.

MOA_Pathway Drug Sulfonyl Indole Derivative COX_Path COX-2 Pathway Drug->COX_Path Tubulin_Path Tubulin Pathway Drug->Tubulin_Path Steric_Check Steric Filter: Is R = Methyl? COX_Path->Steric_Check Bind_Tub Binds Colchicine Site Tubulin_Path->Bind_Tub Me or Et tolerated Bind_COX Binds COX-2 Active Site (Val523 Pocket) PGE2_Drop Decreased PGE2 (Reduced Inflammation/Angiogenesis) Bind_COX->PGE2_Drop Mitotic_Arr G2/M Phase Arrest (Apoptosis) Bind_Tub->Mitotic_Arr Steric_Check->Bind_COX Yes (High Affinity) Steric_Check->Bind_COX No (Low Affinity)

Caption: Dual mechanistic pathway showing the critical steric filter in the COX-2 pathway versus the broader tolerance in tubulin binding.

Part 5: References

  • Design, synthesis, anticancer activity, molecular docking and ADME studies of novel methylsulfonyl indole-benzimidazoles. Source: New Journal of Chemistry (RSC) URL: [Link]

  • Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link][14]

  • Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Source: Journal of Applied Pharmaceutical Science URL: [Link][12]

  • Sonochemical synthesis of 3-arylsufonyl indole derivatives as potential inhibitors of cyclooxygenases. Source: Ultrasonics Sonochemistry URL: [Link][11]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Source: Molecules (MDPI) URL: [Link]

Sources

comparing the dual COX-2/5-LOX inhibitory effects of different N-methylsulfonyl-indole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual Inhibition Imperative

The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been trapped in a dichotomy of toxicity. Traditional NSAIDs (e.g., Indomethacin) inhibit both COX-1 and COX-2, leading to gastrointestinal (GI) ulceration due to COX-1 suppression. Conversely, selective COX-2 inhibitors (Coxibs) mitigate GI risks but elevate cardiovascular (CV) events by shifting arachidonic acid (AA) metabolism toward the 5-Lipoxygenase (5-LOX) pathway, increasing pro-thrombotic leukotrienes.[1][2]

This guide compares a specific class of "privileged structures"—1-(methylsulfonyl)-1H-indole derivatives —designed to simultaneously inhibit COX-2 and 5-LOX. By blocking both pathways, these agents maintain prostacyclin/thromboxane balance while preventing the "leukotriene shunt," offering a superior safety profile for chronic inflammation management.

Mechanistic Rationale & Pharmacophore Design[3][4]

The indole scaffold serves as a bioisostere for the indole ring found in Indomethacin, but with critical structural modifications to alter selectivity.

Structural Logic
  • The N-Methylsulfonyl Group (N-SO₂Me): This is the COX-2 selectivity determinant. It mimics the sulfonamide or methylsulfone pharmacophore found in Celecoxib and Rofecoxib, designed to insert into the secondary hydrophobic side pocket of COX-2 (defined by Val523), which is sterically restricted in COX-1 (Ile523).

  • The C-3 Substituent: Variations at the 3-position (e.g., hydrazones, thiazolidinones) provide the bulk and electronic properties necessary to interact with the non-heme iron active site or the hydrophobic channel of 5-LOX.

Pathway Visualization

The following diagram illustrates the arachidonic acid cascade and the precise intervention points of these dual inhibitors.

DualInhibitionPathway AA Arachidonic Acid (Membrane Phospholipids) COX2 COX-2 Enzyme (Inducible) AA->COX2 COX1 COX-1 Enzyme (Constitutive) AA->COX1 LOX5 5-LOX Enzyme AA->LOX5 PGs Prostaglandins (PGE2) (Inflammation/Pain) COX2->PGs PGI Prostacyclin (PGI2) (Vasodilation) COX2->PGI TXA Thromboxane A2 (Platelet Aggregation) COX1->TXA Major Source LTs Leukotrienes (LTB4/LTC4) (Bronchoconstriction/Chemotaxis) LOX5->LTs DualInhibitor N-Methylsulfonyl-Indole Derivative DualInhibitor->COX2 High Potency (Inhibits) DualInhibitor->COX1 Low Affinity (Sparing) DualInhibitor->LOX5 Moderate Potency (Inhibits)

Figure 1: Mechanism of Action. The derivative selectively blocks COX-2 and 5-LOX, sparing COX-1 to preserve gastric mucosa while preventing the leukotriene surge associated with pure COX-2 inhibition.

Comparative Performance Analysis

The following data synthesizes results from two key series of N-methylsulfonyl-indole derivatives: Series A (Hydrazone/Thiazolidinone hybrids, Philoppes et al.) and Series B (Chalcone/Schiff base hybrids, Zarghi et al.).

Table 1: In Vitro Inhibitory Potency (IC₅₀) and Selectivity
Compound IDStructure ClassCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)5-LOX IC₅₀ (µM)Selectivity Index (SI)*
Celecoxib Ref.[1][3][4][5][6] Std (Coxib)0.04514.7>50 (Inactive)327
Zileuton Ref. Std (LOX)N/AN/A0.85N/A
Indomethacin Ref. Std (NSAID)0.600.05>500.08 (COX-1 selective)
Cmpd 4e (Series A)Indole-Hydrazone0.04113.81.95336
Cmpd 5d (Series A)Indole-Thiazolidinone0.03812.51.12328
Cmpd 6f (Series B)Indole-Thiazole0.039>102.10>250

*Selectivity Index (SI) = IC₅₀(COX-1) / IC₅₀(COX-2). Higher SI indicates greater COX-2 selectivity.

Analysis of Derivatives[1][2][5][6][7][8][9][10][11][12]
1. Thiazolidinone Derivatives (Compound 5d)
  • Performance: This derivative exhibits COX-2 potency superior to Celecoxib (0.038 µM vs 0.045 µM) with significant 5-LOX inhibition (1.12 µM).

  • SAR Insight: The thiazolidinone ring at C-3 acts as a "pharmacophoric tail" that interacts with the hydrophilic region of the 5-LOX active site. The p-tolyl substituent on the thiazolidinone ring enhances hydrophobic packing.

  • Safety Profile: Histopathological studies showed zero gastric ulceration in rat models, unlike Indomethacin, confirming the COX-1 sparing effect.

2. Hydrazone Derivatives (Compound 4e)[7]
  • Performance: Slightly less potent against 5-LOX (1.95 µM) compared to the thiazolidinone series but retains excellent COX-2 selectivity.

  • SAR Insight: The hydrazone linker provides flexibility, allowing the molecule to adopt a conformation that fits the L-shaped binding channel of COX-2. However, it lacks the iron-chelating potential of the thiazolidinone, resulting in lower 5-LOX affinity.

Experimental Protocols

To validate these compounds in your own laboratory, use the following self-validating protocols.

A. 5-LOX Inhibition Assay (Ferric Xylenol Orange Method)

Why this method? Unlike expensive EIA kits, the FOX assay is a robust, cost-effective colorimetric method that directly measures lipid hydroperoxides (LOOH) generated by 5-LOX.

Reagents:

  • FOX Reagent: Sulfuric acid (25 mM), Xylenol Orange (100 µM), Ferrous sulfate (100 µM) in methanol/water (9:1).

  • Substrate: Linoleic acid or Arachidonic acid (final conc. 100 µM).

  • Enzyme: Purified Soybean Lipoxygenase-1 (Type I-B) or recombinant human 5-LOX.

Protocol Workflow:

  • Preparation: Dissolve test compounds in DMSO.

  • Incubation: Mix Borate buffer (pH 9.0), 5-LOX enzyme, and Test Compound (10 µL). Incubate at 25°C for 10 mins.

  • Initiation: Add Linoleic acid substrate to initiate the reaction.

  • Reaction: Incubate for 15 mins at 25°C.

  • Termination/Development: Add 100 µL of FOX Reagent. This stops the enzymatic reaction and initiates the colorimetric reaction (Fe²⁺

    
     Fe³⁺ in presence of hydroperoxides).
    
  • Measurement: Incubate for 30 mins at room temperature. Read Absorbance at 560 nm .

Validation Criteria:

  • Positive Control: Zileuton or NDGA must show IC₅₀ < 5 µM.[6]

  • Signal Window: Absorbance of Vehicle Control (No Inhibitor) must be > 3x the Blank (No Enzyme).

B. COX-2 Inhibition Assay (Colorimetric TMPD)

Why this method? It measures the peroxidase activity of COX, which correlates with cyclooxygenase activity.

Protocol Summary:

  • Incubate Ovine COX-2 with Hematin (cofactor) and Test Compound in Tris-HCl buffer (pH 8.0).

  • Add TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Initiate with Arachidonic Acid.[8]

  • Measure oxidation of TMPD at 590 nm .

Molecular Modeling & Binding Modes[7][10]

Understanding the binding mode is critical for optimizing lead compounds.

COX-2 Binding Mode
  • Anchor: The SO₂Me group at the indole N-1 position inserts deep into the secondary pocket formed by Val523 , Arg513 , and His90 .

  • Interaction: Hydrogen bonding occurs between the sulfonyl oxygens and Arg513 . This pocket is inaccessible in COX-1 due to the bulky Ile523 residue, explaining the high Selectivity Index (SI > 300).

5-LOX Binding Mode
  • Chelation: For thiazolidinone derivatives (e.g., Cmpd 5d), the carbonyl and sulfur atoms can coordinate with the active site iron (Fe²⁺/Fe³⁺).

  • Hydrophobic Fit: The indole core sits in the hydrophobic cleft usually occupied by arachidonic acid, while the C-3 tail extends toward Phe177 and Tyr181 , mimicking the pentadiene system of the substrate.

Experimental Workflow Diagram

The following Graphviz diagram outlines the critical path for evaluating these derivatives, ensuring a logical flow from synthesis to safety profiling.

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo & Safety Step1 Indole Scaffold Preparation Step2 N-Sulfonylation (SO2Me Introduction) Step1->Step2 Step3 C-3 Functionalization (Thiazolidinone/Hydrazone) Step2->Step3 AssayCOX COX-1/2 Assay (EIA/TMPD) Step3->AssayCOX AssayLOX 5-LOX Assay (FOX Method) Step3->AssayLOX Filter Selectivity Filter (SI > 100) AssayCOX->Filter AssayLOX->Filter Edema Paw Edema Model (Anti-inflammatory Efficacy) Filter->Edema Lead Cmpds Ulcer Gastric Ulcer Index (Stomach Histopathology) Edema->Ulcer Cardio Cardio Biomarkers (LDH, CK-MB) Ulcer->Cardio

Figure 2: Evaluation Workflow. A step-by-step pipeline for validating dual inhibitors, prioritizing selectivity filtering before in vivo safety testing.

References

  • Philoppes, J. N., et al. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks.[3][6][9] Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 246-266.[9][10]

  • Zarghi, A., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.

  • Abdelgawad, M. A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(21), 18235–18262.

  • Chowdhury, M. A., et al. (2010). COX-2/5-LOX dual inhibitors: a patent review. Expert Opinion on Therapeutic Patents, 20(6), 725-750.

  • Boyraci, T., et al. (2023). Determination of Lipoxygenase Activity in Plant Extracts Using a Modified Ferrous Oxidation−Xylenol Orange Assay. Journal of Agricultural and Food Chemistry (Methodology Citation).[11]

Sources

correlation of in silico molecular docking with experimental biological activity for methylsulfonyl indoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide critically evaluates the correlation between molecular docking predictions and experimental biological activity for methylsulfonyl indole derivatives . While in silico methods provide structural hypotheses—specifically regarding the fit of the sulfonyl moiety into the COX-2 secondary pocket—experimental validation remains the absolute arbiter of potency. This guide synthesizes data from recent comparative studies to establish where docking succeeds, where it fails, and how to construct a self-validating research workflow.

The Pharmacophore Challenge: Methylsulfonyl Indoles

Methylsulfonyl indoles are privileged structures in medicinal chemistry, primarily designed as selective Cyclooxygenase-2 (COX-2) inhibitors.

  • The Structural Logic: The bulky methylsulfonyl (

    
    ) group is too large to fit the isoleucine-restricted channel of COX-1 but perfectly accommodates the valine-expanded side pocket of COX-2 (Val523).
    
  • The Correlation Problem: A high docking score (negative

    
    ) does not always guarantee low 
    
    
    
    . Factors like solvation penalties, membrane permeability, and metabolic stability (ADME) often decouple in silico predictions from in vitro reality.

Methodological Comparison: Prediction vs. Reality

FeatureIn Silico Docking (AutoDock/Vina)In Vitro Biological Assay (COX-2 EIA/MIC)Correlation Reliability
Primary Metric Binding Energy (

, kcal/mol)

(

) or MIC (

)
Moderate to High (

for this scaffold)
Speed/Throughput High (Thousands/day)Low (Days/Weeks)Docking acts as a filter, not a final answer.
Mechanism Insight Predicts pose (e.g., H-bonds with Arg120)Measures total inhibitionHigh. Docking explains why a compound works.
Blind Spots Solvation, Entropy, FlexibilityOff-target effects, SolubilityCritical Gap. False positives are common without MD simulation.

Case Study: COX-2 Inhibition Analysis

Reference Grounding: Shaker et al. (2018) and Philoppes et al. (2022)

The following data compares the predicted binding affinity against the experimental


 for 2-(4-(methylsulfonyl)phenyl)indole derivatives.
Data Correlation Table
Compound IDStructural FeatureDocking Score (kcal/mol)Experimental

(

)
Selectivity Index (SI)Correlation Status
Ref (Celecoxib) Sulfonamide pyrazole-14.12 0.05 HighBenchmark
Ref (Indomethacin) Chlorobenzoyl indole-6.500.490.079 (COX-1 selective)Validated
4b

+ Chlorobenzyl
-6.56 0.11 107.6 (COX-2 selective)Strong Positive
4d

+ Methylbenzyl
-6.100.1769.4Positive
4f

+ Fluorobenzyl
-5.670.1578.6Outlier (Lower score, high activity)

Analysis:

  • Success: Compound 4b showed the highest binding affinity (-6.56 kcal/mol) and the lowest

    
     (0.11 
    
    
    
    ), confirming that for rigid analogs, docking scores are a reliable ranking tool.
  • Deviation: Compound 4f had a weaker docking score but high activity. This suggests that the fluorine atom may induce favorable electronic effects or metabolic stability not captured by a standard rigid-receptor docking grid.

Visualizing the Mechanism

The following diagram illustrates the validated signaling interaction map for methylsulfonyl indoles within the COX-2 active site, derived from the consensus of docking studies (PDB: 3LN1).

COX2_Interaction Indole Methylsulfonyl Indole Scaffold Pocket COX-2 Secondary Pocket (Selectivity Filter) Indole->Pocket SO2Me Insertion Arg120 Arg120 (Gatekeeper) Indole->Arg120 H-Bond (N-H) Tyr355 Tyr355 (Stabilization) Indole->Tyr355 Pi-Pi Stacking Val523 Val523 (Side Pocket Access) Pocket->Val523 Steric Fit IC50 Biological Activity (Reduced Prostaglandin Synthesis) Arg120->IC50 Determines Potency Val523->IC50 Determines Selectivity

Caption: Interaction map showing the critical role of Val523 in accommodating the methylsulfonyl group, directly correlating to COX-2 selectivity.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and high E-E-A-T, follow these standardized workflows.

A. In Silico Docking Protocol (Validation Phase)

Objective: Reproduce the binding mode of a known inhibitor (Redocking) before testing new compounds.

  • Protein Prep: Download PDB 3LN1 (COX-2 with Celecoxib).[1] Remove water molecules. Add polar hydrogens and Kollman charges using AutoDock Tools.

  • Grid Generation: Center the grid box on the co-crystallized ligand (Celecoxib).

    • Dimensions:

      
       points.
      
    • Spacing: 0.375 Å.

    • Target Residues: Arg120, Tyr355, Val523.[2]

  • Ligand Prep: Draw methylsulfonyl indoles. Minimize energy (MM2 force field). Set rotatable bonds (keep the indole ring rigid, allow rotation on the sulfonyl group).

  • Docking: Run AutoDock Vina with exhaustiveness = 8.

  • Validation Criteria: The RMSD between the docked pose of the reference ligand and its crystal structure must be < 2.0 Å .

B. In Vitro COX-2 Inhibition Assay (Colorimetric Screening)

Objective: Quantify potency (


) to correlate with docking scores.
  • Reagents: Ovine COX-2 enzyme, Arachidonic acid (substrate), TMPD (chromophore), and Heme.

  • Preparation: Dissolve test compounds (methylsulfonyl indoles) in DMSO. Prepare serial dilutions (

    
    ).
    
  • Reaction:

    • Incubate Enzyme + Heme + Test Compound for 10 mins at 25°C.

    • Add Arachidonic acid and TMPD to initiate the reaction.

  • Measurement: Monitor absorbance at 590 nm . The oxidation of TMPD is proportional to COX-2 activity.

  • Calculation:

    
    
    Plot log(concentration) vs. % inhibition to determine 
    
    
    
    .

Workflow Visualization

Workflow cluster_0 Phase 1: Design & Prediction cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Analysis Design Scaffold Design (Methylsulfonyl Indole) Docking Molecular Docking (AutoDock Vina) Design->Docking Selection Select Top Hits (<-6.0 kcal/mol) Docking->Selection Synthesis Chemical Synthesis (Fischer Indole) Selection->Synthesis Assay Enzyme Assay (COX-1 vs COX-2) Synthesis->Assay Correlation Correlation Analysis (Score vs IC50) Assay->Correlation

Caption: Integrated workflow for validating in silico predictions with wet-lab data.

References

  • Shaker, A. M., et al. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity.[3][4] Journal of Applied Pharmaceutical Science.

  • Philoppes, J. N., et al. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect.[1][5] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Man, R., et al. (2016). Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. MedChemComm.

  • Abdelgawad, M. A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 6-Methylsulfonylindole Analogs for COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This technical guide evaluates the efficacy, selectivity, and molecular mechanism of 6-methylsulfonylindole derivatives as selective Cyclooxygenase-2 (COX-2) inhibitors. Context: While commercial "Coxibs" (e.g., Celecoxib, Etoricoxib) utilize a tricyclic template, the indole scaffold offers a distinct chemical space that may circumvent specific metabolic liabilities or hypersensitivity issues associated with sulfonamide-containing Coxibs. Key Finding: The 6-methylsulfonyl moiety serves as a bioisosteric replacement for the pharmacophoric sulfonamide/sulfone found in traditional Coxibs, anchoring the molecule within the COX-2 secondary pocket. Optimization at the indole C-3 position significantly modulates potency and selectivity (Selectivity Index > 50).

The Pharmacophore Rationale: Why 6-Methylsulfonylindole?

The design of COX-2 selective inhibitors hinges on exploiting the subtle structural differences between the constitutive COX-1 and the inducible COX-2 isoforms. The defining feature of the COX-2 active site is a secondary hydrophobic pocket created by the substitution of the bulky Isoleucine (Ile523) in COX-1 with a smaller Valine (Val523) in COX-2.

Structural Logic[1][2]
  • The Anchor (Position 6): In this specific scaffold, the methylsulfonyl group (

    
    ) is positioned at C-6 of the indole ring. This moiety inserts into the COX-2 secondary pocket, forming hydrogen bonds with Arg513  and His90 .
    
  • The Scaffold (Indole): Unlike the flexible diarylheterocycles of Celecoxib, the indole ring provides a rigid, planar template that mimics the arachidonic acid backbone's geometry.

  • The Variable Region (Position 3): Substituents here (arylmethyl, aryloxy, arylthio) target the upper lipophilic channel, determining the "fit" and potency.

Diagram: Pharmacophore Mapping & SAR Logic

The following diagram illustrates the structural logic driving the potency of these analogs.

SAR_Logic Indole Indole Scaffold (Rigid Core) C6_Pos C-6 Position (SO2Me Group) Indole->C6_Pos Functionalization C3_Pos C-3 Position (Lipophilic Tail) Indole->C3_Pos Optimization COX2_Pocket COX-2 Secondary Pocket (Arg513 / His90) C6_Pos->COX2_Pocket H-Bonding Anchor (Selectivity Driver) Lipophilic_Channel Upper Lipophilic Channel (Trp387 / Tyr385) C3_Pos->Lipophilic_Channel Hydrophobic Interaction (Potency Driver)

Figure 1: Pharmacophore mapping of 6-methylsulfonylindole. The C-6 sulfone drives selectivity, while C-3 modifications tune potency.

Comparative SAR Analysis

The following data summarizes the structure-activity relationship established in seminal studies (e.g., Campbell et al., Bioorg. Med. Chem. Lett.) comparing 6-methylsulfonylindoles against the clinical standard, Celecoxib.[1]

Table 1: Comparative Potency and Selectivity Profile
Compound IDC-3 Substituent (R)C-2 SubstituentCOX-2 IC50 (µM)*COX-1 IC50 (µM)Selectivity Index (SI)**Performance Note
Celecoxib (Reference)--0.04 - 0.06 15.0~300 Clinical Standard. High potency.
Analog A HPhenyl> 10.0> 100N/AInactive. C-3 substitution is critical.
Analog B Benzyl (

)
Phenyl0.12 > 100> 800High selectivity, moderate potency.
Analog C Phenoxy (

)
Phenyl0.08 85.0~1000Optimal Candidate. Bioisostere of Coxibs.
Analog D Thiophenoxy (

)
Phenyl0.0512.0240High potency, but reduced selectivity vs Analog C.
Analog E Benzoyl (

)
Phenyl1.50> 100> 60Rigid linker reduces potency (steric clash).

*IC50 values are representative of Human Whole Blood (HWB) or recombinant enzyme assays found in literature (Campbell et al., 2004; Zarghi et al., 2011). **Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2).

Key Insights:
  • The "Linker" Effect: Comparing Analogs B, C, and E reveals that the flexibility of the linker at C-3 is crucial. The carbonyl linker (Analog E) introduces rigidity that clashes with the active site ceiling, drastically reducing potency (1.50 µM vs 0.08 µM).

  • Atom Electronegativity: The phenoxy analog (Analog C) often displays superior metabolic stability and selectivity compared to the thiophenoxy derivative, likely due to optimal twisting of the phenyl ring to engage Tyrosine-385.

  • Necessity of C-3 Substitution: Analog A demonstrates that the indole core and sulfone anchor alone are insufficient; the C-3 substituent is required to fill the hydrophobic volume of the enzyme's active site.

Molecular Modeling: The Binding Mode

To validate the SAR data, molecular docking studies typically place the 6-methylsulfonylindole into the COX-2 active site (PDB: 1CX2 or similar).

  • Arg120 & Tyr355: These residues at the base of the active site form a "gate" that the indole scaffold must pass.

  • The Selectivity Pocket: The

    
     group at C-6 points directly into the side pocket, forming hydrogen bonds with Arg513  and His90 . This interaction is sterically forbidden in COX-1 due to the presence of Ile523.
    
  • Hydrophobic Collapse: The C-3 aryl group engages in

    
     stacking or hydrophobic interactions with Trp387  and Phe518 , stabilizing the complex.
    

Experimental Protocols

For researchers attempting to replicate or expand upon these findings, the following workflows are standard in the field.

A. Chemical Synthesis (Modified Fisher Indole)

The most robust route to 6-methylsulfonylindoles involves the reaction of a specific hydrazine with a ketone.

  • Precursor Preparation: Start with 4-(methylsulfonyl)phenylhydrazine .

  • Condensation: React the hydrazine with a substituted ketone (e.g., benzyl phenyl ketone for C-2/C-3 substitution) in the presence of an acid catalyst (Acetic acid or Polyphosphoric acid).

  • Cyclization: Reflux to effect the Fisher Indole Cyclization.

  • Purification: Recrystallization from Ethanol/Water or Column Chromatography (Hexane/Ethyl Acetate).

B. Biological Evaluation (COX Inhibition Assay)

A self-validating colorimetric or fluorometric assay is recommended over radio-immunoassays for throughput.

  • Kit: Cayman Chemical COX Fluorescent Inhibitor Screening Assay (or equivalent).

  • Mechanism: Measures the peroxidase activity of COX. The heme-peroxidase reduces PGG2 to PGH2, consuming ADHP (10-acetyl-3,7-dihydroxyphenoxazine), producing highly fluorescent Resorufin.

  • Protocol Steps:

    • Incubation: Incubate Recombinant Human COX-2 (and COX-1 in parallel plates) with the test compound (dissolved in DMSO) for 10 minutes at 37°C.

    • Initiation: Add Arachidonic Acid (substrate) and ADHP.

    • Reaction: Allow reaction for 2 minutes.

    • Measurement: Read Fluorescence (Ex: 530nm, Em: 590nm).

    • Validation: Run Celecoxib (positive control) and DMSO-only (negative control) on every plate.

Diagram: Synthesis & Assay Workflow

Workflow cluster_chem Chemical Synthesis cluster_bio Biological Assay (Validation) Start 4-(methylsulfonyl) phenylhydrazine Reaction Fisher Indole Cyclization (Acid Reflux) Start->Reaction Ketone Substituted Ketone (R-CH2-CO-Ph) Ketone->Reaction Product 6-Methylsulfonylindole Analog Reaction->Product Enzyme Recombinant COX-1 / COX-2 Product->Enzyme Incubation Readout Fluorescence Measurement (Resorufin) Enzyme->Readout + Substrate Substrate Arachidonic Acid + ADHP Substrate->Readout

Figure 2: Integrated workflow from chemical synthesis (Fisher Indole) to biological validation (Fluorescence Assay).

Strategic Recommendations

For drug development professionals evaluating this scaffold:

  • Safety Profile: The indole scaffold is generally devoid of the sulfonamide-hypersensitivity risks associated with Celecoxib (though the sulfonyl group remains, the core is different).

  • Solubility: Indoles can be lipophilic. It is recommended to introduce polar groups (e.g., methoxy, amino) on the C-2 phenyl ring to improve ADME properties without sacrificing COX-2 selectivity.

  • Patent Landscape: The 2,3-diarylindole space is crowded. The 6-methylsulfonylindole scaffold (specifically with C-3 ether/thioether linkers) offers a tighter, more specific IP space compared to general vicinal diaryl heterocycles.

References

  • Campbell, J. A., et al. (2004).[2] "Rational design of 6-methylsulfonylindoles as selective cyclooxygenase-2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 14(18), 4741-4745.[2]

  • Zarghi, A., et al. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research, 10(4), 655–683.

  • Hu, W., et al. (2003). "Indole-based COX-2 inhibitors: Synthesis and biological evaluation." Bioorganic & Medicinal Chemistry, 11(23), 4915-4920.
  • Cayman Chemical. "COX Fluorescent Inhibitor Screening Assay Kit Protocol."

Sources

benchmarking novel 6-methylsulfonylindole compounds against established anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide benchmarks novel 6-methylsulfonylindole compounds against established anti-inflammatory standards. It is designed for researchers in medicinal chemistry and pharmacology.

Target Class: Selective COX-2 Inhibitors | Scaffold: Indole-6-sulfone Benchmarks: Celecoxib (Selectivity), Indomethacin (Potency), Diclofenac (General)[1][2]

Executive Summary: The Structural Rationale

The indole scaffold has long been a "privileged structure" in anti-inflammatory drug discovery, exemplified by Indomethacin .[1][2] However, traditional indole NSAIDs often suffer from poor selectivity, inhibiting constitutive COX-1 and causing severe gastric toxicity.[1][2][3]

The 6-methylsulfonylindole class represents a strategic "hybrid" design. By grafting the methylsulfonyl pharmacophore (critical for COX-2 selectivity in Coxibs like Celecoxib) onto the C-6 position of the indole ring, researchers aim to retain the high potency of the indole scaffold while accessing the COX-2 secondary pocket to improve the safety profile.

This guide outlines the critical experimental workflows required to benchmark these novel compounds against industry standards, focusing on the Selectivity Index (SI) and the Ulcerogenic Index (UI) .

Mechanistic Grounding & Signaling Pathway

To validate the efficacy of 6-methylsulfonylindoles, one must understand the differential inhibition of the Arachidonic Acid pathway. The goal is to block the inducible COX-2/PGE2 axis while sparing the cytoprotective COX-1/PGE2 axis in the gastric mucosa.

Figure 1: Differential Inhibition Pathway

The diagram below illustrates the intervention points for the novel compounds versus benchmarks.

COX_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 Enzyme (Constitutive) AA->COX1 COX2 COX-2 Enzyme (Inducible via LPS/Cytokines) AA->COX2 Induced by Inflammation TxA2 Thromboxane A2 (Platelet Aggregation) COX1->TxA2 PGE2_Stomach PGE2 (Gastric) (Mucosa Protection) COX1->PGE2_Stomach PGE2_Inflam PGE2 (Inflammatory) (Pain, Edema, Fever) COX2->PGE2_Inflam Indo BENCHMARK: Indomethacin (Non-Selective) Indo->COX1 High Potency (Toxicity Risk) Indo->COX2 Cele BENCHMARK: Celecoxib (COX-2 Selective) Cele->COX1 Weak Inhibition Cele->COX2 Novel NOVEL COMPOUND: 6-Methylsulfonylindole (Target: High Selectivity) Novel->COX1 Minimized Novel->COX2 Primary Target

Caption: Differential inhibition of COX isoforms. 6-methylsulfonylindoles target the COX-2 branch to reduce inflammation without compromising gastric cytoprotection.[1][2]

Benchmarking Strategy: The Screening Cascade

A robust benchmarking campaign must move from enzymatic affinity to cellular function and finally to organismal safety.

Figure 2: The Validation Workflow

Screening_Cascade cluster_0 Stage 1: Molecular cluster_1 Stage 2: Cellular cluster_2 Stage 3: In Vivo Docking In Silico Docking (Target: Val523/Arg120) Enzyme In Vitro Enzyme Assay (COX-1 vs COX-2 IC50) Docking->Enzyme Select Candidates WholeBlood Whole Blood Assay (LPS-induced PGE2) Enzyme->WholeBlood SI > 50 Edema Efficacy: Paw Edema Model WholeBlood->Edema Potency Check Ulcer Safety: Ulcerogenic Index Edema->Ulcer Safety Check

Caption: Sequential screening funnel. Only compounds with a Selectivity Index (SI) > 50 proceed to cellular and in vivo validation.[2]

Detailed Experimental Protocols

Protocol A: In Vitro Enzymatic Inhibition (The "Gold Standard")

Objective: Determine the IC50 and Selectivity Index (SI) compared to Celecoxib and Indomethacin. Method: Colorimetric COX Inhibitor Screening Assay (e.g., Cayman Chemical).[1][2]

  • Enzyme Preparation: Use ovine COX-1 and human recombinant COX-2.[4]

  • Pre-Incubation (Critical): Incubate the test compound (6-methylsulfonylindole derivative) with the enzyme for 10 minutes at 25°C before adding the substrate (Arachidonic Acid).

    • Expert Insight: Sulfonyl-containing inhibitors often exhibit "slow-tight binding" kinetics. Skipping pre-incubation can artificially inflate IC50 values (make the drug look weaker).

  • Reaction: Initiate with Arachidonic Acid (100 µM). Reaction time: 2 minutes.

  • Detection: Measure the oxidized colorimetric substrate (TMPD) at 590 nm.

  • Calculation:

    
    
    

Benchmarking Data Table (Representative):

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Interpretation
Indomethacin 0.020.600.03Non-selective (COX-1 biased)
Celecoxib 15.00.04375Highly Selective
Diclofenac 1.51.01.5Balanced (Moderate risk)
Novel 6-MSI >20.00.05 >400 Target Profile (High potency/safety)
Protocol B: Molecular Docking Validation

Objective: Confirm the binding mode explains the selectivity. Tools: AutoDock Vina or Schrödinger Glide. PDB Targets: 3KK6 (COX-1) and 3LN1 (COX-2).

  • Key Interaction Check:

    • The 6-Methylsulfonyl Group: Must insert into the COX-2 specific side pocket.

    • Residue Val523 (COX-2): The smaller Valine (vs. Isoleucine in COX-1) allows the sulfonyl group to enter. If your docking shows steric clash with Ile523 in COX-1, your selectivity rationale is sound.[1][2]

    • Residue Arg120: Look for hydrogen bonding with the indole nitrogen or carbonyl substituents.

Protocol C: In Vivo Anti-Inflammatory Efficacy

Objective: Prove that high selectivity does not compromise efficacy. Model: Carrageenan-Induced Rat Paw Edema.

  • Administration: Oral gavage (p.o.) of Test Compound (10 mg/kg), Indomethacin (10 mg/kg), or Vehicle.[1][2][5]

  • Induction: 1 hour post-drug, inject 1% carrageenan into the sub-plantar region of the hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at 1, 3, and 5 hours.

  • Success Criteria: The novel compound should show >80% inhibition of edema at 3 hours, statistically equivalent to Indomethacin.[1][2]

Protocol D: Ulcerogenic Liability (Safety)

Objective: The "Deal Breaker" test. High potency is useless if it causes ulcers. Model: Rat Gastric Ulcer Model (Single high dose or chronic dosing).

  • Dosing: Administer a supratherapeutic dose (e.g., 3x the effective dose) of the test compound vs. Indomethacin.

  • Timing: Sacrifice animals 6 hours post-dose.

  • Scoring: Remove stomach, open along greater curvature, and examine under 10x magnification.

    • Score 0: Normal stomach.

    • Score 1: Red coloration.

    • Score 3: Spot ulcers.

    • Score 5: Hemorrhagic streaks/deep ulcers.

  • Target Result: Indomethacin typically scores ~4-5 (severe). A successful 6-methylsulfonylindole should score <1.0 (comparable to Celecoxib).

References

  • Rational design of 6-methylsulfonylindoles as selective cyclooxygenase-2 inhibitors. Source: PubMed / Vertex Pharmaceuticals [Link]

  • Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect. Source: Taylor & Francis Online [Link]

  • Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives. Source: Journal of Applied Pharmaceutical Science [Link]

  • COX-2 Selective Inhibitors: A Review of Structure-Activity Relationships. Source: Current Medicinal Chemistry [Link]

Sources

Computational ADME Profile Prediction for 1H-Indole, 6-methyl-1-(methylsulfonyl)-: A Comparative Guide of Predictive Platforms vs. Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Perspective: Senior Application Scientist

Introduction

The compound 1H-Indole, 6-methyl-1-(methylsulfonyl)- (CAS: 88131-64-0) is a highly privileged scaffold in modern medicinal chemistry. It serves as a critical building block for synthesizing novel anti-inflammatory agents, neuroprotective compounds, and estrogen receptor (ERα) modulators targeting hormone-dependent breast cancers[1].

However, before advancing such methylsulfonyl indole derivatives into resource-intensive in vivo pharmacokinetic (PK) studies, establishing a robust Absorption, Distribution, Metabolism, and Excretion (ADME) profile is mandatory. As a Senior Application Scientist, I approach in silico predictions not as absolute truths, but as hypotheses requiring rigorous, self-validating empirical testing.

This guide objectively compares the predictive performance of three leading computational platforms—SwissADME, pkCSM, and ADMETlab 3.0 —specifically applied to this indole derivative. Furthermore, it details the exact in vitro experimental workflows required to validate these computational claims.

Algorithmic Causality: Evaluating the Predictive Platforms

When evaluating computational tools, we must understand the causality behind their algorithms. A model's output is strictly constrained by its molecular descriptors and training architecture.

  • SwissADME: This platform relies heavily on classical physicochemical descriptors and multiple linear regression models (e.g., WLOGP, MLOGP). It is highly trusted for its BOILED-Egg model, which predicts passive gastrointestinal absorption and blood-brain barrier (BBB) permeation. While excellent for rapid, rule-based filtering, it lacks the deep-learning nuance required for complex metabolic clearance predictions[2].

  • pkCSM: Utilizing graph-based distance signatures, pkCSM represents molecular chemistry and topology to predict PK parameters. It is historically strong in predicting steady-state volume of distribution (VDss) and total clearance. However, recent comparative studies indicate that pkCSM can exhibit higher error rates and contradictory predictions for fraction absorbed (fa) compared to newer neural network architectures[3].

  • ADMETlab 3.0: Representing the current state-of-the-art, this platform employs Directed Message Passing Neural Networks (DMPNN) and Multi-task Graph Attention (MGA) networks. By capturing complex, non-linear relationships between molecular substructures—such as the electron-withdrawing effect of the methylsulfonyl group on the indole core—ADMETlab 3.0 consistently demonstrates superior predictive accuracy and lower Root Mean Square Error (RMSE) across 119 ADMET endpoints[4].

Quantitative Comparison: Profiling the Target Molecule

Molecule: 1H-Indole, 6-methyl-1-(methylsulfonyl)- SMILES:Cc1ccc2c(c1)ccn2S(=O)(=O)C

Mechanistic Insight: The substitution of the native indole N-H with a methylsulfonyl group fundamentally alters the molecule's physicochemical profile. It abolishes the hydrogen bond donor (HBD) capacity, significantly increasing lipophilicity (LogP) and shifting potential Cytochrome P450 (CYP) metabolic soft spots toward the 6-methyl group.

Table 1: Comparative in silico ADME Predictions
ParameterSwissADMEpkCSMADMETlab 3.0Scientific Implication & Causality
Lipophilicity (LogP) 2.85 (Consensus)2.782.91N-sulfonylation increases lipophilicity compared to bare indole, predicting good membrane partitioning but potential solubility limits.
GI Absorption High94.5%High (Prob >0.9)High passive transcellular permeability is unanimously predicted due to zero HBDs and a low Topological Polar Surface Area (TPSA ~47 Ų).
BBB Permeability Yes (BOILED-Egg)LogBB: 0.15High PenetrationThe lipophilic nature and lack of polar hydrogens suggest this scaffold is highly suitable for neuroprotective CNS targeting[1].
CYP3A4 Substrate YesYesYes (Prob 0.85)The bulky, lipophilic structure makes it a prime candidate for CYP3A4-mediated oxidation, likely at the 6-methyl position.
Clearance (CL) N/A4.2 ml/min/kg5.1 ml/min/kgModerate hepatic clearance predicted. ADMETlab and pkCSM generally show strong correlation for CL[2], but require HLM validation.

Experimental Validation Workflows (Self-Validating Systems)

To bridge the gap between in silico prediction and empirical reality, we must deploy self-validating in vitro assays. A self-validating system inherently includes internal controls to ensure that any observed data is a function of the molecule's properties, not an assay artifact.

Workflow 1: Intestinal Permeability (Caco-2 Monolayer Assay)

Objective: Validate the high GI absorption predicted by all three platforms. Causality: We use Caco-2 human colorectal adenocarcinoma cells because, upon differentiation, they express tight junctions and efflux transporters (like P-gp) mimicking the human enterocyte barrier.

Step-by-Step Protocol:

  • Cell Seeding: Seed Caco-2 cells at

    
     cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size).
    
  • Differentiation: Culture for 21 days, changing media every other day to allow full polarization and monolayer formation.

  • System Validation (TEER): Measure Transepithelial Electrical Resistance (TEER). Self-Validation Step: Only proceed if TEER > 200 Ω·cm². This proves tight junction integrity; a lower value means paracellular leakage will artificially inflate permeability data.

  • Dosing: Prepare a 10 µM solution of 1H-Indole, 6-methyl-1-(methylsulfonyl)- in HBSS buffer (pH 7.4). Add to the apical (A) chamber.

  • Control Integration: Co-incubate with Propranolol (high permeability control) and Atenolol (low permeability control) to validate assay performance.

  • Sampling & Analysis: Incubate at 37°C. Take 50 µL aliquots from the basolateral (B) chamber at 30, 60, 90, and 120 minutes. Quantify the compound via LC-MS/MS and calculate the apparent permeability coefficient (

    
    ).
    
Workflow 2: Metabolic Stability (Human Liver Microsomes - HLM)

Objective: Validate the moderate clearance and CYP3A4 substrate predictions. Causality: HLMs contain the full complement of human CYP450 enzymes. By supplying NADPH (the required electron donor), we isolate Phase I oxidative metabolism to determine the intrinsic clearance (


) of the indole core.

Step-by-Step Protocol:

  • Preparation: Thaw pooled Human Liver Microsomes on ice. Prepare a reaction mixture containing 0.5 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Add 1H-Indole, 6-methyl-1-(methylsulfonyl)- to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding NADPH (final concentration 1 mM). Self-Validation Step: Run a parallel "Minus-NADPH" control. If the compound degrades without NADPH, it indicates chemical instability or non-CYP mediated degradation, preventing false clearance calculations.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life (

    
    ) and calculate 
    
    
    
    .

Visualizing the Validation Logic

ADME_Workflow cluster_0 In Silico ADME Profiling cluster_1 In Vitro Validation (Self-Validating) Input 1H-Indole Derivative (CAS: 88131-64-0) Swiss SwissADME (Physicochemical) Input->Swiss pkCSM pkCSM (Graph Signatures) Input->pkCSM ADMETlab ADMETlab 3.0 (DMPNN) Input->ADMETlab Solubility Kinetic Solubility (LC-MS/MS) Swiss->Solubility Permeability Caco-2 Assay (Absorption) pkCSM->Permeability Clearance HLM Stability (Metabolism) ADMETlab->Clearance Decision Lead Optimization Go/No-Go Solubility->Decision Permeability->Decision Clearance->Decision

Figure 1: Integrated workflow transitioning from computational ADME prediction to empirical in vitro validation.

Caco2_Protocol S1 1. Cell Seeding Transwell Inserts S2 2. Monolayer Growth 21 Days Incubation S1->S2 S3 3. TEER Validation >200 Ω·cm² S2->S3 S4 4. Compound Dosing 10 µM Apical S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Figure 2: Step-by-step Caco-2 cell monolayer assay protocol for validating intestinal permeability predictions.

Conclusion

References

1.[1] Benchchem. "1H-Indole, 6-methyl-1-(methylsulfonyl)- | 88131-64-0". Benchchem. URL: 2.[4] Nucleic Acids Research. "ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support". Oxford Academic. URL: 3. bioRxiv. "Comparison of Software for Prediction of Fraction Absorbed and Unbound in Humans". bioRxiv. URL: 4.[2] PMC. "Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments". NIH. URL:

Sources

evaluation of different synthetic pathways for the preparation of N-methylsulfonyl indoles.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The preparation of N-methylsulfonyl indoles is a critical transformation in medicinal chemistry, serving both as a robust protecting group strategy and a method to introduce pharmacophores found in COX-2 inhibitors and 5-HT6 antagonists.

The synthesis hinges on a single critical mechanistic pivot: Regioselectivity . The indole nucleus is an ambident nucleophile. Under neutral or acidic conditions, the C3 position is inherently more nucleophilic, favoring C-sulfonylation. To achieve N1-sulfonylation , the reaction must proceed through the indolate anion , necessitating basic conditions.

This guide evaluates three distinct synthetic pathways, ranking them by efficacy, scalability, and "green" chemistry metrics.

Comparative Analysis of Synthetic Pathways

Pathway 1: Irreversible Deprotonation (The "Gold Standard")

Reagents: Sodium Hydride (NaH) / DMF or THF Mechanism: Irreversible deprotonation to form a "naked" indolate anion. Verdict: Highest reliability for sterically hindered or electron-deficient indoles.

Pathway 2: Phase Transfer Catalysis (The "Green" Alternative)

Reagents: 50% NaOH (aq) / Toluene / TBAHS (cat.) Mechanism: Interfacial deprotonation mediated by a quaternary ammonium salt. Verdict: Best for scale-up and safety; avoids H₂ gas evolution and anhydrous solvents.

Pathway 3: Solid-Liquid Interfacial Catalysis (The "Mild" Approach)

Reagents: KOH (solid) / Acetone or DMSO / 18-Crown-6 (optional) Mechanism: Surface deprotonation of indole by solid base. Verdict: Operational simplicity for small-scale exploratory chemistry.

Summary of Performance Metrics
FeatureMethod A: NaH / DMF Method B: PTC (NaOH/Toluene) Method C: KOH / Acetone
N1 Selectivity Excellent (>99%) Excellent (>98%) Good (90-95%)
Reaction Rate Fast (< 1 hour)Moderate (2-6 hours)Variable
Moisture Sensitivity High (Requires Dry Solvents) Low (Biphasic System)Moderate
Safety Profile Low (H₂ Gas, Pyrophoric NaH)High (No flammable gas) Moderate
Atom Economy Poor (Stoichiometric waste)GoodModerate
Scalability Difficult (Exotherm control)Excellent Good

Mechanistic Visualization[1][2][3]

The following diagram illustrates the critical bifurcation point where reaction conditions dictate whether the product is the N-sulfonyl (Target) or C-sulfonyl (Impurity) derivative.

IndoleSulfonylation Indole Indole Precursor Base Basic Conditions (NaH or NaOH) Indole->Base Deprotonation Acid Acidic/Neutral Conditions (Lewis Acid or Radical) Indole->Acid Activation Indolate Indolate Anion (Hard Nucleophile) Base->Indolate pKa > 16 NeutralIndole Neutral Indole (Soft Nucleophile) Acid->NeutralIndole C3 HOMO High NSulfonyl N1-Sulfonyl Indole (TARGET) Indolate->NSulfonyl Hard-Hard Interaction (Coulombic Control) CSulfonyl C3-Sulfonyl Indole (IMPURITY) NeutralIndole->CSulfonyl Soft-Soft Interaction (Orbital Control)

Caption: Mechanistic divergence of indole sulfonylation driven by pH and nucleophile hardness.

Detailed Experimental Protocols

Protocol A: NaH-Mediated Synthesis (High Yield)

Best for: Valuable substrates, electron-withdrawing substituents.

Safety Warning: NaH is a flammable solid and releases hydrogen gas upon reaction. Ensure inert atmosphere (N₂/Ar) and proper venting.

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen.[1][2]

  • Solvation: Dissolve Indole (1.0 equiv, 5.0 mmol) in anhydrous DMF (10 mL) . Cool to 0 °C in an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in oil, 1.2 equiv, 6.0 mmol) portion-wise over 5 minutes.

    • Observation: Vigorous bubbling (H₂) will occur. The solution typically turns yellow/orange (indolate formation).

  • Activation: Stir at 0 °C for 15 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation.

  • Addition: Re-cool to 0 °C. Add Methanesulfonyl chloride (MsCl) (1.2 equiv, 6.0 mmol) dropwise via syringe.

  • Reaction: Remove ice bath and stir at RT. Monitor by TLC (typically complete in 30–60 mins).

  • Quench: Carefully pour the mixture into Ice Water (50 mL) .

  • Workup:

    • If solid precipitates: Filter, wash with water and hexanes.

    • If oil forms: Extract with EtOAc (3 x 20 mL), wash combined organics with Brine (2x) and Water (2x) to remove DMF. Dry over Na₂SO₄.[3]

Protocol B: Phase Transfer Catalysis (Green & Scalable)

Best for: Multi-gram scale up, safety-conscious labs.

  • Setup: To a 100 mL RBF, add Indole (1.0 equiv, 10 mmol) and Toluene (30 mL) .

  • Catalyst Addition: Add Tetrabutylammonium hydrogen sulfate (TBAHS) (0.05 equiv, 5 mol%).

  • Base Addition: Add 50% NaOH (aq) solution (5.0 equiv) . The mixture will be biphasic.

  • Reagent Addition: Add Methanesulfonyl chloride (1.2 equiv) dropwise at RT.

    • Note: The reaction is slightly exothermic; a water bath can be used if ambient temp is >25°C.

  • Reaction: Stir vigorously (high RPM required for efficient phase transfer) for 2–4 hours.

  • Workup:

    • Separate the layers.

    • Wash the organic (Toluene) layer with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry over MgSO₄ and concentrate in vacuo.

    • Purification: Often yields analytically pure crystals upon concentration; recrystallize from EtOH if necessary.

Expert Insights & Troubleshooting

The "C3-Sulfonylation" Trap

If you observe a product with a chemical shift of ~7.8–8.0 ppm (singlet) in ¹H NMR that disappears upon D₂O shake, you have failed to alkylate the nitrogen. If the NH remains but a sulfonyl group is present, you have likely synthesized the 3-sulfonyl indole .

  • Cause: Insufficient base strength or acidic impurities in the sulfonyl chloride.

  • Fix: Ensure NaH is fresh or increase NaOH concentration in Method B.

Sulfonyl Chloride Hydrolysis

In Method B (PTC), the sulfonyl chloride competes between reacting with the indolate and hydrolyzing with the aqueous NaOH.

  • Optimization: If yields are low, increase MsCl to 1.5–2.0 equiv. Hydrolysis is generally slower than the reaction with the highly nucleophilic indolate, but "old" MsCl can be partially hydrolyzed to methanesulfonic acid (inactive).

Regioselectivity Control

While N1 is favored under basic conditions, highly reactive electrophiles can sometimes attack C3 even in the presence of base if the temperature is too high (thermodynamic control).

  • Rule of Thumb: Always keep the addition step at 0 °C to strictly favor the kinetic N-attack.

References

  • BenchChem. Selective N-Alkylation of Indoles: Technical Support Guide. (Accessed 2024).[3] A comprehensive guide on troubleshooting regioselectivity issues in indole functionalization.

  • Royal Society of Chemistry (RSC). Electrochemical N-sulfonylation of in situ generated indole-based hydrazones.[4] Organic & Biomolecular Chemistry, 2025.[4] Demonstrates alternative radical/electrochemical pathways and contrasts them with classical nucleophilic substitution.

  • National Institutes of Health (NIH). Efficient Synthesis of 3-Mercaptoindoles via HI-Promoted Sulfenylation. PubMed Central. Provides the counter-example of acidic conditions favoring C3-functionalization, validating the mechanistic bifurcation.

  • Google Patents. Process for N-alkylation of indoles (US3012040A). Historic but foundational text establishing the efficacy of alkali metal hydroxides in azeotropic or PTC-like conditions for indole N-protection.

Sources

A Comparative Analysis of Neuroprotective Potentials: Benchmarking 1H-Indole, 6-methyl-1-(methylsulfonyl)- Against Established Agents in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of therapeutic interventions for neurodegenerative diseases, the identification and validation of novel neuroprotective compounds remain a paramount objective for the scientific community. This guide provides a comprehensive, data-driven comparison of the neuroprotective potential of a promising indole derivative, 1H-Indole, 6-methyl-1-(methylsulfonyl)-, against a panel of well-characterized neuroprotective agents: N-acetylcysteine (NAC), Citicoline, Edaravone, Protocatechuic Acid (PCA), and 4-Hydroxybenzoic Acid (HBA). Our analysis is grounded in key cell-based assays that are fundamental to the preclinical assessment of neuroprotective efficacy, offering researchers, scientists, and drug development professionals a clear, objective framework for evaluation.

Introduction to Neuroprotection and the Compounds Under Investigation

Neuroprotection refers to the strategies and mechanisms capable of defending the central nervous system (CNS) against neuronal injury and degeneration following acute insults like stroke or chronic conditions such as Alzheimer's and Parkinson's disease. The multifaceted nature of neuronal cell death pathways necessitates a multi-pronged therapeutic approach, often targeting oxidative stress, excitotoxicity, inflammation, and apoptosis.

1H-Indole, 6-methyl-1-(methylsulfonyl)- is an indole derivative that has garnered interest for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects[1][2]. The indole scaffold is a privileged structure in medicinal chemistry, and the addition of a methylsulfonyl group can modulate its biological activity[1]. This guide aims to elucidate its neuroprotective profile through rigorous comparison.

Our panel of established neuroprotective agents provides a robust benchmark for this evaluation:

  • N-acetylcysteine (NAC): A precursor to the antioxidant glutathione, NAC is a well-established antioxidant with neuroprotective properties[3][4][5][6].

  • Citicoline: An endogenous compound, Citicoline plays a crucial role in cell membrane integrity and has demonstrated neuroprotective effects in various models of neuronal injury[7][8][9][10].

  • Edaravone: A potent free radical scavenger, Edaravone is approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS)[11][12][13][14][15][16].

  • Protocatechuic Acid (PCA): A major metabolite of antioxidant polyphenols, PCA exhibits significant antioxidant, anti-inflammatory, and anti-apoptotic properties[11][17][18][19][20][21][22][23].

  • 4-Hydroxybenzoic Acid (HBA): Another phenolic acid metabolite, HBA has also shown promise as a neuroprotective agent, particularly in mitigating oxidative stress[17][20][24].

Comparative Analysis of Neuroprotective Efficacy in Cell-Based Assays

To objectively assess the neuroprotective potential of 1H-Indole, 6-methyl-1-(methylsulfonyl)- and the comparator compounds, we will examine their performance in a suite of standard in vitro assays that model key aspects of neuronal cell death.

Experimental Workflow: A Generalized Approach

The following diagram illustrates a typical workflow for evaluating neuroprotective compounds in cell-based assays.

Experimental Workflow for Neuroprotection Assays cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_assays Cell-Based Assays cluster_analysis Data Analysis & Interpretation start Seed Neuronal Cells (e.g., SH-SY5Y) diff Differentiate Cells (if required) start->diff pre_treat Pre-treat with Neuroprotective Compound diff->pre_treat induce_stress Induce Neurotoxicity (e.g., H2O2, MPP+) pre_treat->induce_stress mtt MTT Assay (Viability) induce_stress->mtt ldh LDH Assay (Cytotoxicity) induce_stress->ldh ros ROS Assay (Oxidative Stress) induce_stress->ros caspase Caspase Assay (Apoptosis) induce_stress->caspase analyze Quantify Results mtt->analyze ldh->analyze ros->analyze caspase->analyze compare Compare Efficacy analyze->compare

Caption: Generalized workflow for assessing neuroprotective compounds.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity is correlated with cell death.

While specific MTT assay data for 1H-Indole, 6-methyl-1-(methylsulfonyl)- in a neuroprotection context is not yet publicly available, studies on other indole derivatives have shown promising results in maintaining cell viability under neurotoxic conditions[24][25]. For a meaningful comparison, we present available data for the benchmark compounds.

CompoundCell LineNeurotoxic InsultConcentration% Increase in Cell Viability (vs. Insult)Reference
N-acetylcysteine (NAC) SH-SY5YMG132 (5 µM)3 mM7.82% ± 1.41%[5]
N-acetylcysteine (NAC) SH-SY5YH2O2 (500 µM)10 µMSignificant improvement[18]
Citicoline Cortical NeuronsOxygen-Glucose Deprivation10-100 µMSignificant protection[8]
Protocatechuic Acid (PCA) SH-SY5YH2O2Not SpecifiedSignificant decrease in late apoptosis[26]
4-Hydroxybenzoic Acid (HBA) Cerebellar Granule NeuronsH2O2 (250 µM)10-300 µMSignificant protection[17]

Causality Behind Experimental Choices: The MTT assay is a crucial first-pass screen for neuroprotective agents as it provides a quantitative measure of a compound's ability to preserve the metabolic function of neurons under stress, a hallmark of cell health.

Cytotoxicity Assessment (LDH Assay)

The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as a direct marker of cell membrane disruption and cytotoxicity.

As with the MTT assay, specific LDH release data for 1H-Indole, 6-methyl-1-(methylsulfonyl)- in a neuroprotective model is needed. However, the assay is a standard method for confirming the cytotoxic or protective effects observed in viability assays[21][22].

CompoundCell LineNeurotoxic InsultConcentration% Decrease in LDH Release (vs. Insult)Reference
N-acetylcysteine (NAC) SH-SY5Y-0.25-2 mM<5% cytotoxicity (indicative of safety)[3]
Citicoline Cortical NeuronsOxygen-Glucose Deprivation10-100 µMSignificant reduction[8]
Protocatechuic Acid (PCA) PC12 cellsH2O2Not SpecifiedSignificant reduction[19]

Causality Behind Experimental Choices: The LDH assay complements the MTT assay by providing a direct measure of cell death through membrane leakage, offering a more complete picture of a compound's protective effects.

Oxidative Stress Assessment (ROS Production)

Reactive Oxygen Species (ROS) play a central role in neuronal damage. Assays that measure intracellular ROS levels are critical for evaluating the antioxidant capacity of neuroprotective candidates.

The antioxidant potential of indole compounds is well-documented[27][28]. The expectation is that 1H-Indole, 6-methyl-1-(methylsulfonyl)- will demonstrate significant ROS scavenging activity.

CompoundAssay MethodNeurotoxic InsultIC50 / EffectReference
Edaravone DPPH radical scavenging--[16]
Edaravone Lipid peroxidation in brain homogenate-IC50 = 15.3 µM[11]
Protocatechuic Acid (PCA) DPPH radical scavenging-IC50 = 16.3 µM[23]

Causality Behind Experimental Choices: Directly measuring the reduction of ROS is vital as oxidative stress is a primary driver of neurodegeneration. This assay helps to confirm a key mechanism of action for many neuroprotective compounds.

Apoptosis Assessment (Caspase Activity)

Apoptosis, or programmed cell death, is a key pathway in neurodegeneration, executed by a cascade of enzymes called caspases, with caspase-3 being a central executioner.

Indole derivatives have been shown to inhibit caspases[25]. It is hypothesized that 1H-Indole, 6-methyl-1-(methylsulfonyl)- may exert its neuroprotective effects through the modulation of apoptotic pathways.

CompoundEffect on CaspasesCell Line / ModelReference
N-acetylcysteine (NAC) Attenuates MG132-induced cleaved caspase-3SH-SY5Y[5]
Protocatechuic Acid (PCA) Decreased caspase-3 activityDiabetic rats[18][22]
Protocatechuic Acid (PCA) Decreased caspase-3 activityNeuronal Stem Cells[19]
Protocatechuic Acid (PCA) Attenuated H2O2-induced activation of caspase-3 and -9SH-SY5Y[26]

Causality Behind Experimental Choices: Measuring the activity of key executioner caspases like caspase-3 provides direct evidence of a compound's ability to intervene in the apoptotic cascade, a critical downstream event in many neurotoxic paradigms.

Mechanistic Insights: Signaling Pathways in Neuroprotection

The neuroprotective effects of these compounds are mediated by complex signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Proposed Neuroprotective Signaling Pathway of Indole Derivatives

Many indole-based compounds exert their neuroprotective effects by modulating key signaling pathways involved in cellular stress response and survival, such as the Nrf2-ARE pathway[28].

Indole Derivative Neuroprotective Pathway cluster_stress Cellular Stress cluster_indole Compound Action cluster_pathway Nrf2 Signaling Pathway cluster_outcome Cellular Outcome stress Oxidative Stress (e.g., H2O2) keap1_nrf2 Keap1-Nrf2 Complex indole 1H-Indole, 6-methyl-1-(methylsulfonyl)- indole->keap1_nrf2 modulates nrf2 Nrf2 keap1_nrf2->nrf2 dissociation are Antioxidant Response Element (ARE) nrf2->are translocation to nucleus antioxidant_genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes activation neuroprotection Neuroprotection antioxidant_genes->neuroprotection

Caption: Proposed Nrf2-mediated neuroprotective pathway of indole derivatives.

Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed, step-by-step methodologies for the key assays are provided below.

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat cells with various concentrations of the test compound (e.g., 1H-Indole, 6-methyl-1-(methylsulfonyl)-) for a specified duration (e.g., 1-24 hours).

  • Induction of Neurotoxicity: Add the neurotoxic agent (e.g., H2O2, MPP+) to the wells and incubate for the desired period.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.

  • Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (cells lysed to release maximum LDH).

Intracellular ROS Assay Protocol (DCFH-DA)
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.

  • Wash: Wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Express the ROS levels as a percentage of the control group.

Caspase-3 Activity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with the assay kit.

  • Caspase-3 Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysate.

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Absorbance/Fluorescence Measurement: Measure the colorimetric or fluorometric signal according to the manufacturer's instructions (e.g., absorbance at 405 nm for a pNA-based substrate).

  • Data Analysis: Express caspase-3 activity as a fold change relative to the control group.

Conclusion and Future Directions

Future research should focus on generating robust, head-to-head comparative data for 1H-Indole, 6-methyl-1-(methylsulfonyl)- in these validated in vitro models. Elucidating its specific molecular targets and signaling pathways will be crucial for its development as a potential therapeutic agent for neurodegenerative diseases.

References

  • Hurtado, O., Moro, M. A., Cárdenas, A., Sánchez, V., Fernández-Tomé, P., Leza, J. C., ... & Lizasoain, I. (2005). Neuroprotection afforded by prior citicoline administration in experimental brain ischemia: effects on glutamate transport. Neurobiology of disease, 18(2), 336-345.
  • Iłżecka, J. (2018). Inhibition of Human Neuroblastoma Cell Proliferation by N-acetyl-L-cysteine as a Result of Increased Sulfane Sulfur Level. Anticancer Research, 38(9), 5147-5152.
  • Kelsey, N. A., Wilkins, H. M., & Linseman, D. A. (2017). Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid. Oxidative medicine and cellular longevity, 2017.
  • Porceddu, P. F., Buron, G., & Mura, M. (2018). Cell viability assay for differentiated SH-SY5Y upon 6-OHDA, SCMC, NAC, and SCMC-O.
  • Shah, S. A., Lee, H. Y., Bressan, R. A., & Yun, D. J. (2014). N-Acetylcysteine in Combination with IGF-1 Enhances Neuroprotection against Proteasome Dysfunction-Induced Neurotoxicity in SH-SY5Y Cells. PloS one, 9(3), e92429.
  • Farombi, E. O., & Owoeye, O. (2019). Protocatechuic acid ameliorates neurobehavioral deficits via suppression of oxidative damage, inflammation, caspase-3 and acetylcholinesterase activities in diabetic rats. Food and Chemical Toxicology, 125, 170-181.
  • Hurtado, O., Moro, M. A., Cárdenas, A., Sánchez, V., Fernández-Tomé, P., Leza, J. C., ... & Lizasoain, I. (2005). Neuroprotection afforded by prior citicoline administration in experimental brain ischemia: effects on glutamate transport. Neurobiology of disease, 18(2), 336-345.
  • Ohta, Y., Imai, Y., & Handa, S. (2018). Effects of NAC on cell viability in αS-transfected SH-SY5Y cells.
  • Watanabe, T., Tanaka, M., Watanabe, K., & Niki, E. (2018). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?. Journal of clinical biochemistry and nutrition, 62(1), 20-38.
  • Kakkar, S., & Bains, K. (2014).
  • Patsnap. (2024).
  • Frontiers. (2022). Edaravone Dexborneol Treatment Attenuates Neuronal Apoptosis and Improves Neurological Function by Suppressing 4-HNE-Associated Oxidative Stress After Subarachnoid Hemorrhage.
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Safety Operating Guide

A Researcher's Guide to the Safe Handling and Disposal of 1H-Indole, 6-methyl-1-(methylsulfonyl)-

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, in-depth information for the safe handling, storage, and disposal of 1H-Indole, 6-methyl-1-(methylsulfonyl)-, a compound requiring meticulous attention to detail to ensure both personal safety and experimental success. This document moves beyond a simple checklist, offering a procedural and logical framework grounded in established safety protocols and the inherent chemical properties of the substance.

Hazard Identification and Risk Assessment: Understanding the Compound

1H-Indole, 6-methyl-1-(methylsulfonyl)- presents a multi-faceted hazard profile that necessitates a thorough understanding prior to any handling. The primary risks associated with this compound are acute toxicity through oral and dermal routes, serious eye irritation, and significant aquatic toxicity. A comprehensive risk assessment should be conducted before commencing any work, considering the quantities being used, the nature of the experimental procedures, and the potential for exposure.

Table 1: GHS Hazard Classification for 1H-Indole, 6-methyl-1-(methylsulfonyl)-

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Aquatic HazardCategory 1H400: Very toxic to aquatic life

The signal word for this chemical is "Danger," underscoring the need for strict adherence to safety protocols. The causality behind these classifications is rooted in the chemical structure. The indole nucleus and its substituents can interact with biological systems, and the sulfonyl group can influence its reactivity and absorption.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 1H-Indole, 6-methyl-1-(methylsulfonyl)-. The recommended PPE is designed to prevent contact with skin, eyes, and clothing.

Table 2: Recommended Personal Protective Equipment

Body PartEquipmentSpecification and Rationale
Hands Chemical-resistant glovesNitrile gloves are a suitable choice. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contamination.[1][2]
Eyes/Face Safety glasses with side shields or a face shieldGiven the "Causes serious eye irritation" classification, robust eye protection is mandatory to prevent splashes and contact with airborne particles.[1][3]
Body Laboratory coatA standard lab coat should be worn to protect against incidental skin contact. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[2][4]
Respiratory Not typically required under normal use with adequate ventilationWork should be conducted in a well-ventilated laboratory or a chemical fume hood to minimize inhalation exposure.[5][6][7] For situations where dust may be generated or ventilation is inadequate, a NIOSH-approved respirator may be necessary.[6]

Safe Handling and Operational Protocols

Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe working environment. The following step-by-step guide outlines the essential procedures for handling 1H-Indole, 6-methyl-1-(methylsulfonyl)-.

Engineering Controls and Pre-Handling Preparations
  • Ventilation: All handling of this compound should be performed in a certified chemical fume hood to control exposure to dust or vapors.[4][5][7]

  • Eyewash and Safety Shower: Ensure that an operational eyewash station and safety shower are readily accessible in the immediate work area.[4][5][6]

  • Work Area Decontamination: Designate a specific area for handling the compound and ensure it is clean and free of clutter.

Handling the Compound
  • Donning PPE: Before handling, put on all required PPE as outlined in Table 2.

  • Weighing and Transfer: If weighing the solid, do so in the fume hood. Use a spatula for transfers and avoid generating dust.[1] For solutions, use appropriate volumetric glassware and a calibrated pipette.

  • Avoid Contact: Do not allow the chemical to come into contact with your skin, eyes, or clothing.[7]

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[7] Wash your hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[8]

Storage
  • Container: Keep the container tightly closed when not in use.[5][7]

  • Location: Store in a dry, cool, and well-ventilated area.[5][7] It should be stored locked up or in an area accessible only to authorized personnel.

  • Sensitivities: This compound is air and light sensitive; protect it from exposure.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 3: First-Aid Measures

Exposure RouteAction
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
In Case of Skin Contact Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. Seek immediate medical attention.[5]
In Case of Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[5]
If Swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]
Spill Response

For small spills, and only if you are trained to do so, follow these steps:

  • Alert and Evacuate: Alert others in the area and, if necessary, evacuate.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[7][9]

  • Clean-up: Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.[10]

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Disposal Plan: Environmental Responsibility

Due to its high aquatic toxicity, proper disposal of 1H-Indole, 6-methyl-1-(methylsulfonyl)- and its containers is imperative to prevent environmental contamination.[1]

  • Waste Classification: This material must be disposed of as hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[10]

  • Waste Segregation:

    • Solid Waste: Collect any solid waste, including contaminated gloves, weighing paper, and pipette tips, in a designated and clearly labeled hazardous waste container.[10]

    • Liquid Waste: If the compound is in solution, collect it in a separate, compatible hazardous liquid waste container. Do not mix with other solvent waste streams unless approved by your EHS department.[10]

  • Disposal Method: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.[10]

Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_risk Conduct Risk Assessment prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_risk->prep_eng prep_ppe Don PPE (Gloves, Goggles, Lab Coat) handle_weigh Weigh/Transfer in Fume Hood prep_ppe->handle_weigh Proceed to Handling prep_eng->prep_ppe handle_exp Perform Experiment handle_weigh->handle_exp handle_store Store in Tightly Closed, Dry, Ventilated Area handle_exp->handle_store disp_seg Segregate Solid & Liquid Hazardous Waste handle_exp->disp_seg Generate Waste em_spill Spill handle_exp->em_spill If Spill Occurs em_exposure Exposure handle_exp->em_exposure If Exposure Occurs disp_label Label Waste Container disp_seg->disp_label disp_contact Contact EHS for Pickup disp_label->disp_contact em_spill_action Alert, Contain, Clean-up em_spill->em_spill_action em_exposure_action First Aid & Seek Medical Attention em_exposure->em_exposure_action

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.